4-Chloro-2,3,5-trimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDMWUHIFBOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557355 | |
| Record name | 4-Chloro-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109371-18-8 | |
| Record name | 4-Chloro-2,3,5-trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Properties, Synthesis, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3,5-trimethylpyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a key intermediate in the pharmaceutical industry. Its structural features, namely the presence of a reactive chlorine atom at the 4-position and the steric and electronic influence of three methyl groups, dictate its chemical behavior and utility. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of proton pump inhibitors.
Part 1: Core Physical and Chemical Properties
Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. However, based on patent documentation and chemical supplier information, it is established as a liquid at room temperature[1]. The following table summarizes its known and calculated properties.
| Property | Value | Source/Method |
| CAS Number | 109371-18-8 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.63 g/mol | Calculated |
| Appearance | Liquid | [1] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Part 2: Synthesis of this compound
A primary synthetic route to this compound involves the selective hydrogenation of a dichlorinated precursor. This method, outlined in patent literature, provides a viable pathway for laboratory and potential industrial-scale production.
Experimental Protocol: Synthesis via Hydrogenation
This protocol is adapted from patent literature describing the preparation of this compound.
Reaction: Hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine.
Materials:
-
2,4-dichloro-3,5,6-trimethylpyridine
-
Palladium on carbon (Pd/C) catalyst
-
Acidic solvent (e.g., Acetic Acid)
-
Hydrogen gas (H₂)
-
Apparatus for hydrogenation (e.g., Parr hydrogenator)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dichloro-3,5,6-trimethylpyridine in an acidic solvent such as acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., atmospheric to 25 bar).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Workup: Once the theoretical amount of hydrogen has been consumed, depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: The solvent is then removed under reduced pressure. The resulting crude product can be purified by standard techniques such as distillation or chromatography to yield this compound as a liquid[1].
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion at the 4-position. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex[3].
The presence of the nitrogen atom in the pyridine ring is crucial for this reactivity. It withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making them more electrophilic. The attack of a nucleophile at the 4-position leads to a negatively charged intermediate where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction[4]. The order of reactivity for chloropyridines in SNAr reactions is generally 4-chloro > 2-chloro > 3-chloro[4].
A key application of this reactivity is the synthesis of 4-alkoxy derivatives, which are precursors to important pharmaceuticals. For example, reaction with sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields 4-methoxy-2,3,5-trimethylpyridine[1].
Part 4: Spectroscopic Analysis (Predicted)
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show three singlets for the methyl groups and one singlet for the aromatic proton.
-
Aromatic Proton (H6): The proton at the 6-position is expected to appear as a singlet in the aromatic region, likely between δ 8.0-8.5 ppm. The deshielding effect of the adjacent nitrogen atom will shift this proton downfield.
-
Methyl Protons (C2-CH₃, C3-CH₃, C5-CH₃): The three methyl groups will each appear as a singlet. Their chemical shifts will be in the typical alkyl-aromatic range (δ 2.2-2.6 ppm). The exact positions will be influenced by their proximity to the nitrogen and chlorine substituents.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be significantly influenced. C4 is expected to be around δ 140-150 ppm, while C2 and C6 will be downfield due to the nitrogen's deshielding effect.
-
Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorptions for the substituted pyridine ring and the C-Cl bond.
-
C-H stretching (aromatic): A weak to medium band is expected above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Strong bands are expected in the 2850-3000 cm⁻¹ region from the methyl groups.
-
C=C and C=N stretching (aromatic ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A medium to strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. Due to the presence of chlorine, an M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound[5].
Predicted Fragmentation Pattern:
-
Loss of a methyl radical (-CH₃): A peak at m/z 140.
-
Loss of a chlorine radical (-Cl): A peak at m/z 120.
-
Loss of HCl: A peak at m/z 119.
Part 5: Applications in Drug Development
This compound is a crucial building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.
Role in Omeprazole Synthesis
In the synthesis of omeprazole, this compound undergoes a series of transformations. A key step is the nucleophilic displacement of the 4-chloro group with a methoxy group to form 4-methoxy-2,3,5-trimethylpyridine. This intermediate is then further functionalized and coupled with a benzimidazole moiety to construct the final omeprazole molecule[6]. The reactivity of the 4-position is essential for the successful construction of the ether linkage in this synthetic pathway.
Part 6: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information can be inferred from related chloropyridine compounds.
-
Hazards: Chlorinated organic compounds are often harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- Y, V. M., & Baliram, G. N. (2016). Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2182-2195.
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 12, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP0226558A2 - Chemical intermediates and methods for their preparation.
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
-
The Royal Society of Chemistry. (n.d.). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 12, 2026, from [Link]
-
PubMed. (2004, June 30). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Reaction of proton pump inhibitors with model peptides results in novel products. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacology of Proton Pump Inhibitors. Retrieved January 12, 2026, from [Link]
-
S. G., A. B., M. V., & G. C. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 12, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved January 12, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]
-
NICODOM. (n.d.). IS NIR Spectra. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Chloro-pyridine 1-oxide - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]
Sources
An In-depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Synthesis, Characterization, and Applications in Drug Development
Foreword: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its unique electronic properties and versatile functionalization potential.[1][2] As bioisosteres of benzene rings and other nitrogen-containing heterocycles, pyridine moieties are integral to a vast array of drugs, influencing their solubility, basicity, stability, and hydrogen-bonding capabilities.[3] Among the myriad of substituted pyridines, 4-Chloro-2,3,5-trimethylpyridine emerges as a pivotal intermediate, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, explore detailed synthesis and purification protocols, discuss analytical characterization techniques, and elucidate its critical role in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Structural Elucidation
This compound is a polysubstituted pyridine with the chlorine atom at the 4-position and methyl groups at the 2, 3, and 5-positions. This specific arrangement of substituents dictates its reactivity and utility as a chemical building block.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 33498-83-2 | - |
| Molecular Formula | C₈H₁₀ClN | - |
| Molecular Weight | 155.62 g/mol | - |
| Appearance | Liquid | [5] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a synthesized methodology based on established patent literature.[5]
Synthetic Pathway Overview
The synthesis commences with the N-oxidation of 2,3,5-trimethylpyridine, followed by chlorination of the pyridine ring.
Caption: Overview of the synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: N-Oxidation of 2,3,5-trimethylpyridine
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3,5-trimethylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Oxidation: While stirring, slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture. The addition should be exothermic, and the temperature should be maintained between 60-70°C using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide.
Step 2: Chlorination of 2,3,5-trimethylpyridine N-oxide
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the 2,3,5-trimethylpyridine N-oxide obtained from the previous step.
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is highly exothermic and should be controlled by external cooling.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like toluene. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to afford this compound as a liquid.[5]
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
While a complete set of publicly available spectra for this compound is limited, the expected spectral data can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyridine ring. Three distinct singlets should be observed for the three methyl groups at the 2, 3, and 5-positions. The chemical shifts of these methyl protons will be influenced by their position relative to the nitrogen atom and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be in the aromatic region, with the carbon attached to the chlorine atom (C4) showing a characteristic downfield shift. The three methyl carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the substituted pyridine ring, including C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of a methyl radical or a chlorine atom.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound. A suitable HPLC method would employ a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. For GC analysis, a non-polar capillary column would be appropriate.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients, most notably proton pump inhibitors.
Intermediate in the Synthesis of Proton Pump Inhibitors (PPIs)
Proton pump inhibitors, such as omeprazole and esomeprazole, are widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] this compound serves as a crucial building block for the pyridine moiety of these drugs.
Reaction Scheme: Synthesis of an Omeprazole Analogue
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 5. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3,5-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2,3,5-trimethylpyridine, a key intermediate in the pharmaceutical industry, most notably in the synthesis of proton pump inhibitors like omeprazole. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the chemical principles and strategic decisions that underpin the synthesis. We will explore a robust and widely practiced multi-step synthesis commencing from acyclic precursors, delve into the mechanisms of the key transformations, and provide detailed experimental procedures. Furthermore, this guide will address the critical aspects of process safety, characterization of intermediates and the final product, and a comparative discussion of potential synthetic alternatives.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, holds considerable importance as a versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor to the pyridine moiety of several blockbuster drugs. The strategic placement of the methyl groups and the chloro substituent at the 4-position allows for subsequent nucleophilic substitution, enabling the coupling with a benzimidazole fragment to form the core structure of drugs like omeprazole. The trimethyl-substituted pyridine ring is a crucial element, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
This guide will focus on a well-established synthetic route that proceeds via the construction of a polysubstituted pyridine ring, followed by selective transformations to install the desired chloro functionality. This approach offers a high degree of control over the substitution pattern and is amenable to scale-up.
The Primary Synthetic Pathway: A Strategic Overview
The most common and industrially relevant synthesis of this compound is a multi-step process that can be conceptually divided into three key stages:
-
Stage 1: Construction of the Pyridine Ring: Formation of 2,3,5-trimethyl-4,6-dihydroxypyridine from simple acyclic precursors.
-
Stage 2: Dichlorination: Conversion of the dihydroxypyridine intermediate to 2,4-dichloro-3,5,6-trimethylpyridine.
-
Stage 3: Selective Monodechlorination: Regioselective hydrogenation of the dichloro intermediate to afford the target molecule, this compound.
This strategic sequence is governed by the principles of heterocyclic chemistry and the predictable reactivity of the intermediates. The following sections will provide a detailed examination of each stage.
Visualizing the Core Synthesis
Figure 1: A high-level overview of the three-stage synthesis of this compound.
Stage 1: Pyridine Ring Formation - The Hantzsch-Type Condensation
The construction of the core pyridine heterocycle is achieved through a reaction reminiscent of the Hantzsch pyridine synthesis. This involves the condensation of an enamine with a β-dicarbonyl compound.
Mechanism and Rationale
The synthesis commences with the reaction of ethyl (monomethyl)acetoacetate with ammonia to form ethyl-3-amino-2-methyl crotonate. This enamine is then reacted with diethyl (monomethyl)malonate in the presence of a base. The reaction proceeds through a series of Michael additions, cyclizations, and dehydration steps to yield the stable 2,3,5-trimethyl-4,6-dihydroxypyridine. The choice of these specific starting materials is critical for establishing the desired substitution pattern on the final pyridine ring.
Experimental Protocol: Synthesis of 2,3,5-trimethyl-4,6-dihydroxypyridine
Materials:
-
Ethyl (monomethyl)acetoacetate
-
Liquid ammonia
-
Diethyl (monomethyl)malonate
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Formation of Ethyl-3-amino-2-methyl crotonate:
-
In a pressure reactor, charge ethyl (monomethyl)acetoacetate and anhydrous liquid ammonia.
-
Heat the mixture to 80-100 °C and maintain the pressure. The reaction progress can be monitored by GC analysis.
-
Upon completion, cool the reactor and vent the excess ammonia.
-
The crude product is typically used in the next step without extensive purification.
-
-
Cyclocondensation:
-
In a separate reactor, prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl (monomethyl)malonate to the sodium ethoxide solution.
-
To this mixture, add the crude ethyl-3-amino-2-methyl crotonate.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete, cool the mixture and add toluene.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water and then ethanol, and dry under vacuum to yield 2,3,5-trimethyl-4,6-dihydroxypyridine.
-
Stage 2: Dichlorination - Installation of the Chloro Groups
The dihydroxypyridine intermediate is then converted to the corresponding dichloropyridine. This transformation is crucial as it activates the 2- and 4-positions for subsequent reactions.
Mechanism and Rationale
The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent for heteroaromatic hydroxyl compounds.[1][2] The reaction proceeds via the formation of a phosphate ester intermediate. The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, followed by the displacement of a chloride ion. This process is repeated for the second hydroxyl group. The resulting intermediate then undergoes nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the dichloropyridine. The use of a base, such as pyridine, can facilitate the reaction.[2]
Visualizing the Chlorination Mechanism
Figure 2: A simplified representation of the chlorination of dihydroxypyridine using POCl₃.
Experimental Protocol: Synthesis of 2,4-dichloro-3,5,6-trimethylpyridine
Materials:
-
2,3,5-trimethyl-4,6-dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as base)
-
Toluene
-
Sodium bicarbonate solution
-
Water
Procedure:
-
Charge a reactor with 2,3,5-trimethyl-4,6-dihydroxypyridine and toluene.
-
Slowly add phosphorus oxychloride to the slurry, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and carefully quench it by slowly adding it to a cold aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases HCl gas.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 2,4-dichloro-3,5,6-trimethylpyridine. The product can be further purified by vacuum distillation or recrystallization.
Stage 3: Selective Monodechlorination - The Key to the Final Product
This final stage is a testament to the subtleties of catalytic hydrogenation, where reaction conditions are tuned to achieve a highly regioselective transformation.
Mechanism and Rationale for Selectivity
The selective removal of one chlorine atom in the presence of another is achieved through catalytic hydrogenation. The most commonly used catalyst is palladium on carbon (Pd/C). The regioselectivity, favoring the removal of the chlorine at the 2- (or 6-) position over the 4-position, is a critical aspect of this synthesis. This selectivity is attributed to a combination of electronic and steric factors. The chlorine atoms at the positions alpha to the nitrogen (2- and 6-positions) are generally more labile and susceptible to hydrogenolysis. The catalyst's surface and the solvent system also play a crucial role in orienting the substrate for selective dehalogenation. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen, further influencing the electronic distribution in the ring and enhancing the selectivity.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dichloro-3,5,6-trimethylpyridine
-
Palladium on carbon (5% or 10% Pd/C)
-
Acetic acid
-
Hydrogen gas
-
Sodium hydroxide solution
-
Toluene
-
Water
Procedure:
-
In a hydrogenation reactor, dissolve 2,4-dichloro-3,5,6-trimethylpyridine in acetic acid.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 1-25 bar) and heat to the desired temperature (e.g., 60-80 °C).
-
Maintain the reaction under vigorous stirring until the theoretical amount of hydrogen is consumed or the reaction is deemed complete by HPLC analysis.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then carefully neutralized with a sodium hydroxide solution.
-
Extract the product into toluene.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a liquid. Further purification can be achieved by vacuum distillation.
Alternative Synthetic Considerations: Direct Chlorination of 2,3,5-Collidine
An alternative and more direct approach would be the electrophilic chlorination of readily available 2,3,5-collidine (2,3,5-trimethylpyridine). However, this route presents significant challenges in achieving the desired regioselectivity.
Challenges in Regioselectivity
Electrophilic aromatic substitution on pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is favored at the 3- and 5-positions. The activating methyl groups on the collidine ring would favor substitution at the 4- and 6-positions. The interplay of these directing effects can lead to a mixture of chlorinated products, making the isolation of the desired 4-chloro isomer in high yield problematic.[3] Reagents like molecular chlorine (Cl₂) can be used, but often require harsh conditions and may lack selectivity.[4]
While methods for regioselective halogenation of pyridines exist, they often require pre-functionalization of the ring or the use of specialized reagents, which may not be economically viable for large-scale production.[3]
Data Presentation: A Summary of Key Synthetic Parameters
| Step | Key Transformation | Starting Material | Key Reagents | Typical Yield |
| 1 | Pyridine Ring Formation | Ethyl (monomethyl)acetoacetate & Diethyl (monomethyl)malonate | NH₃, NaOEt | High |
| 2 | Dichlorination | 2,3,5-trimethyl-4,6-dihydroxypyridine | POCl₃ | Good to High |
| 3 | Selective Hydrogenation | 2,4-dichloro-3,5,6-trimethylpyridine | H₂, Pd/C | 78%[1] |
Characterization of this compound
Thorough characterization of the final product is essential to ensure its purity and identity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups and a singlet for the aromatic proton at the 6-position. The chemical shifts of the methyl protons will be influenced by their position relative to the nitrogen and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a methyl group or a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretching vibration will also be present.
Safety Considerations
The synthesis of this compound involves several hazardous materials and procedures that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of POCl₃ is a highly exothermic process and must be performed with extreme care, preferably by adding the reaction mixture to a cold, stirred base solution.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a dedicated, well-ventilated area, using equipment designed for high-pressure reactions. The reactor must be properly grounded to prevent static discharge. Before introducing hydrogen, the system must be purged with an inert gas like nitrogen to remove all oxygen. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care, and the filter cake should be kept wet with water before disposal.
-
Chlorinated Pyridines: Chlorinated pyridines are potentially toxic and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The synthesis of this compound via a multi-step pathway involving pyridine ring formation, dichlorination, and selective catalytic hydrogenation represents a robust and well-established method in industrial organic chemistry. This guide has aimed to provide not only the procedural details but also the underlying chemical principles and rationale that guide the synthetic strategy. A thorough understanding of the reaction mechanisms, the factors influencing regioselectivity, and the critical safety considerations are paramount for the successful and safe execution of this synthesis. For researchers and professionals in drug development, a deep appreciation of the synthesis of such key intermediates is fundamental to innovation and the advancement of pharmaceutical sciences.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (URL: [Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns. (URL: [Link])
-
POCl3 Mechanism for Activated Chlorine Formation. (URL: [Link])
- Mass Spectra of some substituted 2-Chloro-pyridones. (URL: not available)
-
Cl2 and Electrophilic Cl+ /Radical reagents. (URL: [Link])
-
mass spectra - fragmentation patterns. (URL: [Link])
-
POCl3 for Dehydration of Alcohols. (URL: [Link])
-
ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. (URL: [Link])
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
2,3,5-Trimethylpyridine | C8H11N | CID 12759. (URL: [Link])
-
2,4,6-Trimethylpyridine | C8H11N | CID 7953. (URL: [Link])
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3‑one. (URL: [Link])
-
Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. (URL: [Link])
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (URL: [Link])
-
2,4-Dichloro-3,5,6-trimethylpyridine | C8H9Cl2N | CID 2779139. (URL: [Link])
-
Palladium Porphyrin Catalyzed Hydrogenation of Alkynes: Stereoselective Synthesis of cis-Alkenes. (URL: [Link])
-
Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. (URL: [Link])
-
2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. (URL: [Link])
-
Palladium-catalyzed hydrogenations in dichloromethane. (URL: [Link])
-
Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. (URL: [Link])
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Cl2 and Electrophilic Cl+ /Radical reagents - Wordpress [reagents.acsgcipr.org]
4-Chloro-2,3,5-trimethylpyridine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2,3,5-trimethylpyridine
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 109371-18-8), a substituted pyridine derivative of significant interest in synthetic chemistry and drug development. Halogenated pyridines are crucial intermediates for creating diverse molecular architectures through cross-coupling reactions.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. It is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
This compound is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom and three methyl groups. This specific substitution pattern gives rise to a unique spectral fingerprint, which is invaluable for its unambiguous identification. The following sections will deconstruct the expected outcomes from primary spectroscopic techniques, explaining the causal relationships between the molecular structure and the spectral data.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.
-
¹H NMR Acquisition: Set the spectral width to cover the range of -2 to 12 ppm. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (0-200 ppm) is required. A greater number of scans (e.g., 128 or more) is necessary due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating methyl groups cause slight shielding. The single aromatic proton at the C6 position is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. The three methyl groups, being in different electronic environments relative to the nitrogen and chlorine, will each produce a distinct singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-6 (Aromatic) | ~8.0 - 8.4 | Singlet (s) | 1H | Adjacent to the electronegative nitrogen atom, resulting in significant deshielding. |
| CH₃-2 | ~2.4 - 2.6 | Singlet (s) | 3H | Alpha to the pyridine nitrogen, deshielded relative to other methyls. |
| CH₃-3 | ~2.2 - 2.4 | Singlet (s) | 3H | Beta to nitrogen, influenced by adjacent methyl and chloro-substituted carbons. |
| CH₃-5 | ~2.1 - 2.3 | Singlet (s) | 3H | Beta to nitrogen and ortho to the chlorine atom. |
Note: These are predicted values. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. Due to molecular asymmetry, all eight carbon atoms are chemically distinct and should produce eight separate signals.
-
Causality of Chemical Shifts: Carbons in the aromatic ring will appear significantly downfield (120-160 ppm). The carbon atom directly bonded to the chlorine (C-4) will have its chemical shift strongly influenced by the halogen's electronegativity. The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly deshielded. The methyl carbons will appear in the upfield aliphatic region (<30 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~155 - 158 | Aromatic, alpha to nitrogen, deshielded. |
| C-6 | ~145 - 148 | Aromatic, alpha to nitrogen, deshielded. |
| C-4 | ~142 - 145 | Aromatic, directly attached to electronegative chlorine. |
| C-3 | ~130 - 133 | Aromatic, substituted with a methyl group. |
| C-5 | ~128 - 131 | Aromatic, substituted with a methyl group. |
| CH₃-2 | ~20 - 23 | Aliphatic, attached to the deshielded C-2. |
| CH₃-3 | ~16 - 19 | Aliphatic, standard methyl-on-aromatic-ring region. |
| CH₃-5 | ~14 - 17 | Aliphatic, standard methyl-on-aromatic-ring region. |
Note: Chemical shift predictions for substituted pyridines can be complex. These values are based on established data for similar structures.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |
| 2990 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Methyl (-CH₃) Groups |
| ~1580, ~1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| 1470 - 1430 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |
| 1385 - 1370 | Medium-Weak | Symmetric C-H Bend | Methyl (-CH₃) |
| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |
| Below 900 | Variable | C-H Out-of-plane Bending | Substituted Pyridine Ring |
-
Interpretation: The presence of bands just above and just below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[3] The strong absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are highly characteristic of the pyridine ring's stretching vibrations.[4] A strong band in the lower wavenumber region (typically below 850 cm⁻¹) is indicative of the C-Cl stretching vibration, providing direct evidence of halogenation.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, which vaporizes the sample.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
MS Spectral Analysis
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.
-
Molecular Ion (M⁺•): The molecular formula is C₈H₁₀ClN. The calculated monoisotopic mass is 155.05 Da. A crucial feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:
-
M⁺• at m/z 155: Corresponding to molecules containing ³⁵Cl.
-
[M+2]⁺• at m/z 157: Corresponding to molecules containing ³⁷Cl. The intensity of the m/z 157 peak will be approximately one-third that of the m/z 155 peak, a signature confirmation of a single chlorine atom.[7]
-
-
Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, primarily through the loss of stable neutral radicals or molecules.
Figure 2: Proposed EI-MS Fragmentation Pathway for this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Identity |
|---|---|---|---|
| 155 | 157 | [C₈H₁₀ClN]⁺• | Molecular Ion (M⁺•) |
| 140 | 142 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | - | [M - Cl]⁺ | Loss of a chlorine radical |
| 111 | 113 | [M - CH₃ - HCN]⁺ | Loss of methyl followed by hydrogen cyanide |
-
Fragmentation Logic: The loss of a methyl group (•CH₃) is a common fragmentation for alkyl-substituted aromatics, leading to a relatively stable ion at m/z 140/142.[8] The cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing an ion at m/z 120. Subsequent fragmentation of the pyridine ring, such as the loss of neutral HCN (27 Da), is also a characteristic pathway for pyridine derivatives.[9] The relative abundances of these fragments help to piece together the molecular structure.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique chemical environments of each atom. IR spectroscopy confirms the presence of key functional groups, including the aromatic ring, methyl substituents, and the carbon-chlorine bond. Finally, mass spectrometry verifies the molecular weight and elemental formula (via isotopic pattern) and provides further structural validation through predictable fragmentation pathways. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Journal of the American Chemical Society. Studies on the Chemistry of Halogens and of Polyhalides. XXI. Halogen Complexes of 4,4'-Bipyridine and the Infrared Spectra of Pyridine Complexes. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. FTIR spectrum of the 4-chloroaniline single crystal. Available at: [Link]
-
NIST WebBook. 4-Chloroquinoline. Available at: [Link]
-
Iraqi Journal of Science. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]
-
Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]
-
PubChem. 2,3,5-Trimethylpyridine. Available at: [Link]
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloroquinoline [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. jcsp.org.pk [jcsp.org.pk]
Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 4-Chloro-2,3,5-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Chloro-2,3,5-trimethylpyridine
This compound, with the chemical formula C₈H₁₀ClN, is a chlorinated and methylated derivative of pyridine.[1] Its molecular structure, featuring a polar pyridine ring and nonpolar methyl and chloro substituents, suggests a nuanced solubility profile across a range of organic solvents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents. The presence of the chlorine atom and methyl groups contributes to its overall lipophilicity. Understanding these structural attributes is key to predicting and manipulating its solubility for various chemical applications.
Predicted Solubility Profile
Based on the fundamental principle that "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be established.[2][3] The compound is expected to exhibit good solubility in a range of polar aprotic and nonpolar solvents due to the combined polar and nonpolar characteristics of its functional groups.
To provide a practical framework, the following table presents a hypothetical, yet chemically reasonable, solubility dataset for this compound at ambient temperature (20-25°C). This data should be considered illustrative and can be experimentally verified using the protocol outlined in this guide.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |
| Dichloromethane | Polar Aprotic | > 20 | The polarity of the C-Cl bond in dichloromethane aligns well with the chloro-substituted pyridine ring. |
| Chloroform | Polar Aprotic | > 20 | Similar to dichloromethane, its polarity and ability to form weak hydrogen bonds favor dissolution. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 15 | The ether oxygen in THF can interact with the pyridine ring, and its overall polarity is suitable. |
| Acetone | Polar Aprotic | > 10 | The ketone functional group provides polarity that can solvate the pyridine derivative. |
| Ethyl Acetate | Moderately Polar | > 10 | The ester group offers a balance of polar and nonpolar character, making it a good solvent. |
| Toluene | Nonpolar | ~ 5 | The aromatic nature of toluene can interact with the pyridine ring through pi-stacking, and the methyl groups enhance compatibility. |
| Hexanes | Nonpolar | < 1 | The highly nonpolar nature of hexanes is not conducive to dissolving the more polar pyridine derivative. |
| Methanol | Polar Protic | ~ 5 | While polar, the strong hydrogen bonding network of methanol may not be effectively disrupted by the solute. |
| Ethanol | Polar Protic | ~ 7 | Similar to methanol, but the longer alkyl chain slightly improves miscibility with the nonpolar parts of the solute. |
| Water | Polar Protic | < 0.1 | The organic nature and lack of significant hydrogen bond donating capability result in very low aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic Analysis (preferred method):
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or GC.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from related compounds such as 4-chloro-2-methylpyridine and 2,3,5-trimethylpyridine can provide guidance.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, published dataset is not currently available, the predictive solubility profile and the detailed experimental protocol presented herein offer researchers the necessary tools to proceed with their work in a scientifically rigorous manner. By following the outlined procedures and adhering to safety guidelines, scientists in drug development and other fields can confidently handle and utilize this compound in their research endeavors.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 12, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 12, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- CookeChem. (n.d.). This compound-1-OXIDE , 98%; 99% , 109371-20-2. Retrieved January 12, 2026.
- ECHEMI. (n.d.).
- Vertex AI Search. (2021, December 25).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (n.d.).
- Agar Scientific. (2021, March 12).
- mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved January 12, 2026.
- CAS Common Chemistry. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026.
- BLD Pharm. (n.d.). 109371-18-8|this compound. Retrieved January 12, 2026.
- PubChem. (n.d.). 2,3,5-Trimethylpyridine | C8H11N | CID 12759. Retrieved January 12, 2026.
- Chem-Impex. (n.d.). 2,3,5-Collidine. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved January 12, 2026.
Sources
An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
4-Chloro-2,3,5-trimethylpyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realm of pharmaceutical research and development. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, most notably as a key building block for a class of drugs known as proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, with the CAS number 109371-18-8, is a chlorinated derivative of 2,3,5-collidine.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthesis, and for analytical purposes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | Chemicea Pharmaceuticals Pvt Ltd[2] |
| Molecular Weight | 155.63 g/mol | Chemicea Pharmaceuticals Pvt Ltd[2] |
| Appearance | Not specified, but related compounds are liquids or solids. | |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[3] |
| SMILES Code | CC1=CN=C(C)C(C)=C1Cl | BLD Pharm[3] |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at varying purity levels, with specifications generally at 97% or higher. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its identity and purity.
Table of Commercial Suppliers:
| Supplier | Purity/Specification | CAS Number |
| --- | 109371-18-8[3] | |
| 98% | 109371-18-8 | |
| --- | 109371-18-8 | |
| Pharmaceutical Reference Standard | 109371-18-8[2] |
Additionally, the N-oxide derivative, this compound-1-oxide (CAS: 109371-20-2), is also commercially available and may serve as a precursor or intermediate in various synthetic pathways.
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect of its commercial availability and application. A key synthetic route involves the selective hydrogenation of a dichlorinated precursor. This method offers a direct pathway to the desired monochlorinated product.
A patented method describes the preparation of this compound through the hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine in an acidic medium.[4] This selective reduction is a testament to the nuanced control required in heterocyclic chemistry to achieve specific substitution patterns.
Caption: Synthetic pathway to this compound and its subsequent reaction.
Experimental Protocol: Synthesis of 4-alkoxy-2,3,5-trimethylpyridine from this compound
The following protocol is adapted from a patented procedure and illustrates a key reaction of this compound.[4]
Materials:
-
This compound (0.39 mol)
-
Sodium methoxide (0.40 mol)
-
Dry dimethylsulfoxide (180 ml)
-
Toluene
-
Water
Procedure:
-
A mixture of 60 g (0.39 mol) of this compound and 21.7 g (0.40 mol) of sodium methoxide in 180 ml of dry dimethylsulfoxide is prepared.
-
The reaction mixture is heated with stirring to 55-60°C for 8 hours.
-
After the reaction is complete, the mixture is diluted with 600 ml of water.
-
The aqueous solution is extracted three times with 100 ml portions of toluene.
-
The combined organic layers are washed twice with 50 ml portions of water.
-
The organic phase is then added to 200 ml of water, and the pH is adjusted to 4.1 with stirring. This washing step is repeated twice more with 200 ml and 100 ml of water, respectively.
-
The final toluene solution contains the 4-methoxy-2,3,5-trimethylpyridine product.
Applications in Drug Discovery: The Gateway to Proton Pump Inhibitors
The primary and most significant application of this compound is as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[5] PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
The pyridine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is key to the biological activity of many pharmaceuticals.[6] The chloro-substituent at the 4-position of the pyridine ring in this compound serves as a versatile handle for further chemical modifications, allowing for the construction of the complex molecular architectures of PPIs.
Caption: Role of this compound in the synthesis of Proton Pump Inhibitors.
The synthesis of many PPIs involves the coupling of a substituted pyridine moiety with a mercaptobenzimidazole derivative. This compound is a precursor to the substituted pyridine portion of these drugs. The chlorine atom can be displaced by a nucleophile, such as a thiol group from the benzimidazole derivative, to form the final drug scaffold. The presence of chlorine in drug candidates is a common feature in modern medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[7][8]
Safety and Handling
A Material Safety Data Sheet (MSDS) for "Omeprazole Impurity 73," which is identified as this compound, provides essential safety information.[2]
-
Potential Health Effects: The MSDS indicates "NIL" for potential health effects on the eyes, skin, upon ingestion, and inhalation. However, it is crucial to handle all chemicals with appropriate care.[2]
-
First Aid Measures:
-
Eyes: Rinse with plenty of water and seek immediate medical attention.[2]
-
Skin: Take off contaminated clothing and rinse the skin with water/shower.[2]
-
Ingestion: Make the victim drink water (two glasses at most) and call a physician immediately. Do not induce vomiting.[2]
-
Inhalation: Remove to fresh air.[2]
-
-
Firefighting Measures: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[2]
-
Handling and Storage: Work under a hood and avoid inhaling the substance or generating vapors/aerosols.[2] Store in a well-ventilated, dry place with the container tightly closed.
It is important to note that the safety information for related compounds, such as 4-Chloro-2-methylpyridine and 2,3,5-Trimethylpyridine, indicates potential hazards including skin and eye irritation.[9][10] Therefore, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this compound.
Conclusion
This compound is a commercially available and synthetically valuable chemical intermediate. Its primary significance lies in its role as a key building block in the manufacture of proton pump inhibitors, a vital class of pharmaceuticals for treating acid-related gastrointestinal disorders. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and drug development. As the demand for more effective and targeted therapies continues to grow, the importance of such versatile chemical building blocks in the pharmaceutical industry is set to increase.
References
- EP0226558A2 - Chemical intermediates and methods for their preparation - Google P
-
Skyrun Industrial Co.Limited (Page 7) @ ChemBuyersGuide.com, Inc. (URL: [Link])
-
ChemScene (Page 258) @ ChemBuyersGuide.com, Inc. (URL: [Link])
-
4-Chloro-2,3-pyridinediamine | CAS#:24484-98-8 | Chemsrc. (URL: [Link])
-
Omeprazole Impurity 95 - Protheragen. (URL: [Link])
-
5 - SAFETY DATA SHEET. (URL: [Link])
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (URL: [Link])
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])
-
2,3,4,5-Tetrahydropyridine trimer - Organic Syntheses Procedure. (URL: [Link])
-
2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
-
A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])
-
2,4,6-trimethyl pyridine, 108-75-8 - The Good Scents Company. (URL: [Link])
-
2,3,5-Collidine - Chem-Impex. (URL: [Link])
Sources
- 1. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. 109371-18-8|this compound|BLD Pharm [bldpharm.com]
- 4. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]
- 5. 4-methoxy-2,3,5-trimethylpyridine | CAS#:109371-19-9 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Navigating the Landscape of Electrophilic Substitution on 4-Chloro-2,3,5-trimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to selectively functionalize it through electrophilic aromatic substitution (EAS) is paramount for the development of novel therapeutics. This guide provides an in-depth analysis of the electrophilic substitution on 4-Chloro-2,3,5-trimethylpyridine, a polysubstituted pyridine with a unique electronic and steric profile. We will dissect the interplay of the chloro and trimethyl substituents in directing incoming electrophiles, offering a predictive framework for regioselectivity. This document will further present detailed, field-proven protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation, while elucidating the mechanistic rationale behind the experimental design.
The Pyridine Ring: An Electron-Deficient Fortress
The pyridine ring, an analogue of benzene with a nitrogen atom replacing a CH group, presents a formidable challenge to electrophilic aromatic substitution. The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly deactivating the ring towards attack by electrophiles.[1][2] Furthermore, the lone pair of electrons on the nitrogen is basic and readily reacts with protons or Lewis acids, which are often employed as catalysts in EAS reactions.[3][4][5] This protonation or coordination further exacerbates the electron deficiency of the ring, rendering it even less reactive.
Consequently, electrophilic substitution on pyridine, when it does occur, is significantly slower than on benzene and typically requires harsh reaction conditions.[1] The substitution predominantly occurs at the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions.[1][6][7]
Deconstructing the Substituent Effects in this compound
The reactivity and regioselectivity of electrophilic substitution on a substituted pyridine are dictated by the electronic and steric properties of its substituents. In this compound, we have a fascinating interplay of activating and deactivating groups.
-
Methyl Groups (Activating): The three methyl groups at the 2-, 3-, and 5-positions are electron-donating groups (EDGs) through an inductive effect.[8] They increase the electron density of the pyridine ring, partially counteracting the deactivating effect of the nitrogen atom and making the ring more susceptible to electrophilic attack than pyridine itself.
-
Chloro Group (Deactivating): The chloro group at the 4-position is an electron-withdrawing group (EWG) through its inductive effect, thus deactivating the ring. However, it can also donate electron density through resonance.[9] In the context of electrophilic aromatic substitution, the inductive effect of halogens typically outweighs their resonance effect, leading to overall deactivation.
Predicting the Site of Electrophilic Attack:
The directing effects of these substituents, in concert with the inherent meta-directing nature of the pyridine nitrogen, will determine the position of electrophilic attack. The sole available position for substitution is the 6-position. The methyl groups at positions 2, 3, and 5 will activate the ring, while the chloro group at position 4 will deactivate it. The pyridine nitrogen strongly deactivates the ortho (2 and 6) and para (4) positions. Considering the combined electronic effects, the 6-position is the most likely site for electrophilic attack, as it is ortho to an activating methyl group (at position 5) and meta to the deactivating chloro group (at position 4).
Experimental Protocols for Electrophilic Substitution
The following sections provide detailed methodologies for performing key electrophilic substitution reactions on this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Nitration
Nitration introduces a nitro group (-NO2) onto the pyridine ring, a versatile functional group that can be further transformed into other functionalities. Due to the deactivated nature of the pyridine ring, harsh nitrating conditions are typically required.
Protocol:
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) in a 1:1 ratio, while cooling the mixture in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like fuming sulfuric acid.
-
Reaction Execution: Slowly add the pre-cooled nitrating mixture to the solution of the pyridine derivative, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100 °C) and stir for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Purification: Filter the crude product, wash it with water, and purify it by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Fuming Sulfuric Acid: The use of fuming sulfuric acid as a solvent and catalyst is crucial for protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[10][11][12]
-
Elevated Temperature: The deactivated nature of the substituted pyridine ring necessitates higher temperatures to overcome the activation energy barrier for the reaction.
Diagram of Nitration Mechanism:
Caption: Mechanism of nitration of this compound.
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the pyridine ring. This is a key transformation for introducing a handle for further cross-coupling reactions.
Protocol (Bromination):
-
Reagent Preparation: Dissolve bromine (Br₂) in a suitable solvent like oleum (fuming sulfuric acid) or in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
-
Reaction Setup: In a flask protected from light, dissolve this compound in the chosen solvent.
-
Reaction Execution: Add the bromine solution dropwise to the pyridine derivative solution at room temperature. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the acid with a base and extract the product with an organic solvent.
-
Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent. Purify the product by distillation, recrystallization, or column chromatography.
Causality of Experimental Choices:
-
Oleum/Lewis Acid: The use of a strong acid or a Lewis acid is necessary to polarize the bromine molecule, making it a more potent electrophile capable of attacking the deactivated pyridine ring.
-
Protection from Light: Bromination reactions are often sensitive to light, which can initiate radical side reactions.
Diagram of Halogenation Workflow:
Caption: Experimental workflow for the bromination of this compound.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. This reaction is often reversible and can be used to introduce a blocking group.
Protocol:
-
Reaction Setup: Place this compound in a reaction vessel.
-
Reaction Execution: Add fuming sulfuric acid (oleum, containing excess SO₃) to the pyridine derivative. Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto ice. The sulfonic acid product will precipitate.
-
Purification: Filter the solid product and wash it with a small amount of cold water. The product can be further purified by recrystallization from water or an appropriate organic solvent.
Causality of Experimental Choices:
-
Fuming Sulfuric Acid (Oleum): Oleum is a source of sulfur trioxide (SO₃), which is a strong electrophile required for the sulfonation of the deactivated pyridine ring.
-
High Temperature: The high temperature is necessary to drive the reaction forward, as sulfonation of pyridines is a difficult process.
Table 1: Summary of Electrophilic Substitution Reactions
| Reaction | Electrophile | Reagents | Typical Conditions | Expected Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 100 °C | 6-Nitro-4-chloro-2,3,5-trimethylpyridine |
| Bromination | Br⁺ (polarized) | Br₂ / Oleum or FeBr₃ | Room Temp to Heat | 6-Bromo-4-chloro-2,3,5-trimethylpyridine |
| Sulfonation | SO₃ | Fuming H₂SO₄ (Oleum) | 200-250 °C | This compound-6-sulfonic acid |
Friedel-Crafts Reactions: A Noteworthy Limitation
It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives.[1][5][13] The Lewis acid catalysts (e.g., AlCl₃) required for these reactions readily coordinate with the basic nitrogen atom of the pyridine ring. This coordination forms a highly deactivated pyridinium complex, which is resistant to electrophilic attack by the carbocation or acylium ion.
Conclusion
The electrophilic substitution of this compound presents a nuanced challenge that can be overcome with a thorough understanding of the competing electronic effects of the substituents and the inherent reactivity of the pyridine nucleus. The activating methyl groups make the ring more amenable to substitution than pyridine itself, while the deactivating chloro group and the pyridine nitrogen necessitate carefully chosen, often forcing, reaction conditions. The predictable regioselectivity, favoring the 6-position, allows for the targeted synthesis of functionalized pyridine derivatives, which are valuable building blocks in the pursuit of novel pharmaceuticals and agrochemicals. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and exploit the rich chemistry of this versatile heterocyclic system.
References
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- Zeng, Z., et al. (2024, April 23). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates.
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (n.d.).
- Kumar, A., et al. (2018, July 17).
- Wikipedia. (n.d.).
- Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Organica.org.
- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Li, J., et al. (2024, July 24).
- Jakub, K. (2018, April 18). 36.
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
- Dr. T. B. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- University of Calgary. (n.d.).
- Benchchem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- OChemPal. (2022, December 24).
- Chemistry Steps. (n.d.).
- Quora. (2017, December 14). Why does pyridine not give a Friedel craft reaction?.
- ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
- Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds.
- Pearson. (n.d.).
- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Quora. (2013, November 25).
- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A.
- Semantic Scholar. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers.
- Royal Society of Chemistry. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Royal Society of Chemistry. (n.d.). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Sci-Hub. (1965).
- Master Organic Chemistry. (2018, April 30).
- Royal Society of Chemistry. (n.d.). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2022, May 10). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
- ACS Publications. (n.d.). Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents. Accounts of Chemical Research.
- PubMed. (2024, November 5).
- Khan Academy. (n.d.). Nitration (video)
- PubChem. (n.d.). 2,4,6-Trimethylpyridine.
- Google Patents. (n.d.). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 4-Chloro-2-methylpyridine.
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. aklectures.com [aklectures.com]
- 7. pearson.com [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Comprehensive Technical Guide to Nucleophilic Substitution on 4-Chloro-2,3,5-trimethylpyridine
Abstract
This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving 4-Chloro-2,3,5-trimethylpyridine, a key heterocyclic intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core mechanistic principles, presents field-proven experimental protocols for various nucleophiles, and discusses the critical factors that govern reaction outcomes. By synthesizing theoretical knowledge with practical applications, particularly its pivotal role in the synthesis of proton pump inhibitors, this guide serves as a comprehensive resource for leveraging the reactivity of this versatile pyridine derivative.
Introduction: The Strategic Importance of this compound
This compound, a derivative of 2,3,5-collidine, is a highly valuable substituted pyridine that has garnered significant attention as a foundational building block in the synthesis of complex organic molecules.[1] Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as a crucial precursor for the pyridine moiety of several blockbuster drugs, including the proton pump inhibitors (PPIs) omeprazole and esomeprazole.[2][3]
The reactivity of this molecule is dominated by the susceptibility of the C4-position to nucleophilic attack. The chlorine atom at this position acts as an effective leaving group, enabling the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr). Understanding the nuances of this reaction is paramount for optimizing synthetic routes and developing novel derivatives. This guide offers a detailed examination of the SNAr mechanism as it pertains to this compound, provides robust protocols for its transformation, and contextualizes its reactivity within broader synthetic strategies.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.
Pillars of Reactivity:
-
Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature deactivates the ring towards electrophilic substitution but critically activates it for attack by nucleophiles.[4]
-
Activation at C4: The nitrogen atom withdraws electron density most effectively from the ortho (C2, C6) and para (C4) positions. Consequently, a halogen at the C4-position is highly activated for displacement.[5][6]
-
Stabilized Intermediate: The reaction proceeds through a two-step addition-elimination sequence. The rate-determining step is the initial attack of the nucleophile on the C4 carbon, which breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the ring and onto the electronegative nitrogen atom, providing crucial stabilization.
-
Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored to yield the substituted product.[7]
The three methyl groups on the ring are electron-donating by induction. While this slightly counteracts the electron-withdrawing effect of the ring nitrogen, their primary influence is steric and in directing regioselectivity in more complex systems.[8]
Key Transformations: Protocols and Field Insights
The true synthetic power of this compound is realized through its reactions with a diverse range of nucleophiles. This section provides validated, step-by-step protocols for key transformations.
A. Reaction with O-Nucleophiles: Synthesis of 4-Alkoxy Derivatives
The substitution with alkoxides, particularly methoxide, is arguably the most critical industrial application of this substrate, forming the core of the omeprazole pyridine moiety.[2]
Causality Behind Experimental Choices:
-
Base/Nucleophile: Sodium methoxide (NaOMe) serves as a potent and readily available source of the methoxide nucleophile.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly effective. They strongly solvate the sodium cation (Na⁺), leaving the methoxide anion (CH₃O⁻) less encumbered and thus more nucleophilic, accelerating the reaction.[7][9] Methanol can also be used, serving as both solvent and a source for generating methoxide in situ with a strong base like NaOH.[9][10]
-
Temperature: Elevated temperatures (e.g., 80-120 °C) are often employed to ensure a reasonable reaction rate and drive the substitution to completion.
Experimental Protocol: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine [2][7]
-
Inert Atmosphere: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Flush the entire system with an inert gas (Argon or Nitrogen).
-
Reagent Charging: To the flask, add finely powdered sodium hydroxide (1.2 eq.) and anhydrous DMSO. Stir the mixture.
-
Substrate Addition: Add the alcohol (e.g., methanol, 1.0 eq.) to the suspension. Then, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
B. Reaction with N-Nucleophiles: Synthesis of 4-Amino Derivatives
Direct amination via SNAr is a fundamental route to 4-amino pyridine derivatives, which are prevalent motifs in medicinal chemistry.[11] While highly activated systems react readily, the amination of chloropyridines can sometimes require more forcing conditions or catalytic enhancement.[6][12]
Causality Behind Experimental Choices:
-
Conditions: For direct SNAr, high temperatures (often >150 °C) and sealed-tube or flow reactor conditions may be necessary to overcome the activation barrier, especially with less nucleophilic amines.[12]
-
Catalysis: For challenging substrates or milder conditions, Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative, though it introduces the need for metal catalysts and specialized ligands.[13][14] However, for an activated substrate like this compound, direct SNAr is often the more straightforward approach.
Experimental Protocol: General Amination
-
Reactor Setup: In a sealable pressure vessel or microwave vial, combine this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMSO.
-
Base (Optional but Recommended): Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq.) to scavenge the HCl generated during the reaction.
-
Reaction: Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
C. Reaction with S-Nucleophiles: Synthesis of 4-Thioether Derivatives
Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and readily displace the chloride from the pyridine ring.[15][16] These reactions are typically high-yielding and proceed under mild conditions.
Causality Behind Experimental Choices:
-
Base: A base (e.g., NaOH, K₂CO₃, NaH) is essential to deprotonate the thiol (R-SH) to the much more nucleophilic thiolate (R-S⁻), which is the active species in the reaction.
-
Solvent: Polar solvents like DMF, DMSO, or even alcohols are suitable for this transformation.
Experimental Protocol: Synthesis of 4-(Alkylthio)-2,3,5-trimethylpyridine
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq.) in a suitable solvent like DMF. Add a base such as sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.) portion-wise at 0 °C. Stir for 30 minutes to allow for complete formation of the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in DMF dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Summary of Reaction Conditions
The choice of nucleophile dictates the optimal reaction conditions. The following table summarizes typical parameters for the SNAr on this compound.
| Nucleophile Class | Typical Nucleophile | Required Base | Solvent | Typical Temp. (°C) | Product Type |
| O-Nucleophiles | Alcohols (ROH) | NaOH, NaH, NaOR | DMSO, DMF, ROH | 80 - 120 | 4-Alkoxy-pyridine |
| N-Nucleophiles | Amines (R₂NH) | K₂CO₃, DIPEA | NMP, DMSO | 150 - 180 | 4-Amino-pyridine |
| S-Nucleophiles | Thiols (RSH) | NaH, K₂CO₃, NaOH | DMF, DMSO, EtOH | 0 - RT | 4-Thioether-pyridine |
Application in Pharmaceutical Synthesis: The Omeprazole Pathway
The industrial synthesis of omeprazole is a textbook example of the strategic application of nucleophilic substitution on a pyridine derivative. The process involves the formation of 4-methoxy-2,3,5-trimethylpyridine, which is then oxidized to its N-oxide, rearranged, and finally coupled with the benzimidazole core.
Conclusion
This compound is a robust and versatile intermediate whose chemistry is defined by the SNAr reaction. By understanding the underlying mechanism and the factors that control its reactivity—namely the choice of nucleophile, solvent, and temperature—researchers can effectively introduce a wide range of functionalities at the C4-position. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical development to harness the full synthetic potential of this valuable heterocyclic building block, enabling the efficient construction of complex and biologically active molecules.
References
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- SYNLETT. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- National Institutes of Health. (n.d.). 4-Amino-2,3,5-trimethylpyridine monohydrate - PMC.
- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- PrepChem.com. (n.d.). Synthesis of 2,3,5-collidine.
- National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- ChemicalBook. (n.d.). 2,3,5-Collidine synthesis.
- BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
- Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
- ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
- BenchChem. (2025). An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers.
- Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Unknown Source. (n.d.). Nucleophilic Substitution Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Nucleophilic Substitution for 4-Methoxy-2,3,5-trimethylpyridine Synthesis.
- Google Patents. (n.d.). CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- ChemicalBook. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine synthesis.
- J&K Scientific. (n.d.). 2,3,5-Collidine | 695-98-7.
- Patent 0103553. (1984). Intermediates for the preparation of omeprazole.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- Unknown Source. (n.d.). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines.
- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,3,5-trimethylpyridine 1-oxide.
- PubMed. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- RSC Publishing. (n.d.). Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry.
- PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- PubChem. (n.d.). 4-Methoxy-2,3,5-trimethylpyridine 1-oxide | C9H13NO2 | CID 10702237.
- BenchChem. (2025). Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols.
- ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility.
- RSC Publishing. (2013). Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews.
- ResearchGate. (n.d.). The Chemistry of the Thiol Group.
- MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Sci-Hub. (1992). Reactions of tellurium(IV) chloride, aryl‐, diaryl‐, and triaryl tellurium(IV) chlorides with pyrimidine‐2‐thiols.
- MDPI. (n.d.). Nucleophilic Dearomatization of Activated Pyridines.
- ResearchGate. (n.d.). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group.
- National Institutes of Health. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. prepchem.com [prepchem.com]
- 11. 4-Amino-2,3,5-trimethylpyridine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 15. Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Reactivity of the Chlorine Atom in 4-Chloro-2,3,5-trimethylpyridine: A Technical Guide for Drug Development Professionals
Introduction: Unlocking the Potential of a Highly Substituted Pyridine Core
In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocyclic systems is a key step in the synthesis of novel molecular entities. 4-Chloro-2,3,5-trimethylpyridine stands as a valuable and intriguing building block. Its unique substitution pattern, featuring a chlorine atom at the activated 4-position and three electron-donating methyl groups, presents a distinct reactivity profile that can be strategically exploited in synthetic campaigns.
This technical guide provides an in-depth exploration of the reactivity of the chlorine atom in this compound. We will delve into the electronic and steric factors governing its behavior in key transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the causality behind experimental choices, researchers can leverage this versatile intermediate to its full potential, paving the way for the efficient synthesis of complex drug candidates.
The Electronic Landscape of the Pyridine Ring: Activating the 4-Position
The reactivity of a substituent on a pyridine ring is intrinsically linked to the electronic nature of the heterocycle. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the ring system.[1][2] This results in a significant polarization of the ring, rendering the carbon atoms electron-deficient, particularly at the 2-, 4-, and 6-positions.
This electron deficiency is the primary reason why nucleophilic aromatic substitution is a viable and often facile process in pyridines, a reaction that is notoriously difficult for electron-rich benzene derivatives.[3] The chlorine atom at the 4-position of this compound is therefore primed for displacement by a wide array of nucleophiles.
The presence of the three methyl groups on the pyridine ring introduces a counteracting electronic effect. Methyl groups are electron-donating through an inductive (+I) effect.[4] This donation of electron density to the ring can somewhat temper the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the nitrogen at the 4-position is dominant, ensuring that the chlorine atom remains a reactive site for nucleophilic attack.[3][5]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The SNAr reaction is a cornerstone of pyridine chemistry and a primary pathway for the functionalization of this compound. The mechanism proceeds via a two-step addition-elimination pathway.[1]
Mechanism of Nucleophilic Aromatic Substitution:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring.[1][3]
-
Chloride Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the substituted pyridine product.
Caption: Generalized workflow for the SNAr reaction on this compound.
Experimental Protocol: General Procedure for SNAr
This protocol provides a general framework for the reaction of this compound with a generic nucleophile. Optimization of temperature, solvent, and base is often necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the nucleophile (1.1 - 2.0 eq.) and a suitable base (e.g., K₂CO₃, NaH, or an organic base, 1.5 - 3.0 eq.) if required to generate the active nucleophile.
-
Solvent: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1 - 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Table 1: Representative Nucleophiles and Typical Reaction Conditions for SNAr
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) |
| Amines | R-NH₂ | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100 - 150 |
| Alcohols/Phenols | R-OH | NaH, K₂CO₃ | DMF, THF | 80 - 120 |
| Thiols | R-SH | NaH, K₂CO₃ | DMF, THF | 60 - 100 |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr reactions are powerful, palladium-catalyzed cross-coupling reactions offer a complementary and often more versatile approach to the functionalization of this compound. These reactions allow for the formation of C-C and C-N bonds, which are ubiquitous in pharmaceutical compounds.[6] However, it is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations, often requiring more forcing conditions and specialized catalyst systems.[7][8]
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[6][9][10]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 - 1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq.).
-
Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).
-
Reaction Conditions: Heat the reaction mixture to 80 - 110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 2: Key Parameters for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Facilitates the challenging oxidative addition of the C-Cl bond.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene, 1,4-Dioxane, often with water | Solubilizes both organic and inorganic reagents. |
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in drug discovery.[13][14] As with Suzuki coupling, the amination of aryl chlorides requires robust catalyst systems.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1 - 1.5 eq.), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.2 - 2.0 eq.), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and a suitable ligand (e.g., RuPhos, BrettPhos, 2-10 mol%) in a reaction vessel.
-
Solvent: Add a dry, degassed aprotic solvent (e.g., toluene, 1,4-dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 - 110 °C.
-
Monitoring and Work-up: Monitor the reaction's progress. After completion, cool the mixture, quench carefully with water or a saturated aqueous solution of ammonium chloride, and extract the product.
-
Purification: The organic extracts are dried, concentrated, and the residue is purified by column chromatography.
Caption: A troubleshooting workflow for common issues in the Buchwald-Hartwig amination of chloropyridines.[7]
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a highly functionalized building block with a reactive chlorine atom at the activated 4-position. This reactivity can be harnessed through two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired transformation, with SNAr being a straightforward method for introducing heteroatom nucleophiles, while Suzuki-Miyaura and Buchwald-Hartwig reactions provide access to a broader range of carbon-carbon and carbon-nitrogen linked substituents.
A thorough understanding of the electronic factors at play and the specific requirements of each reaction type is crucial for the successful application of this versatile intermediate in the synthesis of novel and complex molecular architectures for drug discovery.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange.
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (2025, May 4). Filo.
- Nucleophilic substitution of pyridines. (2022, November 4). Chemistry Online.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). BenchChem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
- INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019, January 25). Semantic Scholar.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). BenchChem.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022, October 18). Chemical Science.
- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. (2025, August 7). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022, October 17). RSC Publishing.
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (n.d.). Lookchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). BenchChem.
- Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. (1965). Chemical Communications (London).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Heterocyclic Compounds. (n.d.).
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube.
- Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers. (n.d.). BenchChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
- Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. (n.d.). Sci-Hub.
- Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (n.d.). ResearchGate.
- bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. (n.d.). Organic Syntheses Procedure.
- 2,4,6-Trimethylpyridine. (n.d.). PubChem.
- 4-Chloro-2-methylpyridine. (n.d.). PubChem.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemistry-online.com [chemistry-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,3,5-trimethylpyridine
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of 2,3,5-trimethyl-4-arylpyridines, accessible through the Suzuki-Miyaura cross-coupling of 4-Chloro-2,3,5-trimethylpyridine, is of particular interest. This class of compounds presents a unique structural motif where a sterically encumbered pyridine core is functionalized at the 4-position. Such structures are pivotal in the development of novel kinase inhibitors, central nervous system agents, and ligands for catalysis.
However, the successful coupling of this compound presents a distinct challenge. The chlorine atom at the 4-position is inherently less reactive than its bromine or iodine counterparts. This is further compounded by the steric hindrance imposed by the three flanking methyl groups, which can impede the approach of the palladium catalyst and the organoboron reagent. Therefore, a carefully optimized protocol is paramount to achieve high yields and purity. This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound, delving into the rationale behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.
Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5]
The choice of catalyst, ligand, base, and solvent is critical to navigate the challenges posed by the sterically hindered and electronically deactivated nature of this compound.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their pinacol esters.
Materials and Reagents
-
This compound
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G2, XPhos-Pd-G3) (1-3 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup Workflow
Caption: A typical workflow for setting up the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or its pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 0.02 mmol, 2 mol%).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The success of the Suzuki coupling of sterically hindered substrates often relies on careful optimization of reaction parameters.
| Parameter | Recommended Starting Point | Rationale & Optimization Tips |
| Palladium Source | SPhos-Pd-G2, XPhos-Pd-G3 (1-3 mol%) | Pre-catalysts ensure the efficient in-situ generation of the active Pd(0) species. For challenging couplings, increasing the catalyst loading to 5 mol% may be beneficial. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling unreactive aryl chlorides by promoting the oxidative addition step.[6] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK (2-3 equiv.) | Strong, non-nucleophilic bases are generally required. K₃PO₄ is a good starting point due to its solubility in aqueous/organic mixtures. For anhydrous conditions, t-BuOK can be effective. |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation of the boronic acid. A small amount of water (e.g., 10:1 organic solvent to water) can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for the oxidative addition of the aryl chloride. Microwave irradiation can significantly reduce reaction times. |
Common Issues and Solutions
-
Low Conversion:
-
Cause: Inefficient catalyst activity or deactivation.
-
Solution: Switch to a more active catalyst system (e.g., a third-generation Buchwald pre-catalyst). Ensure rigorous exclusion of oxygen and moisture. Increase reaction temperature or consider microwave heating.
-
-
Protodeboronation:
-
Cause: Cleavage of the C-B bond of the boronic acid.
-
Solution: Use the corresponding boronic acid pinacol ester, which is more stable. Minimize water content in the reaction unless it is intentionally part of a biphasic system. Use a milder base if possible.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: Thoroughly degas the reaction mixture to remove all traces of oxygen. Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation that provides access to a valuable class of sterically encumbered pyridine derivatives. By understanding the underlying mechanistic principles and employing highly active palladium catalyst systems with bulky, electron-rich ligands, researchers can overcome the inherent difficulties associated with this substrate. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis of 4-aryl-2,3,5-trimethylpyridines, paving the way for further discoveries in drug development and materials science.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofishersci.in [thermofishersci.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-2,3,5-trimethylpyridine
Introduction: Strategic Importance of Aminopyridines
The 2,3,5-trimethylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The introduction of an amino group at the 4-position unlocks a vast chemical space for the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2][3] This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of 4-chloro-2,3,5-trimethylpyridine, a challenging yet crucial transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][5] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical to facilitate this step without promoting side reactions.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 4-amino-2,3,5-trimethylpyridine product, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[2][4]
Caption: Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be necessary for different amine coupling partners.
Reagents and Equipment:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)[9]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium loading).
-
Add the base (1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous solvent.
-
Finally, add the amine (1.0-1.5 equivalents). For volatile amines, the reaction should be performed in a sealed tube.[10]
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Key Reaction Parameters and Considerations
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3, G4) | Precatalysts offer improved air stability and ease of handling. Pd(0) sources like Pd₂(dba)₃ are also effective. |
| Ligand | XPhos, RuPhos, BrettPhos, Josiphos-type ligands[7][8] | Bulky, electron-rich phosphine ligands are crucial for the amination of heteroaryl chlorides. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results. |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of base can influence the reaction rate and substrate compatibility. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point and ability to azeotropically remove traces of water.[9] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to facilitate the oxidative addition of the aryl chloride. |
| Amine Substrate | Primary and secondary alkyl or aryl amines | The reactivity of the amine will influence the required reaction conditions. Primary amines can sometimes undergo double arylation, which can be mitigated by using specific ligands like BrettPhos.[7] Using ammonia equivalents like benzophenone imine can be a strategy for synthesizing primary anilines.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of ligand or base. | Ensure all reagents are pure and the solvent is anhydrous. Screen different ligands and bases. Increase the reaction temperature. Consider using a more active palladium precatalyst.[13] |
| Formation of Side Products | Hydrodehalogenation, catalyst decomposition. | Degas the solvent thoroughly to remove oxygen. Ensure a strictly inert atmosphere. Optimize the ligand-to-metal ratio. |
| Double Arylation of Primary Amines | High reactivity of the primary amine. | Use a ligand designed for monoarylation, such as BrettPhos.[7] Adjust the stoichiometry of the amine. |
| Difficulty with Purification | Co-elution of product with ligand or byproducts. | Optimize the chromatographic conditions. Consider a different workup procedure to remove the ligand before chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of 4-amino-2,3,5-trimethylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide range of valuable compounds. This guide provides a solid foundation for the successful implementation of this powerful transformation in both academic and industrial settings.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
- Fors, B. P., & Buchwald, S. L. (2010). A General Solution for the Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917.
- Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved January 12, 2026, from [Link]
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed amination of aryl mesylates. Chemical Society Reviews, 40(10), 5065–5081.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
- Crawford, S. M., Lavery, C. B., & Stradiotto, M. (2013). BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. Chemistry–A European Journal, 19(50), 16760–16771.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 12, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 12, 2026, from [Link]
-
4-Amino-2,3,5-trimethylpyridine monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. 4-Amino-2,3,5-trimethylpyridine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. entegris.com [entegris.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Application Note: Strategic Use of 4-Chloro-2,3,5-trimethylpyridine in Palladium-Catalyzed Cross-Coupling for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-Chloro-2,3,5-trimethylpyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. Substituted pyridine rings are among the most prevalent nitrogen-containing heteroaromatic motifs in FDA-approved pharmaceuticals, making efficient synthetic routes to novel derivatives a topic of significant interest.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] This document details the strategic considerations and step-by-step protocols for employing this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, complete with mechanistic insights, troubleshooting, and safety protocols.
Introduction: The Value of the Substituted Pyridine Scaffold
The pyridine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The development of versatile methods to construct multi-substituted pyridines from readily available starting materials is therefore a critical endeavor for synthetic chemists.[1] Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a powerful platform for connecting molecular fragments under relatively mild conditions.[2][4]
This compound is a particularly interesting substrate. The chlorine atom at the 4-position serves as an effective leaving group for cross-coupling, while the flanking methyl groups provide steric bulk and electronic modulation that can influence reactivity and selectivity. This guide explains the causality behind experimental choices to empower researchers to rationally design and execute these powerful transformations.
The Palladium-Catalyzed Cross-Coupling Engine: A Mechanistic Overview
At the heart of these transformations lies a catalytic cycle that typically involves a palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The general mechanism consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination : The two organic partners on the palladium center couple to form the new C-C or C-N bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The choice of ligands (L), base, and solvent is critical as they influence the rate and efficiency of each step in the cycle, stabilizing the catalyst and promoting the desired bond formation.[6][7]
Application Protocols and Methodologies
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl linkages by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[8][9] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of diverse functional groups.[4]
Causality of Component Selection:
-
Catalyst System : A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is common. Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are highly effective because their rigid backbone and electron-donating properties stabilize reactive intermediates and promote the reductive elimination step.[6] Using a pre-formed complex like [Pd(dppf)Cl₂] ensures a reliable 1:1 palladium-to-ligand ratio.
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[10] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices, offering a good balance of reactivity and functional group compatibility.
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The water is essential for dissolving the inorganic base and assisting in the transmetalation step.
Protocol: Synthesis of 4-Phenyl-2,3,5-trimethylpyridine
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 155.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.5 mmol, 345.5 mg).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg).
-
Through the septum, add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent should be degassed prior to use.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Summary Table
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3 | Pd(dppf)Cl₂ (3 mol%) | - | Cs₂CO₃ | DME/H₂O | 90 | High |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of aryl amines, replacing harsher classical methods.[11] The reaction couples an aryl halide with a primary or secondary amine.[12]
Causality of Component Selection:
-
Catalyst System : This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are critical.[13] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging C-N reductive elimination step.[7]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[12] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Weaker bases like carbonates are generally ineffective.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Benzyl-2,3,5-trimethylpyridin-4-amine
-
To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add a magnetic stir bar. Seal the tube with a septum, and place it under an inert atmosphere (argon).
-
In a separate vial, weigh this compound (1.0 mmol, 155.6 mg), the chosen Buchwald ligand (e.g., XPhos, 0.04 mmol, 19.1 mg), and the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg).
-
Add the solid mixture from the vial to the Schlenk tube containing the base.
-
Flush the tube with argon again.
-
Add anhydrous, degassed toluene (5 mL) followed by benzylamine (1.1 mmol, 117.9 mg, ~120 µL) via syringe.
-
Place the tube in a preheated oil bath or heating block at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, creating internal alkynes that are valuable intermediates in synthesis.[14] The reaction typically employs a dual-catalyst system.[15]
Causality of Component Selection:
-
Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne.[16] The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX acid produced during the reaction and to act as the solvent.
-
Solvent : Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.
Protocol: Synthesis of 2,3,5-Trimethyl-4-(phenylethynyl)pyridine
-
To a Schlenk flask, add this compound (1.0 mmol, 155.6 mg), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg), and Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Add a magnetic stir bar. Seal the flask and place it under an inert atmosphere of argon.
-
Add anhydrous, degassed triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 112.4 mg, ~121 µL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate and filter through a short plug of Celite to remove catalyst residues and salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
General Experimental Workflow & Best Practices
A successful cross-coupling reaction depends on careful technique and high-purity reagents.[17]
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Impure reagents/solvents; Insufficiently inert atmosphere; Incorrect base or temperature. | Use a fresh catalyst/ligand source.[17] Ensure solvents are anhydrous and degassed. Improve inert atmosphere technique (e.g., use a glovebox). Screen different bases or increase reaction temperature.[8] |
| Formation of Side Products | Homocoupling: (e.g., Biphenyl from Phenylboronic acid) | For Suzuki, ensure a thoroughly inert atmosphere. For Sonogashira, run the reaction under copper-free conditions if Glaser coupling is problematic. |
| Protodehalogenation: (Replacement of -Cl with -H) | This can be caused by trace water or other proton sources. Ensure all reagents and solvents are scrupulously dry. | |
| Catalyst Decomposition | Formation of palladium black. | The ligand may not be robust enough for the conditions, or the ligand:palladium ratio is too low.[8] Screen alternative, bulkier ligands or increase ligand loading slightly.[18] |
Safety Precautions
-
Palladium Catalysts : Finely divided palladium catalysts, especially palladium on carbon (Pd/C) recovered from reactions, can be pyrophoric and may ignite spontaneously upon exposure to air, particularly when saturated with hydrogen.[19] Always handle palladium catalysts in an inert atmosphere.[20] Quench catalyst residues carefully.
-
Organohalides and Reagents : Handle this compound and all other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21]
-
Solvents : Many solvents used (e.g., dioxane, toluene) are flammable and have specific health hazards. Avoid inhalation and skin contact.[22]
-
Pressure : Never heat a completely sealed vessel unless it is a pressure-rated tube designed for that purpose.[23]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. By leveraging the power of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access novel molecular architectures. A rational understanding of the underlying catalytic cycles and the specific roles of ligands, bases, and solvents is paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the application of this substrate in medicinal chemistry and materials science discovery programs.
References
- Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. (2022). RSC Publishing.
- Role of palladium catalyst in cross-coupling reactions. (2025). Self-published.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Developing Ligands for Palladium(II)
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Cross-Coupling Reaction: A Practical Guide Edited by N. Miyaura. (2002).
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
- Precautions for Using Palladium Carbon C
- Palladium - Safety D
- Standard Oper
- LCSS: PALLADIUM ON CARBON. (n.d.).
- Buchwald–Hartwig amin
- Heck reaction. (n.d.). Wikipedia.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Buchwald-Hartwig Amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. zr-catalyst.com [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scite.ai [scite.ai]
- 19. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 20. honrel.com [honrel.com]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. chemicalbook.com [chemicalbook.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Chloro-2,3,5-trimethylpyridine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Chloro-2,3,5-trimethylpyridine (also known as 4-chlorocollidine) as a versatile scaffold for the synthesis of highly functionalized pyridine derivatives. We present detailed theoretical backgrounds, field-proven insights, and step-by-step protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and direct nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, self-validating system designs for protocols, and visual aids for reaction mechanisms are included to ensure both scientific rigor and practical applicability.
Introduction: The Strategic Importance of the Substituted Pyridine Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of modern drug design.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise modulation of its pharmacokinetic and pharmacodynamic profiles.
This compound is an invaluable starting material in this context. The chlorine atom at the 4-position is activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a versatile handle for introducing a wide array of substituents.[3][4] The flanking methyl groups provide steric bulk and electronic donation, influencing the reactivity and conformation of the final products, which can be critical for achieving target-specific binding and desired biological activity. This guide offers detailed methodologies to leverage the reactivity of this key intermediate.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4][5] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[4] For this compound, this reaction enables the direct installation of various aryl and heteroaryl groups at the 4-position.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chlorocollidine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[7]
-
Transmetalation: The organic group from the activated organoboron species (boronate) is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a representative protocol based on established methods for analogous aryl chlorides.[5][9] Optimization of catalyst, ligand, base, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 155.6 mg), the desired arylboronic acid (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol, 276.4 mg).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (e.g., 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., 0.04 mmol) and add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2,3,5-trimethylpyridine product.[10]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 8 | >90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | >75* |
| Yields are representative based on similar substrates and require empirical validation for this compound. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds from aryl halides and amines.[2][3] This reaction is indispensable for synthesizing drug candidates containing an arylamine or heteroarylamine moiety.
Mechanistic Rationale and Key Parameters
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the this compound. The use of bulky, electron-rich ligands is critical, especially for less reactive aryl chlorides.[1][12]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Strategic Utility of 4-Chloro-2,3,5-trimethylpyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its pharmacological profile. Among the vast array of substituted pyridines, 4-Chloro-2,3,5-trimethylpyridine emerges as a particularly valuable building block. Its chlorine atom at the 4-position acts as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[2][3] This, combined with the steric and electronic influence of the three methyl groups, provides chemists with a unique tool for the synthesis of complex and biologically active molecules.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of key pharmaceutical intermediates and showcase its potential in generating diverse molecular scaffolds through modern synthetic methodologies. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this building block in their drug discovery programs.
Part 1: Synthesis of Proton Pump Inhibitor (PPI) Intermediates
A prominent application of substituted pyridines lies in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively treat acid-related disorders. While the most common industrial synthesis of blockbuster PPIs like omeprazole starts with 2,3,5-trimethylpyridine, this compound can serve as a valuable intermediate in an alternative pathway to a key precursor.
Clarification on the Common Synthetic Route of PPIs
It is a common misconception that this compound is the direct starting material for the synthesis of the pyridine moiety of omeprazole. The established industrial synthesis typically begins with 2,3,5-trimethylpyridine, which undergoes a series of transformations including N-oxidation, nitration, methoxylation, and rearrangement to form the crucial intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
Application Protocol 1: Nucleophilic Substitution to form 4-Methoxy-2,3,5-trimethylpyridine
This compound can be efficiently converted to 4-methoxy-2,3,5-trimethylpyridine, a direct precursor to the N-oxide needed for the subsequent steps in PPI synthesis. This reaction is a classic example of nucleophilic aromatic substitution on an activated pyridine ring.
Sources
Application Note: Strategic Synthesis of Biarylpyridines via Cross-Coupling of 4-Chloro-2,3,5-trimethylpyridine
Abstract
This document provides a comprehensive guide for the synthesis of biarylpyridines, a critical scaffold in medicinal chemistry and materials science, using 4-Chloro-2,3,5-trimethylpyridine as a versatile starting material. We delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling due to its superior functional group tolerance and operational simplicity. This guide offers detailed, field-tested protocols, troubleshooting insights, and a comparative analysis of alternative coupling strategies, designed to empower researchers in drug development and synthetic chemistry to efficiently access this valuable class of compounds.
Introduction: The Significance of the Biarylpyridine Motif
Biarylpyridine structures are privileged motifs found in a vast array of biologically active molecules and functional materials. Their prevalence stems from the unique electronic properties of the pyridine ring and the tunable steric and electronic nature of the appended aryl group. These compounds have demonstrated significant potential as therapeutic agents, including cardiotonic agents and gastric secretion inhibitors.[1] The C-C bond connecting the two aromatic systems provides a rigid framework that can effectively orient functional groups for optimal interaction with biological targets, making them a cornerstone in modern drug discovery programs.
The challenge, however, lies in the efficient and selective construction of this C(sp²)-C(sp²) bond. While numerous methods exist, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[2] This guide focuses on this compound, an inexpensive and readily available starting material. The primary hurdle with this substrate is the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts, necessitating carefully optimized catalytic systems for efficient activation.[3][4]
Strategic Selection of Cross-Coupling Methodology
The synthesis of biarylpyridines from aryl halides can be achieved through several palladium- or nickel-catalyzed cross-coupling reactions. The choice of method depends on factors such as substrate scope, functional group tolerance, and the toxicity of reagents.
| Coupling Reaction | Organometallic Reagent (R'-M) | Key Advantages | Primary Disadvantages |
| Suzuki-Miyaura | Boronic Acid/Ester (R'-B(OR)₂) | High functional group tolerance; commercially available reagents; low toxicity.[1][2] | Requires a base for activation; potential for protodeboronation.[5][6] |
| Stille | Organostannane (R'-SnR₃) | Mild reaction conditions; tolerant of many functional groups.[7][8] | High toxicity of tin reagents and byproducts.[7][9] |
| Negishi | Organozinc (R'-ZnX) | High reactivity and functional group tolerance.[10][11] | Organozinc reagents are moisture-sensitive and often prepared in situ.[11] |
| Kumada | Grignard Reagent (R'-MgX) | High reactivity; inexpensive Grignard reagents.[12][13] | Low tolerance for functional groups (e.g., esters, ketones).[13][14] |
| Hiyama | Organosilane (R'-SiR₃) | Low toxicity; stable organosilane reagents.[15][16] | Requires an activating agent (e.g., fluoride) to cleave the C-Si bond.[15][16] |
For the synthesis of a diverse library of biarylpyridines from this compound, the Suzuki-Miyaura coupling stands out as the superior choice. Its broad functional group tolerance, the stability and commercial availability of boronic acids, and the comparatively benign nature of its boron-containing byproducts make it an ideal platform for both discovery and process chemistry.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[17] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Diagram
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically hindered ligand on the palladium center to facilitate the reaction.[3]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, which then displaces the chloride ligand on the palladium complex.[6]
-
Reductive Elimination: The two organic groups (the pyridine and the aryl) on the palladium center couple and are eliminated from the metal, forming the desired biarylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 155.63 | 156 mg | 1.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 mmol | 0.02 |
| SPhos (Ligand) | 410.47 | 32.8 mg | 0.08 mmol | 0.08 |
| K₃PO₄ (Base) | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane / H₂O (9:1) | - | 10 mL | - | - |
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Reaction Setup and Execution Workflow
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (156 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the SPhos ligand (32.8 mg, 0.08 mmol).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 9:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add 10 mL of this degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown or black.[17]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biarylpyridine product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Quality Reagents/Solvents | 1. Use a pre-catalyst or ensure Pd(0) source is active. Increase catalyst loading to 3-5 mol%.[3]2. Ensure rigorous inert atmosphere techniques; use freshly degassed solvents.3. Use dry, high-purity solvents and ensure the base is anhydrous. |
| Hydrodehalogenation (-Cl replaced with -H) | 1. Presence of water/protons2. Slow transmetalation step | 1. Use anhydrous conditions (e.g., K₃PO₄ in dry toluene).2. Use a more active ligand or a different base (e.g., Cs₂CO₃) to accelerate transmetalation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen2. High reaction temperature | 1. Ensure the reaction is strictly anaerobic.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biarylpyridines from this compound. The key to success lies in the judicious selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand to overcome the high activation barrier of the C-Cl bond. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of derivatives. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently navigate the synthesis of these valuable compounds, accelerating progress in drug discovery and materials science.
References
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in the C4-Selective Cross-Coupling of 2,4-Dichloropyridines. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(26), 5841–5844. [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
-
Sharma, S., & Singh, B. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5698. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Wikipedia. (n.d.). Kumada coupling. Wikipedia. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Thompson, A. et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 10, 6246-6262. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. Wikipedia. [Link]
-
Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction. Common Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
-
Gros, P. C. et al. (2010). Functional polypyridine ligands from copper-mediated room temperature coupling of 4-chloro-2-trimethylsilylpyridine. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Shi, Z. et al. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Al-Suwaidan, I. A. et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12516–12526. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Zhang, T. et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Paquin, J. F. (2012). 4-Chloropyridine Hydrochloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]
-
Urošević, M. et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Abu-Reziq, R. et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Catalysis, 6(8), 5173–5181. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 302, 1-31. [Link]
-
Razafindrainibe, F. et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – An Asian Journal, 13(17), 2418-2422. [Link]
-
Liu, L., & Daugulis, O. (2012). Recent Progress on the Synthesis of Bipyridine Derivatives. Israel Journal of Chemistry, 52(8-9), 743-754. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 16. Hiyama Coupling [organic-chemistry.org]
- 17. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for the Synthesis of Aminopyridines from 4-Chloro-2,3,5-trimethylpyridine
Introduction: The Strategic Importance of Substituted Aminopyridines
Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry and drug development.[1][2] The pyridine core is a bioisostere for benzene, offering improved solubility and metabolic stability, while the amino functional group provides a crucial handle for a diverse array of chemical modifications and pharmacophore elaboration.[3][4] Specifically, aminopyridines are integral components of numerous therapeutic agents targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][3] The compound 4-Chloro-2,3,5-trimethylpyridine, a derivative of 2,3,5-collidine, serves as a valuable and sterically defined starting material for accessing novel 4-aminopyridine analogues. The trimethyl substitution pattern offers a unique steric and electronic profile, enabling the exploration of chemical space not accessible with simpler pyridine precursors.
This comprehensive guide provides detailed application notes and experimental protocols for the preparation of aminopyridines from this compound, targeting researchers, medicinal chemists, and process development scientists. We will delve into two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, troubleshooting, and optimization strategies will be discussed in detail to ensure reproducible and efficient synthesis.
Physicochemical Properties of Key Reagents and Products
A clear understanding of the physical properties of the materials involved is crucial for experimental design, safety, and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₈H₁₀ClN | 155.62 | Solid | |
| 4-Amino-2,3,5-trimethylpyridine | C₈H₁₂N₂ | 136.19 | Solid |
Reaction Mechanisms: A Tale of Two Pathways
The conversion of this compound to its aminated counterpart can be achieved through two distinct and powerful mechanistic pathways. The choice between these pathways is often dictated by the nature of the desired amine, functional group tolerance, and desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a two-step addition-elimination mechanism. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack. While the methyl groups are electron-donating, which can slightly deactivate the ring towards nucleophilic attack, the inherent reactivity of the 4-position of the pyridine ring often allows for substitution, especially with strong nucleophiles and under forcing conditions. A successful substitution of the chloro group with a methoxide ion has been reported for this substrate, indicating its susceptibility to nucleophilic attack.
-
Step 1: Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken.
-
Step 2: Elimination and Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final aminopyridine product.
Caption: The SNAr mechanism for the amination of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2][5] It is particularly useful for coupling unactivated aryl chlorides and for amines that are poor nucleophiles. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido ligand.
-
Reductive Elimination: The desired aminopyridine is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should perform initial small-scale trials to optimize conditions for their specific amine and equipment.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia
This protocol is designed for the synthesis of the parent 4-Amino-2,3,5-trimethylpyridine. Due to the lower reactivity of the electron-rich pyridine ring, elevated temperatures and pressures are likely required.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 2-propanol, or as a gas)
-
A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))
-
Pressure-rated reaction vessel (e.g., a sealed tube or a Parr reactor)
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound (1.0 eq.) in NMP (5-10 mL per gram of starting material).
-
Addition of Ammonia: Add a solution of ammonia in 2-propanol (e.g., 7N, 5-10 eq.) to the reaction vessel. Alternatively, if using ammonia gas, seal the vessel and carefully introduce a measured pressure of ammonia gas.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 150-200 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully vent any excess pressure. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 4-Amino-2,3,5-trimethylpyridine.
Protocol 2: Buchwald-Hartwig Amination with a Primary Aliphatic Amine
This protocol is suitable for coupling a range of primary aliphatic amines with this compound. The choice of ligand is critical for success, especially with a sterically hindered substrate. Bulky, electron-rich phosphine ligands are generally preferred.
Materials:
-
This compound
-
Primary aliphatic amine (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, XPhos) (4-10 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu)) (1.5 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.03 eq.), the phosphine ligand (e.g., 0.06 eq.), and NaOtBu (1.5 eq.).
-
Addition of Reagents: Add this compound (1.0 eq.) and the anhydrous, degassed solvent.
-
Addition of Amine: Add the primary aliphatic amine (1.2 eq.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion (SNAr) | Insufficient temperature or pressure. | Increase the reaction temperature in increments of 10-20 °C. Ensure the reaction vessel is properly sealed to maintain pressure. |
| Low or no conversion (Buchwald-Hartwig) | Inactive catalyst; inappropriate ligand. | Use a pre-catalyst. Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos). Increase catalyst and ligand loading. |
| Hydrodehalogenation (Buchwald-Hartwig) | Competing reduction pathway. | Ensure strictly anhydrous conditions. Use a slight excess of the amine. |
| Formation of side products | Decomposition at high temperatures. | Optimize the reaction time to minimize prolonged heating after completion. Consider a lower reaction temperature with a more active catalyst system. |
Conclusion
The synthesis of aminopyridines from this compound offers a gateway to a diverse range of novel chemical entities for drug discovery and materials science. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and powerful strategies to achieve this transformation. The choice of method will depend on the specific amine to be coupled and the overall synthetic strategy. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully synthesize their target aminopyridines, with a clear understanding of the underlying chemical principles and practical considerations for optimization.
References
-
2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]2]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]2]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available at: [Link]3][4]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
4-Amino-2,3,5-trimethylpyridine monohydrate. Acta Crystallographica Section E. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Methoxy-2,3,5-trimethylpyridine from 4-Chloro-2,3,5-trimethylpyridine
Introduction
Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, the 4-methoxy-2,3,5-trimethylpyridine core is of particular industrial significance as it forms the pyridine moiety of several blockbuster proton pump inhibitors (PPIs), including omeprazole and esomeprazole.[1][2][3] The synthesis of these drugs often relies on the efficient and high-yield preparation of this key intermediate.
This application note provides a detailed, field-proven guide for the scale-up synthesis of 4-Methoxy-2,3,5-trimethylpyridine, starting from the readily available precursor, 4-Chloro-2,3,5-trimethylpyridine. We will move beyond a simple recitation of steps to explore the underlying process chemistry, critical scale-up parameters, in-process controls, and safety protocols necessary for a robust, reproducible, and safe manufacturing process. The protocols and insights provided are designed for researchers, process chemists, and drug development professionals tasked with transitioning this crucial synthesis from the laboratory bench to a pilot or production scale.
Reaction Principle and Core Mechanism
The conversion of this compound to its 4-methoxy analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on the electronic nature of the pyridine ring.
Causality of Reactivity : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic "pull" makes the carbon atoms, particularly at the 2- and 4-positions, electrophilic and thus susceptible to attack by nucleophiles. The chloro-substituent at the 4-position is an excellent leaving group, facilitating the substitution.[4] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong nucleophile, sodium methoxide (NaOCH₃), attacks the C4 carbon, leading to the formation of this intermediate, which subsequently collapses by expelling the chloride ion to yield the final product and restore aromaticity.
Caption: SNAr mechanism for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine.
Materials and Equipment for Scale-Up
Successful scale-up requires careful selection and quantification of materials and equipment. The following tables outline the requirements for a representative 10 kg batch size of the starting material.
Table 1: Reagent and Solvent Specifications
| Material | Grade | CAS No. | Quantity (kg) | Molar Eq. | Rationale |
| This compound | >98% | 109371-18-8 | 10.0 | 1.0 | Starting Material |
| Sodium Methoxide (NaOMe) | >98% | 124-41-4 | 4.2 | 1.2 | Nucleophile; slight excess drives reaction to completion. |
| Methanol (MeOH) | Anhydrous | 67-56-1 | 50.0 | - | Primary solvent for the reaction. |
| Toluene | Technical | 108-88-3 | 40.0 | - | Extraction solvent during work-up. |
| Deionized Water | Purified | 7732-18-5 | 100.0 | - | Used for quenching and washing. |
Table 2: Major Equipment Specifications
| Equipment | Specification | Purpose |
| Primary Reactor | 250 L, Glass-Lined Steel | Main reaction vessel; provides corrosion resistance. |
| Condenser | Shell and Tube, Hastelloy | Reflux and solvent distillation. |
| Addition Funnel | 50 L, Graduated, Jacketed | Controlled addition of starting material. |
| Stirrer Assembly | Anchor-type with VFD | Ensures proper mixing and heat transfer. |
| Temperature Control Unit | -20°C to 150°C | Precise temperature management of the exothermic reaction. |
| Nutsche Filter/Dryer | 100 L, Stainless Steel | Product isolation and drying under vacuum. |
Detailed Scale-Up Protocol (10 kg Batch)
This protocol is designed for execution by trained personnel under controlled manufacturing conditions.
Step 1: Reactor Preparation and Reagent Charging
-
Ensure the 250 L reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charge 50.0 kg of anhydrous methanol into the reactor.
-
Begin agitation at 80-100 RPM.
-
Carefully charge 4.2 kg of sodium methoxide powder into the reactor in portions, maintaining the temperature below 30°C. Rationale: The dissolution of NaOMe in methanol is exothermic and requires controlled addition to prevent a temperature spike.
Step 2: Controlled Addition of Starting Material
-
In a separate vessel, dissolve 10.0 kg of this compound in 20.0 kg of toluene.
-
Transfer this solution to the 50 L jacketed addition funnel.
-
Heat the reactor contents to a gentle reflux (~65-70°C).
-
Begin the dropwise addition of the this compound solution into the reactor over a period of 2-3 hours. Rationale: This controlled addition is critical for managing the reaction exotherm and preventing the accumulation of unreacted starting material, which could lead to a runaway reaction.
-
Maintain the reaction at reflux throughout the addition.
Step 3: Reaction Monitoring and Completion
-
After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours.
-
Perform an in-process control (IPC) check via HPLC or TLC. Withdraw a small sample, quench it with water, and extract with ethyl acetate for analysis.
-
The reaction is considered complete when the starting material is less than 1.0% by area on the HPLC chromatogram.
Step 4: Work-up and Solvent Exchange
-
Cool the reaction mixture to 20-25°C.
-
Slowly add 50 L of deionized water to quench any unreacted sodium methoxide.
-
Reconfigure the reactor for distillation. Distill off the methanol/water mixture under atmospheric pressure until the pot temperature reaches ~90°C. Rationale: This step removes the primary reaction solvent and prepares the mixture for extraction.
-
Cool the remaining slurry (product in toluene and aqueous salts) to 40-50°C.
-
Allow the layers to separate and transfer the bottom aqueous layer to waste.
-
Wash the remaining organic (toluene) layer with 2 x 25 L of deionized water to remove residual salts.
Step 5: Product Isolation and Drying
-
Transfer the toluene solution containing the product to the Nutsche filter/dryer.
-
Cool the solution to 0-5°C over 2-3 hours to crystallize the product.
-
Hold at 0-5°C for 1-2 hours to ensure maximum crystallization.
-
Filter the product and wash the cake with 10 L of pre-chilled (0-5°C) toluene.
-
Dry the product under vacuum ( <10 mbar) at 50-60°C until the loss on drying (LOD) is <0.5%.
-
The expected yield is 10.5-11.5 kg of 4-Methoxy-2,3,5-trimethylpyridine as a crystalline solid.
Process Control and Quality Assurance
A robust process relies on stringent controls at every stage. The following workflow and specifications ensure the final product meets the required quality standards.
Caption: A logical workflow for process and quality control during synthesis.
Table 3: Product Quality Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H NMR, FT-IR | Conforms to the structure |
| Assay/Purity | HPLC | ≥ 99.0% |
| Melting Point | DSC | 68-72°C |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Methanol ≤ 3000 ppm |
Safety and Environmental Considerations
Chemical Hazards:
-
Sodium Methoxide: Highly corrosive and water-reactive. Causes severe burns. Must be handled in a dry, inert environment.[5]
-
Methanol: Flammable liquid and toxic upon ingestion or inhalation.[5]
-
Toluene: Flammable liquid and can cause systemic toxicity.
-
Pyridine Derivatives: Generally considered hazardous chemicals. Proper handling protocols are essential to ensure workplace safety.[6]
Engineering Controls & PPE:
-
All operations should be conducted in a well-ventilated area or within a fume hood at the lab scale.
-
Use explosion-proof equipment and ensure proper grounding to avoid static discharge.[5]
-
Personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves (e.g., butyl rubber for methanol).
Waste Management:
-
Aqueous waste containing salts should be neutralized before disposal.
-
Solvent waste (methanol, toluene) must be collected in designated, labeled containers for incineration or recovery.
-
Quench residual sodium methoxide carefully with a protic solvent like isopropanol before final neutralization and disposal.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Corrective Action(s) |
| Incomplete Reaction (IPC shows >1% SM) | 1. Insufficient reaction time/temperature.2. Sub-stoichiometric amount of NaOMe.3. Poor quality (wet) solvent or reagents. | 1. Extend reflux time by 2-4 hours and re-check IPC.2. Charge an additional 0.05-0.1 eq. of NaOMe.3. Ensure use of anhydrous solvents and high-purity reagents for future batches. |
| Low Yield | 1. Product loss during work-up/extractions.2. Incomplete crystallization.3. Mechanical losses during filtration. | 1. Perform a second extraction of the aqueous layer.2. Ensure crystallization temperature reaches 0-5°C and sufficient hold time is given.3. Ensure complete transfer of slurry to the filter. |
| Product Fails Purity Spec (e.g., >99.0%) | 1. Inefficient washing during work-up.2. Entrapment of impurities during crystallization.3. Incomplete reaction. | 1. Perform an additional water wash on the toluene layer.2. Consider a re-crystallization from a suitable solvent system (e.g., Toluene/Heptane). |
Conclusion
The scale-up synthesis of 4-Methoxy-2,3,5-trimethylpyridine via Nucleophilic Aromatic Substitution is a robust and efficient industrial process. Success at scale is predicated on a deep understanding of the reaction mechanism, meticulous control of process parameters—especially temperature during additions—and the implementation of rigorous in-process and final quality controls. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and manufacturing professionals can confidently and safely produce this vital pharmaceutical intermediate with high yield and purity.
References
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[7].pdf]([Link]7].pdf)
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
- Google Patents. (n.d.). Omeprazole synthesis - EP1085019A1.
- Google Patents. (n.d.). Intermediates for the preparation of omeprazole - Patent 0103553.
- Google Patents. (n.d.). EP0484265A1 - A process for the preparation of omeprazol.
-
PubMed. (n.d.). Studies on proton pump inhibitors. I. Synthesis of 8-[(2-benzimidazolyl)sulfinyl]-5,6,7,8-tetrahydroquinolines and related compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN113698389A - Synthetic method of esomeprazole.
-
E3S Web of Conferences. (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate.
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. scispace.com [scispace.com]
- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-2,3,5-trimethylpyridine
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-Chloro-2,3,5-trimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this challenging transformation. The inherent steric hindrance and electronic properties of this substrate necessitate a carefully optimized approach. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses common issues encountered during the Suzuki coupling of this compound, offering causative explanations and actionable solutions.
Problem 1: Low to No Product Formation
Q: My reaction shows very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
A: Low conversion in the Suzuki coupling of an electron-rich, sterically hindered substrate like this compound is a common challenge. The primary bottleneck is often the oxidative addition of the inert C-Cl bond to the palladium(0) catalyst.[1][2] Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis & Solutions:
-
Insufficiently Active Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount for activating the strong C-Cl bond.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate.[3] You require a more electron-rich and sterically bulky ligand to promote the oxidative addition step.[1][2] Bulky ligands stabilize the monoligated palladium species, which is highly reactive in the oxidative addition.[2]
-
Recommended Action:
-
Ligand Screening: Employ bulky, electron-donating phosphine ligands such as XPhos, SPhos, or RuPhos.[4] N-heterocyclic carbene (NHC) ligands are also excellent choices.[5][6]
-
Palladium Precursor: Use Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source. These are readily reduced in situ to the active Pd(0) species.
-
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
-
Expert Insight: For challenging couplings, stronger bases are often necessary. Carbonates like K₂CO₃ can be effective, but phosphates and fluorides often give superior results.
-
Recommended Action:
-
-
Inappropriate Solvent System: The solvent must solubilize all reaction components and facilitate the catalytic cycle.
-
Expert Insight: Aprotic polar solvents, often with a small amount of water, are typically used. The water is crucial for activating the boronic acid with the base.
-
Recommended Action:
-
Solvent Choice: A mixture of 1,4-dioxane/water or toluene/water (typically in a 10:1 to 5:1 ratio) is a good starting point.[4]
-
Solvent Quality: Ensure solvents are anhydrous (for the organic component) and thoroughly degassed to prevent catalyst oxidation and protodeboronation of the boronic acid.[7]
-
-
-
Elevated Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[4]
-
Recommended Action: Increase the reaction temperature, typically in the range of 80-120 °C.[3]
-
Problem 2: Significant Formation of Side Products
Q: I am observing significant amounts of dehalogenated starting material and homocoupled boronic acid. How can I suppress these side reactions?
A: The formation of byproducts is a clear indicator of competing reaction pathways that need to be minimized.
Dehalogenation (Hydrodehalogenation):
-
Causality: This occurs when the aryl halide is reduced to the corresponding arene. This can happen if a hydride source is present, which can react with the palladium intermediate after oxidative addition.
-
Preventative Measures:
-
High-Purity Reagents: Ensure all reagents and solvents are free from potential hydride sources.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) to prevent side reactions that can generate hydride species.[7]
-
Homocoupling of Boronic Acid:
-
Causality: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[7]
-
Preventative Measures:
-
Thorough Degassing: Degas all solvents and the reaction mixture thoroughly before adding the catalyst.
-
Maintain Inert Atmosphere: A positive pressure of an inert gas should be maintained throughout the reaction.[7]
-
Protodeboronation:
-
Causality: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess water or base, especially at high temperatures.[7]
-
Preventative Measures:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[7]
-
Control Water Content: While some water is beneficial, excess water can be detrimental. Use a controlled amount in your solvent system.
-
Optimize Base and Temperature: A careful balance of base strength and reaction temperature can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: There are two primary reasons:
-
Steric Hindrance: The two methyl groups ortho to the chlorine atom (at positions 3 and 5 relative to the chloro group) create significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for the crucial oxidative addition step.[8]
-
Electronic Properties: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][9] Additionally, while the nitrogen makes the ring electron-deficient overall, the methyl groups are electron-donating, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to unsubstituted chloropyridines.
Q2: What is the mechanistic role of bulky, electron-rich ligands in this reaction?
A2: These ligands are critical for several reasons:
-
Facilitating Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.[10]
-
Promoting Reductive Elimination: The steric bulk of the ligand forces the groups on the palladium intermediate closer together, which facilitates the final reductive elimination step to form the product and regenerate the catalyst.[10]
-
Stabilizing the Active Catalyst: These ligands form stable, monoligated Pd(0) species that are highly reactive and less prone to decomposition.[2]
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted heating can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[11] The rapid and uniform heating provided by microwaves can help overcome the high activation energy of the C-Cl bond cleavage.
Q4: How do I choose the best boronic acid derivative for this coupling?
A4: While standard boronic acids can be used, for challenging substrates, it is often beneficial to use more stable derivatives:
-
Boronic Pinacol Esters: These are generally more stable to storage and less susceptible to protodeboronation during the reaction.[7]
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and can be effective in Suzuki couplings.
Experimental Protocols
Protocol A: Standard Conditions with a Buchwald Ligand
This protocol provides a robust starting point for the optimization of the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd₂(dba)₃
-
XPhos
-
K₃PO₄ (finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: High-Efficiency Coupling with an NHC Pre-catalyst
This protocol utilizes a modern, air- and moisture-stable N-heterocyclic carbene (NHC) palladium pre-catalyst, which can offer higher turnover numbers and faster reaction times.[6]
Materials:
-
This compound
-
Arylboronic acid
-
[Pd(IPr)Cl]₂ or a similar NHC-Pd pre-catalyst
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and the NHC-Pd pre-catalyst (0.015 mmol, 1.5 mol%) to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress; these reactions are often complete within 1-6 hours.
-
Follow the workup and purification procedure outlined in Protocol A.
Data Presentation
| Aryl Halide | Boronic Acid | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | 92 | [12] |
| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] | K₂CO₃ | Ethanol | 40 | 99 | [13] |
| 5-Chloro-2-thiophene carbaldehyde | 3-Thiophene boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 71 | |
| 4-Chloro-2-methyl-3-nitropyridine | 4-Methoxyphenylboronic acid | [Pd(IPr)Cl]₂ | K₃PO₄ | Toluene/H₂O | 100 | High (not quantified) | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | MW | 71 | [11] |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
References
-
Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. [Link]
-
Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Gooßen, L. J., et al. (2006). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Journal of the American Chemical Society. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
Nolan, S. P., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. European Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Li, G., et al. (2015). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Organic Letters. [Link]
-
Glorius, F., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Dalton Transactions. [Link]
-
Gouverneur, V., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. [Link]
-
Hartwig, J. F. (2005). Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Buchwald, S. L., et al. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Caddick, S., et al. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society. [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Synthetic Communications. [Link]
-
Nolan, S. P., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Green Chemistry. [Link]
-
Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of 4-Chloro-2,3,5-trimethylpyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Chloro-2,3,5-trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific, yet important, transformation. The substrate, this compound, presents a unique combination of steric hindrance and electronic properties that can lead to common side reactions and low yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a successful C-N coupling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer delves into the mechanistic cause of the issue and provides actionable solutions grounded in established organometallic principles.
Q1: My reaction shows low or no conversion of the starting this compound. What are the likely causes and how can I fix it?
A: Low conversion with this substrate typically points to two primary, often interconnected, issues: inefficient oxidative addition and catalyst deactivation.
Cause 1: Inefficient Oxidative Addition The first committed step in the catalytic cycle is the oxidative addition of the aryl chloride to the Pd(0) center. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[1] Furthermore, the three methyl groups on the pyridine ring are electron-donating, which increases the electron density on the ring and makes the C-Cl bond even less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Solutions:
-
Increase Catalyst Activity: Switch to a more active and thermally stable catalyst system. While older systems using Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended. These pre-catalysts generate the active LPd(0) species more cleanly and efficiently.[1][2]
-
Employ Electron-Rich, Bulky Ligands: The choice of ligand is critical. Highly electron-rich and sterically hindered biaryl monophosphine ligands (often called "Buchwald ligands") are essential. Ligands like XPhos, RuPhos, or BrettPhos increase the electron density on the palladium center, which promotes the oxidative addition step.[3][4]
-
Increase Temperature: This reaction often requires elevated temperatures (typically 100-120 °C) to drive the oxidative addition of the robust C-Cl bond. Toluene or 1,4-dioxane are common high-boiling solvents suitable for this purpose.
Cause 2: Catalyst Deactivation via Pyridine Coordination A unique challenge with pyridine-based substrates is the potential for the pyridine nitrogen to coordinate to the palladium center.[5] This coordination can occupy a vacant site on the catalyst, preventing the substrate from binding and effectively poisoning the catalyst.
Solutions:
-
Use Sterically Demanding Ligands: This is the most effective strategy. The sheer bulk of ligands like XPhos and BrettPhos creates a protective pocket around the palladium atom, physically blocking the pyridine nitrogen from coordinating and deactivating the catalyst.[5][6]
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., L:Pd ratio of 1.1:1 to 1.5:1) can sometimes help ensure the palladium center remains preferentially coordinated by the phosphine, though excessive ligand can inhibit the reaction.
Q2: I'm observing a significant amount of 2,3,5-trimethylpyridine as a byproduct. How can I minimize this hydrodehalogenation side reaction?
A: The replacement of the chlorine atom with hydrogen, known as hydrodehalogenation, is a prevalent side reaction in Buchwald-Hartwig aminations.[3][7] It typically arises from palladium hydride (Pd-H) species, which can form through several pathways and compete with the desired C-N bond formation.
Mechanistic Cause: Hydrodehalogenation competes directly with the desired reductive elimination step. If the C-N reductive elimination is slow—which can be the case with the sterically congested 4-amino-2,3,5-trimethylpyridine product—alternative pathways become more prominent. Pd-H species can arise from β-hydride elimination if using a primary amine with β-hydrogens, or from reactions involving the base, solvent, or trace water.[8] These Pd-H species can then reductively eliminate with the aryl chloride to form the hydrodehalogenated byproduct.
Solutions:
-
Promote Reductive Elimination: Use bulky, electron-rich ligands that are known to accelerate the rate of reductive elimination relative to competing pathways. The steric clash within the palladium complex created by these ligands helps drive the expulsion of the product.[8]
-
Rigorous Inert Conditions: Ensure your reaction is set up under a strictly inert atmosphere (e.g., in a glovebox). Oxygen and moisture can contribute to catalyst decomposition pathways that generate Pd-H species.[7] Use freshly distilled or commercially available anhydrous solvents.
-
Base Selection: While strong alkoxide bases (e.g., NaOtBu, K₂CO₃) are often necessary for C-Cl activation, ensure the base is anhydrous and of high purity. In some cases, switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can alter the reaction landscape and reduce side reactions, though this may require higher temperatures or catalyst loadings.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction setup and optimization to prevent side reactions before they occur.
Q1: How do I select the optimal catalyst system (Palladium, Ligand, Base) for this specific substrate?
A: A systematic approach is key. The optimal system will balance the need for high reactivity to cleave the C-Cl bond with the need for stability to prevent side reactions.
-
Palladium Source: Pre-catalysts are strongly preferred for their reliability and ease of use. They provide a well-defined L:Pd ratio and generate the active Pd(0) species more reproducibly than using separate Pd(OAc)₂/Pd₂(dba)₃ and ligand sources.[1]
-
Ligand Selection: The choice of ligand is the most critical parameter. For a sterically hindered, electron-rich heteroaryl chloride, you need a state-of-the-art biaryl monophosphine ligand.
Table 1: Ligand Selection Guide for Hindered Chloro-pyridines
| Ligand | Class | Key Features & Rationale |
|---|---|---|
| XPhos | Biaryl Monophosphine | A general, robust, and highly active ligand. Its steric bulk effectively prevents pyridine coordination and promotes reductive elimination. A good first choice for screening.[4][5] |
| RuPhos | Biaryl Monophosphine | Often shows excellent activity at lower temperatures compared to other ligands. The dialkyl phosphine moiety is highly electron-donating.[3] |
| BrettPhos | Biaryl Monophosphine | Exceptionally bulky and electron-rich. Particularly effective for coupling primary amines and challenging substrates where other ligands fail.[9] |
-
Base Selection: The base deprotonates the amine-palladium complex to form the crucial amido intermediate. The choice depends on the functional group tolerance of your amine coupling partner.[10][11]
-
NaOtBu: A very strong base that often provides the fastest reaction rates. However, it is incompatible with base-sensitive functional groups like esters or ketones.[9]
-
K₃PO₄ / Cs₂CO₃: Weaker inorganic bases that offer excellent functional group tolerance. Reactions may require higher temperatures and longer times but are often cleaner.[2]
-
Q2: What are the best practices for reaction setup to ensure reproducibility and minimize side reactions?
A: Organometallic reactions are highly sensitive to atmospheric conditions and reagent purity. Adhering to a strict protocol is essential for success.
Key Best Practices:
-
Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques.
-
Reagent Purity: Use high-purity reagents. The base, particularly NaOtBu, can degrade upon exposure to air; use a fresh bottle or material stored in a glovebox.
-
Solvent Quality: Use commercially available anhydrous solvents that are packaged under an inert atmosphere. If using a solvent still, ensure it is properly dried and degassed via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Order of Addition: It is common practice to add the solid components (aryl halide, catalyst, ligand, base) to the reaction vessel first. The vessel is then sealed, purged with an inert gas, and the solvent and liquid amine are added via syringe.
Screening Protocol for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound with a representative secondary amine, morpholine.
Table 2: Recommended Starting Conditions for Screening
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Morpholine | 1.2 equiv |
| Pd Pre-catalyst | XPhos Pd G3 | 2 mol % |
| Base | NaOtBu | 1.4 equiv |
| Solvent | Toluene | 0.1 - 0.2 M concentration |
| Temperature | 110 °C |
| Time | 12 - 24 h | Monitor by LC-MS or TLC |
Step-by-Step Procedure (Glovebox):
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 31.1 mg).
-
Add XPhos Pd G3 (0.004 mmol, 3.4 mg).
-
Add Sodium tert-butoxide (0.28 mmol, 26.9 mg).
-
Add toluene (1.0 mL) to the vial.
-
Add morpholine (0.24 mmol, 20.9 µL).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.
-
Stir vigorously for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding 1 mL of water. Extract with ethyl acetate (3 x 2 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify any major byproducts.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guide. WordPress. [Link]
-
ResearchGate. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2,3,5-trimethylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the challenging cross-coupling reactions of 4-Chloro-2,3,5-trimethylpyridine. Given the substrate's unique electronic and steric properties, successful coupling requires careful consideration of the catalytic system. This resource is designed to provide you with a comprehensive understanding of the underlying principles and practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The difficulty in utilizing this compound in cross-coupling reactions stems from a combination of electronic and steric factors:
-
Inert C-Cl Bond: The carbon-chlorine bond is inherently strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle energetically demanding.
-
Electron-Rich Pyridine Ring: The three methyl groups on the pyridine ring are electron-donating, which increases the electron density at the carbon-chlorine bond. This further disfavors oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance: The presence of methyl groups ortho and meta to the chlorine atom creates significant steric congestion around the reaction center. This steric bulk can hinder the approach of the palladium catalyst, impeding the oxidative addition step.
Q2: What are the key characteristics of a suitable catalyst for this substrate?
A2: To overcome the challenges posed by this compound, the catalyst system, particularly the ligand, should possess the following features:
-
Electron-Rich: The ligand should be a strong electron donor to increase the electron density on the palladium center. This enhances the catalyst's ability to undergo oxidative addition into the C-Cl bond.
-
Bulky: A sterically demanding ligand promotes the formation of a highly reactive, low-coordinate Pd(0) species. This steric bulk also facilitates the final reductive elimination step, which is crucial for product formation and catalyst turnover.[1]
-
Stability: The catalyst must be stable under the reaction conditions to ensure high turnover numbers and prevent premature decomposition into inactive palladium black.
Q3: Which classes of ligands are generally most effective for this type of substrate?
A3: For challenging aryl chlorides like this compound, two main classes of ligands have shown superior performance:
-
Bulky, Electron-Rich Phosphines: Ligands developed by Buchwald and others, such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos), are designed to be both sterically imposing and highly electron-donating.[2] These are often the first choice for difficult couplings.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, often more so than phosphine ligands, making them highly effective at activating C-Cl bonds.[3] They form robust bonds with palladium, leading to very stable and active catalysts.
Q4: Can I use traditional phosphine ligands like PPh₃?
A4: While Pd(PPh₃)₄ is a classic cross-coupling catalyst, it is generally not effective for unactivated aryl chlorides like this compound.[2] The lower electron-donating ability and smaller steric profile of PPh₃ are insufficient to promote the difficult oxidative addition step, often resulting in low to no yield.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A: Low or no yield is the most common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst System:
-
Cause: The oxidative addition of the C-Cl bond is the rate-limiting step and your catalyst may not be active enough.
-
Solution: Switch to a more robust catalyst system. For Suzuki couplings, consider using a second-generation Buchwald-type palladacycle precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) in combination with a strong base like K₃PO₄ or Cs₂CO₃.[1] For Buchwald-Hartwig aminations, use a combination of a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos) with a strong, non-nucleophilic base like LHMDS or NaOt-Bu.[4]
-
-
Catalyst Decomposition:
-
Cause: The reaction mixture turning black is often an indication of catalyst decomposition to palladium black. This can be caused by oxygen contamination or high temperatures.
-
Solution: Ensure rigorous exclusion of oxygen by properly degassing your solvents and running the reaction under a positive pressure of an inert gas (Argon or Nitrogen). If high temperatures are required, consider a more thermally stable catalyst, such as an NHC-ligated palladium complex.
-
-
Inappropriate Base:
-
Cause: The base plays a critical role in the catalytic cycle (e.g., transmetalation in Suzuki coupling). An unsuitable base can lead to reaction failure.
-
Solution: For Suzuki couplings, screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates. The choice of base can also depend on the solvent system.
-
-
Poor Reagent Quality:
-
Cause: Boronic acids can undergo protodeboronation, especially in the presence of water and a strong base. Amines can be of poor quality or contain impurities.
-
Solution: Use fresh, high-purity reagents. For Suzuki couplings, consider using the corresponding boronic ester (e.g., a pinacol ester), which is more stable towards protodeboronation. Ensure amines are pure and dry.
-
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of side products, such as homocoupling of the coupling partner or hydrodehalogenation of my starting material. What can I do?
A: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
Potential Causes & Solutions:
-
Homocoupling:
-
Cause: This is particularly common in Suzuki and Sonogashira couplings. It can be promoted by the presence of oxygen or an inappropriate catalyst-to-ligand ratio.
-
Solution: Ensure a strictly anaerobic environment. Optimize the palladium-to-ligand ratio; for phosphine ligands, a 1:1 to 1:2 ratio is a good starting point. For Sonogashira couplings, ensure the copper(I) co-catalyst is fresh and used in the correct stoichiometry.
-
-
Hydrodehalogenation (Dechlorination):
-
Cause: The replacement of the chlorine atom with hydrogen is a common side reaction, often mediated by a palladium-hydride species. This can be formed from trace water or the amine/alkoxide base.
-
Solution: Use anhydrous solvents and reagents. A less protic solvent may be beneficial. The choice of ligand is also critical; bulky, electron-rich ligands can disfavor the formation of the Pd-H species.
-
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Purification of Products from 4-Chloro-2,3,5-trimethylpyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Chloro-2,3,5-trimethylpyridine. The content is structured to address specific experimental challenges with a focus on the underlying scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions you may have before and during the purification process.
Q1: What is the best initial approach to planning the purification of my product from a this compound reaction?
A: A successful purification strategy begins with a thorough analysis of your reaction mixture. Before attempting any separation, you should:
-
Identify All Components: Determine the structures of your desired product, any unreacted starting materials (like this compound), reagents (e.g., boronic acids, amines), catalysts (e.g., palladium complexes), and potential byproducts.[1]
-
Assess Physicochemical Properties: Estimate the pKa, polarity, solubility, and boiling point of your product and major impurities. Since most pyridine derivatives have a pKa between 5 and 6, their solubility is highly pH-dependent.[2] This property is crucial for designing effective liquid-liquid extraction protocols.
-
Perform Thin-Layer Chromatography (TLC): TLC is an indispensable tool. Run a TLC of your crude reaction mixture against the starting material. This will give you a preliminary idea of the number of components, their relative polarities, and how difficult the separation might be. Test various solvent systems to find one that gives good separation between your product and impurities.
This initial assessment will guide you toward the most efficient primary purification technique, whether it be chromatography, crystallization, or extraction.
Q2: My reaction is a Suzuki-Miyaura coupling. What are the typical impurities I should expect and how do I remove them?
A: Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but the reaction mixtures can be complex.[3] Common impurities include:
-
Palladium Catalyst: Residual palladium can be problematic for downstream applications, especially in drug development.
-
Boronic Acid/Ester: Unreacted boronic acid and its homo-coupled byproducts (biaryls).
-
Phosphine Ligands: Oxidized phosphine ligands (e.g., triphenylphosphine oxide) are common, highly polar impurities.
-
Inorganic Base: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) must be removed.
A typical workup involves an aqueous wash to remove the inorganic base, followed by a purification method tailored to the other impurities. Filtration through a pad of Celite® can sometimes remove precipitated palladium. For soluble catalysts and boronic acid derivatives, column chromatography is often necessary.[4][5]
Q3: I've performed a nucleophilic aromatic substitution (SNAr) with an amine. How do I remove the excess amine and resulting salts?
A: Nucleophilic aromatic substitution (SNAr) reactions on this compound are common.[6] If you've used a nucleophile like a primary or secondary amine, the crude product will likely contain unreacted amine and salts (e.g., hydrochloride salts if a base scavenger is used).
The most effective way to remove a basic amine is through a liquid-liquid extraction with a dilute acidic solution (e.g., 1M HCl).[7] The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Your product, if it is significantly less basic, may remain in the organic layer.
Caution: If your product is also basic, this method can lead to product loss. It is critical to know the approximate pKa of your product and adjust the pH of the aqueous wash carefully to selectively extract the more basic impurity without extracting your product.
Q4: My final product is a substituted trimethylpyridine. Are there any general handling and storage precautions I should take?
A: Yes, pyridine derivatives can be sensitive.
-
Air/Light Sensitivity: Some pyridine compounds can be sensitive to air and light, leading to gradual discoloration or degradation. It is good practice to store them in amber vials under an inert atmosphere (nitrogen or argon).
-
Hygroscopicity: Pyridines are often hygroscopic and can absorb water from the atmosphere.[8] Store them in a desiccator or a dry box to maintain their integrity.
-
Basicity: As basic compounds, they can react with atmospheric CO₂ over time to form carbonate salts. Storing under an inert atmosphere helps prevent this.[8]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during common purification techniques.
Troubleshooting: Column Chromatography
Column chromatography is a powerful tool, but pyridine-containing compounds can present unique challenges due to the basicity of the nitrogen atom.[9]
Q: Why is my pyridine product showing significant peak tailing on a silica gel column? How can I fix this?
A: Peak tailing is a frequent issue with basic compounds like pyridines on standard silica gel.[2] The primary cause is the interaction between the basic nitrogen atom of your product and acidic silanol groups (Si-OH) on the silica surface.[2] This creates a secondary, strong interaction that slows down a portion of the analyte, causing the peak to tail.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. The TEA will preferentially bind to the active silanol sites, allowing your pyridine compound to elute more symmetrically.[2]
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar component of your eluent can also be effective.
-
-
Use a Different Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your product, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing TEA, filtering, and then using the treated silica to pack your column.
-
Experimental Protocol: Method for Reducing Peak Tailing in Flash Chromatography
-
Solvent System Selection: Identify a suitable solvent system (e.g., Hexanes/Ethyl Acetate) using TLC.
-
Modifier Addition: Prepare your chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, to 1 liter of a 70:30 Hexanes/EtOAc mixture, add 5 mL of TEA.
-
Slurry Preparation: Prepare the column slurry using the TEA-modified eluent. This ensures the stationary phase is equilibrated before introducing the sample.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. Ensure the silica is completely dry.
-
Elution: Run the column using the TEA-modified eluent. The improved peak shape should allow for a much better separation.
Q: My product is degrading on the column. What is happening and what can I do?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. If you observe new spots on your TLC plates after spotting a solution of your compound that has been mixed with silica, this is a likely cause.
Solutions:
-
Switch to a Neutral Stationary Phase: As mentioned, neutral alumina is an excellent alternative that avoids the acidity of silica.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use a slightly more polar solvent system to hasten elution and consider using flash chromatography over gravity chromatography to reduce the overall run time.[9]
Visualization: Troubleshooting Poor Chromatographic Resolution
Here is a logical workflow for systematically improving the separation of your target compound.
Caption: A logical workflow for systematically improving chromatographic resolution.
Troubleshooting: Liquid-Liquid Extraction
Extraction is your first line of defense in purification, designed to remove the bulk of impurities before more demanding techniques like chromatography.
Q: How can I perform an acidic wash to remove basic impurities without losing my basic product to the aqueous layer?
A: This is a common challenge that relies on exploiting the difference in basicity (pKa) between your product and the impurity.
-
Know the pKa: Find or estimate the pKa of your product and the basic impurity you want to remove. Most simple pyridine derivatives have a pKa around 5-6.[2] Many aliphatic amines are more basic (pKa ~10-11).
-
Controlled pH Wash: Prepare a buffered aqueous solution with a pH that is between the pKa of your product and the impurity. For example, if your product has a pKa of 5.5 and the impurity amine has a pKa of 10.5, a wash with a pH 8 buffer solution (e.g., ammonium chloride) will protonate and dissolve the highly basic amine impurity while leaving your less basic pyridine product in its neutral, organic-soluble form.
Visualization: Principle of pH-Controlled Extraction
This diagram illustrates how to separate a target product from a more basic impurity.
Caption: pH-controlled separation of a less basic product from a more basic impurity.
Troubleshooting: Crystallization
Crystallization can be an excellent method for obtaining highly pure material, but finding the right conditions is key.[10]
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated too quickly or at a temperature above the product's melting point.
Solutions:
-
Reduce the Cooling Rate: Cool the solution very slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature over several hours before moving it to a refrigerator.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Use a Different Solvent System: The chosen solvent may be too good. Try a solvent system where your compound has slightly lower solubility. A binary solvent system (one "good" solvent and one "poor" solvent) often works well. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.
Table 1: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Chromatography) | Strong interaction of basic product with acidic silica.[2] | Add 0.1-1% TEA to the eluent; switch to neutral alumina.[2] |
| Product Degradation on Column | Acidity of the stationary phase. | Use neutral alumina; work quickly to minimize contact time. |
| Emulsion During Extraction | High concentration of solutes; vigorous shaking. | Add brine (saturated NaCl solution); filter the mixture through Celite®. |
| "Oiling Out" (Crystallization) | Solution is too concentrated or cooled too quickly. | Add more solvent; cool the solution very slowly; try a binary solvent system. |
| Low Recovery (Crystallization) | Product is too soluble in the chosen solvent at low temp. | Use a less-solubilizing solvent; place filtrate in the freezer to recover more material. |
| Impurity Co-crystallizes | Impurity has a very similar structure to the product.[1] | Try a different recrystallization solvent; re-purify by chromatography first. |
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- US6087507A - Separation of pyridine or pyridine derivatives
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- DE3245950A1 - Process for the preparation of substituted pyridines.
- Purific
- 4-Amino-2,3,5-trimethylpyridine monohydr
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. (2023-04-07).
- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. (2025). Benchchem.
- Nucleophilic Substitution Reactions. Unknown Source.
- Performing column chromatography on pyridine-based compounds sucks [OC]. Reddit. (2020-07-14).
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (2017-04-10).
- Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine. (2025). Benchchem.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- Help needed with unreproducible Suzuki coupling. Reddit. (2023-12-20).
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023-07-04).
Sources
- 1. DSpace [cora.ucc.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Managing Steric Hindrance in 4-Chloro-2,3,5-trimethylpyridine Reactions
Welcome to the technical support center for 4-Chloro-2,3,5-trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the steric environment of this versatile building block. The strategic placement of three methyl groups on the pyridine ring introduces significant steric congestion, which can profoundly influence reactivity and reaction outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your synthetic goals.
Understanding the Core Challenge: The Steric Shield
The 2,3,5-trimethyl substitution pattern of this compound creates a sterically hindered environment around the reaction centers, primarily the C4-chloro leaving group and the pyridine nitrogen. The methyl groups at the C2 and C3 positions, in particular, form a "steric shield" that can impede the approach of nucleophiles, catalysts, and other reagents. This hindrance is a double-edged sword: while it can be exploited for regioselective synthesis, it often leads to sluggish reactions, low yields, and the formation of unwanted byproducts. This guide will equip you with the knowledge to manipulate these steric effects to your advantage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: The reactivity of pyridines in SNAr reactions is generally high at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate.[1][2][3] However, in this compound, the methyl groups at the C3 and C5 positions provide some electronic donation, slightly deactivating the ring towards nucleophilic attack. More significantly, the C2 and C3 methyl groups create substantial steric hindrance around the C4 position, impeding the approach of the nucleophile.[4] This steric blockade increases the activation energy of the reaction, often leading to very slow reaction rates or no reaction at all under standard conditions.[5][6][7]
Q2: How do the methyl groups on this compound affect its basicity and nucleophilicity?
A2: The methyl groups are electron-donating through an inductive effect, which increases the electron density on the pyridine nitrogen.[4] This makes the nitrogen more basic compared to unsubstituted pyridine. However, the C2-methyl group provides significant steric hindrance around the nitrogen, which can dramatically decrease its nucleophilicity.[4] This means that while this compound is a relatively strong base, it is a poor nucleophile, a common characteristic of sterically hindered pyridine derivatives like collidines.[4]
Q3: Can I perform a Grignard reaction with this compound to introduce an alkyl or aryl group at the 4-position?
A3: While technically possible, forming a Grignard reagent from this compound (a magnesium-halogen exchange) can be challenging due to the steric hindrance around the C4-Cl bond.[8][9] The insertion of magnesium metal can be sluggish. Furthermore, once formed, the resulting Grignard reagent would be a powerful nucleophile and a strong base.[10][11] Its utility in subsequent reactions would need to be carefully considered, especially with sensitive functional groups. A more common and often more successful approach to introduce carbon-carbon bonds at this position is through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[12][13][14]
Q4: Are there any general strategies to improve reaction yields when working with this substrate?
A4: Yes, several general strategies can be employed:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave-assisted synthesis can be particularly effective in this regard.[15]
-
Bulky, Electron-Rich Ligands: In cross-coupling reactions, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can promote the desired catalytic cycle and overcome steric hindrance.[16][17][18]
-
Active Catalysts and Pre-catalysts: Utilizing highly active palladium pre-catalysts can improve reaction efficiency.[19]
-
Careful Choice of Base and Solvent: The choice of base and solvent can have a significant impact on reaction outcomes. For instance, in Suzuki couplings, the base is crucial for the transmetalation step.[13] In SNAr, polar aprotic solvents are generally preferred.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Scenario: You are attempting to couple this compound with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in a dioxane/water mixture, but you observe very low conversion to the desired biaryl product.
Causality Analysis: The low yield is likely due to the steric hindrance around the C4-Cl bond, which impedes the oxidative addition of the palladium catalyst into the C-Cl bond.[20] Furthermore, the steric bulk of the substrate can also hinder the subsequent transmetalation and reductive elimination steps in the catalytic cycle.[14][21] Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome these steric barriers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Detailed Solutions:
| Strategy | Action | Rationale |
| Catalyst & Ligand Selection | Replace Pd(PPh₃)₄ with a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[19][22] | Bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more effective at oxidative addition to sterically hindered aryl chlorides. The electron-rich nature of these ligands also facilitates this step.[19] |
| Use of Pre-catalysts | Employ a commercially available palladium pre-catalyst, for example, an SPhos or XPhos-based G3 or G4 pre-catalyst. | Pre-catalysts are typically more air-stable and provide a more consistent source of the active Pd(0) catalyst in solution, leading to more reproducible results. |
| Base Optimization | Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[13] | A stronger base can facilitate the transmetalation step, which can also be hindered by the steric bulk of the substrate. |
| Temperature & Solvent | Increase the reaction temperature to 100-120 °C. Consider using a higher boiling point solvent like toluene or DMF if necessary. Microwave irradiation can also be highly effective.[15] | Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance. |
| Boronic Acid Partner | If the boronic acid is unstable under the reaction conditions, consider using the corresponding boronic acid pinacol ester (BPin). | Boronic esters often exhibit greater stability and can sometimes lead to improved yields and fewer side reactions. |
Issue 2: Failure of Buchwald-Hartwig Amination
Scenario: You are trying to synthesize a 4-amino-2,3,5-trimethylpyridine derivative by reacting this compound with a primary or secondary amine using a palladium catalyst, but the reaction fails to proceed.
Causality Analysis: Similar to Suzuki coupling, the steric hindrance from the 2- and 3-methyl groups is the primary culprit.[17] This hindrance can inhibit both the oxidative addition of the palladium catalyst and the subsequent reductive elimination step that forms the C-N bond.[23][24] The choice of ligand is absolutely critical in this transformation.[16][25]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Detailed Solutions:
| Strategy | Action | Rationale |
| Ligand Selection | Use a bulky, electron-rich biarylphosphine ligand. For hindered substrates, ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often effective. | These ligands are specifically designed to facilitate cross-coupling reactions with sterically demanding substrates by promoting both oxidative addition and reductive elimination.[18] |
| Base Selection | Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[24] | A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Weaker bases are often insufficient for hindered couplings. |
| Reaction Conditions | Increase the reaction temperature, typically in the range of 80-110 °C. Toluene or dioxane are common solvents. | As with C-C coupling, higher temperatures are often necessary to overcome the steric barrier. |
| Amine Partner | If attempting to install a primary amino group (-NH₂), consider using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, followed by acidic workup. | Direct coupling with ammonia gas can be challenging. Ammonia surrogates provide a more convenient and often more effective way to introduce the -NH₂ group.[25] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
SPhos-Pd-G3 pre-catalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the SPhos-Pd-G3 pre-catalyst (0.02 equiv) to the vial under the inert atmosphere.
-
Add anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio (final concentration of the limiting reagent at 0.1 M).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
BrettPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 equiv) and BrettPhos (0.03 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate oven-dried vial, add this compound (1.0 equiv) and NaOt-Bu (1.4 equiv).
-
Add the catalyst solution to the vial containing the substrate and base.
-
Finally, add morpholine (1.2 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
References
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]
-
ResearchGate. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.” Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Scribd. (n.d.). 6 Steric Hindrance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]
-
Wiley Online Library. (2000). "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - C–C Coupling in sterically demanding porphyrin environments [beilstein-journals.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Overcoming the Low Reactivity of 4-Chloro-2,3,5-trimethylpyridine
Welcome to the technical support center for 4-Chloro-2,3,5-trimethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this sterically hindered and electron-rich heterocycle. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate your synthetic challenges and achieve your desired chemical transformations.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Question 1: My Suzuki-Miyaura cross-coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
The low reactivity of this compound in Suzuki-Miyaura coupling is a common issue stemming from a combination of steric hindrance and electronic effects. The three methyl groups, particularly at the 2- and 3-positions, sterically encumber the chloro-substituted carbon, making it difficult for the palladium catalyst to undergo oxidative addition. Additionally, the electron-donating nature of the methyl groups increases the electron density on the pyridine ring, which strengthens the C-Cl bond and disfavors oxidative addition.[1][2]
Here is a systematic approach to troubleshooting this reaction:
1. Catalyst and Ligand Selection:
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for unreactive aryl chlorides.[3] You need to employ a more robust catalytic system.
-
Bulky, Electron-Rich Phosphine Ligands: These are essential for activating the C-Cl bond. The bulky nature of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while the electron-rich character of the phosphine facilitates the oxidative addition step.[4] Consider using ligands from the Buchwald or Hartwig families.
| Ligand Family | Recommended Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl phosphines, highly effective for sterically hindered substrates.[5] |
| Hartwig Ligands | Josiphos family (e.g., CyPF-tBu) | Ferrocene-based ligands with excellent activity for C-N and C-C couplings.[6] |
| Other Effective Ligands | tBu₃P (tri-tert-butylphosphine) | A simple but highly effective electron-rich and bulky ligand.[7] |
-
Palladium Pre-catalyst: The choice of palladium source is also important. Pre-formed palladium(0) sources like Pd₂(dba)₃ or Pd(dba)₂ are often preferred. Alternatively, using a stable Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(ligand)₂ that can be reduced in situ is also a common strategy.
2. Reaction Conditions:
-
Base: The choice of base is critical for the transmetalation step. For challenging couplings, stronger bases are often required. However, be mindful of substrate compatibility.
| Base | Strength | Comments |
| K₃PO₄, Cs₂CO₃ | Moderate | Good starting points, often effective and well-tolerated.[8] |
| NaOtBu, KOtBu | Strong | Can significantly accelerate the reaction but may not be suitable for base-sensitive functional groups. |
| CsF | Weak | Used when other bases cause side reactions, particularly with sensitive boronic esters. |
-
Solvent: Aprotic polar solvents are generally preferred.
-
Toluene, Dioxane, THF: Common choices for Suzuki couplings.
-
t-Amyl alcohol or t-Butanol: Can be effective, particularly in combination with potassium tert-butoxide.
-
Aqueous mixtures: Some protocols use aqueous solvent mixtures (e.g., toluene/water), which can be beneficial.[9]
-
-
Temperature: Due to the high activation barrier for the oxidative addition of the C-Cl bond, elevated temperatures (80-120 °C) are typically necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]
3. Boron Source:
-
Boronic Acids vs. Boronic Esters: While boronic acids are common, they can undergo protodeboronation at high temperatures. Pinacol boronic esters (Bpin) are often more stable and can lead to higher yields in challenging couplings.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound, but I am only recovering starting material. What should I change?
Answer:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging due to the inert C-Cl bond and steric hindrance.[11][12] The palladium catalyst must be highly active to facilitate the oxidative addition and subsequent C-N bond formation.
1. Ligand Selection is Crucial:
The success of a Buchwald-Hartwig amination of an unreactive aryl chloride is highly dependent on the choice of ligand.
-
Bulky Biaryl Phosphine Ligands: These are the state-of-the-art for this transformation. They are designed to promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.
| Ligand | Recommended For |
| XPhos, SPhos, RuPhos | A broad range of primary and secondary amines. |
| BrettPhos, tBuBrettPhos | Particularly effective for coupling with amides and other less nucleophilic amines.[13] |
| Josiphos Ligands | Have also shown high activity in aminations of aryl chlorides.[6] |
2. Base Selection:
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative, especially for substrates with base-sensitive functional groups.[13]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective, particularly with more reactive amines.
3. Palladium Source and Reaction Temperature:
-
Use an active palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
-
High temperatures (100-120 °C) are generally necessary to drive the reaction to completion.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Question 3: My Sonogashira coupling is failing. Are there alternative methods to activate this compound for C-C bond formation?
Answer:
Yes, the Sonogashira coupling of unreactive aryl chlorides can be very challenging.[14][15] If traditional palladium/copper catalysis is failing, even with specialized ligands, you may need to consider alternative activation strategies.
1. Nickel Catalysis:
Nickel catalysts are known to be more effective than palladium for activating strong C-Cl bonds.[16] A variety of nickel(0) and nickel(II) pre-catalysts can be used, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands.[17]
2. Photoredox Catalysis:
This is a powerful, modern technique for activating inert bonds under mild conditions.[18][19][20] A photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating a highly reactive aryl radical from the aryl chloride. This radical can then engage in a variety of coupling reactions.[21]
-
Catalysts: Common photocatalysts include iridium or ruthenium complexes, as well as organic dyes.
-
Advantages: Reactions often proceed at room temperature and can be highly tolerant of functional groups.
Experimental Protocol: General Concept for Photoredox-Mediated Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the coupling partner, the photocatalyst (e.g., an iridium complex, 1-2 mol%), and a suitable base or additive.
-
Add a degassed solvent.
-
Irradiate the reaction mixture with a light source (e.g., blue LEDs) with stirring.
-
Monitor the reaction progress.
-
Workup and purify as per standard procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive?
The low reactivity is due to a combination of factors:
-
Strong C-Cl Bond: The C(sp²)-Cl bond is inherently strong and difficult to break.[2]
-
Electron-Donating Groups: The three methyl groups are electron-donating, which increases the electron density on the pyridine ring and strengthens the C-Cl bond, making it less susceptible to oxidative addition by a metal catalyst.[1]
-
Steric Hindrance: The methyl groups, particularly the one at the 2-position, sterically hinder the approach of the catalyst to the C-Cl bond.[1][22]
Q2: How should I store and handle this compound?
It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I use this compound as a base in my reaction?
While the nitrogen atom in the pyridine ring is basic, the steric hindrance from the adjacent methyl groups makes it a poor nucleophile but a reasonably good non-nucleophilic base, similar to its isomer 2,4,6-collidine.[22][23] However, for promoting reactions that require a base, it is generally better to use a more conventional and non-reactive base to avoid potential side reactions involving the chloro-substituent.
Q4: Are there any other types of coupling reactions that are known to work with this substrate?
While challenging, with the right catalytic system, other cross-coupling reactions should be feasible. For instance, a Heck coupling might be possible with a highly active palladium catalyst system, such as those employing bulky, electron-rich phosphine ligands.[24] Stille and Negishi couplings could also be explored, although they often involve the use of toxic organotin and organozinc reagents, respectively.
References
-
Leibniz-Institut für Photonische Technologien e.V. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. Available from: [Link]
-
Bohrium. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox Catalysts. Available from: [Link]
-
PubMed. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. Available from: [Link]
-
ChemistryViews. Metal-Free Photoreduction of Aryl Chlorides Under Visible Light. Available from: [Link]
-
ACS Publications. Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. Available from: [Link]
-
Semantic Scholar. Palladium-catalyzed coupling reactions of aryl chlorides. Available from: [Link]
-
PubMed. Palladium-catalyzed coupling reactions of aryl chlorides. Available from: [Link]
-
ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available from: [Link]
-
ResearchGate. Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed Central. Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]
-
YouTube. Buchwald Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
RSC Publishing. Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Chemical Communications (London). Available from: [Link]
-
Common Organic Chemistry. Buchwald Hartwig Coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
PMC - NIH. Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Air-Stable Nickel(0) for Catalytic Coupling Reactions. Available from: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]
-
ResearchGate. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Available from: [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available from: [Link]
-
ResearchGate. Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. Available from: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]
-
PMC - NIH. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Available from: [Link]
-
ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available from: [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
The Hartwig Group. Publications. Available from: [Link]
-
Sci-Hub. Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Available from: [Link]
-
PubChem. 2,4,6-Trimethylpyridine. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 19. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox Catalysts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent for 4-Chloro-2,3,5-trimethylpyridine Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-2,3,5-trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of complex molecules utilizing this sterically hindered and electron-rich building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The coupling of this compound presents a unique set of challenges primarily due to a combination of electronic and steric factors:
-
Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the palladium catalytic cycle, which is often rate-limiting.[1][2] This is due to the stronger carbon-chlorine bond.
-
Steric Hindrance: The presence of three methyl groups on the pyridine ring, particularly the flanking methyl groups at positions 3 and 5, creates significant steric bulk around the reaction center at C4. This hindrance can impede the approach of the palladium catalyst, slowing down the oxidative addition step.[3]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][4] This is a common issue with heteroaryl substrates and can significantly reduce the efficiency of the catalytic cycle.
-
Electron-Rich Nature: The electron-donating nature of the three methyl groups increases the electron density of the pyridine ring, which can further decrease its reactivity towards oxidative addition.
Q2: I am observing very low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the most likely causes and how can I troubleshoot this?
A2: Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common hurdle. The following troubleshooting guide, presented as a logical workflow, can help you diagnose and resolve the issue.
In-depth Guide to Optimizing Base and Solvent
Optimizing for Suzuki-Miyaura Coupling
The choice of base and solvent is critical to overcome the inherent low reactivity of this compound.
Role of the Base: The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][6] For a sterically hindered and less reactive substrate, a base that promotes a fast transmetalation is crucial.
Role of the Solvent: The solvent must dissolve the reactants and the catalyst, and it can influence the stability of catalytic intermediates. For Suzuki couplings, a mixture of an organic solvent and water is often beneficial, as it helps to dissolve the inorganic base while maintaining a homogeneous reaction mixture.[7]
Recommended Starting Conditions & Optimization Strategy:
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are strong inorganic bases that have shown effectiveness in challenging Suzuki couplings of chloropyridines.[7] Cs₂CO₃ is often more soluble and can be more effective but is also more expensive. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1 v/v) or Toluene/H₂O | 1,4-Dioxane is a common and effective solvent for Suzuki reactions.[8] Toluene can also be used, particularly if higher temperatures are required. The addition of water is crucial for dissolving the inorganic base.[7] |
| Temperature | 100-120 °C | Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond to completion.[7] |
Experimental Protocol: Screening Base and Solvent for Suzuki-Miyaura Coupling
-
Preparation: To a dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like XPhos Pd G3) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Optimizing for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound also requires careful optimization of the base and solvent to achieve high yields.
Role of the Base: In the Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle.[9] A strong, non-nucleophilic base is typically required, especially for less reactive aryl chlorides.
Role of the Solvent: Anhydrous, aprotic solvents are generally used for Buchwald-Hartwig aminations to prevent unwanted side reactions such as hydrolysis of the catalyst or base.[2]
Recommended Starting Conditions & Optimization Strategy:
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equivalents) | Sodium tert-butoxide is a very strong base and is highly effective for the amination of aryl chlorides.[2] If the substrate is sensitive to such a strong base, a weaker inorganic base like K₃PO₄ can be screened, though this may require a more active catalyst system and higher temperatures. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are the most common and effective solvents for Buchwald-Hartwig aminations.[2] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to facilitate the oxidative addition of the C-Cl bond.[2] |
Experimental Protocol: Screening Base and Solvent for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., a G3 or G4 palladacycle with a ligand like RuPhos or BrettPhos) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Common Side Reactions
| Side Reaction | Likely Causes | Recommended Solutions |
| Hydrodehalogenation (-Cl replaced by -H) | - Reaction with trace water or other proton sources.- Slow reductive elimination allowing for competing pathways.[2] | - Use scrupulously dried reagents and solvents.- Employ a more active catalyst system to accelerate the desired coupling. |
| Protodeboronation (in Suzuki coupling) | - Presence of water and certain bases, especially at elevated temperatures.[1] | - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.- Minimize reaction time.- Use anhydrous conditions if possible, though this may require a different base/solvent system. |
| Homocoupling (of boronic acid in Suzuki coupling) | - Presence of oxygen, which can promote the oxidative coupling of the boronic acid.[1] | - Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents. |
References
-
A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
-
A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
-
Suzuki coupling help. Reddit. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC - NIH. [Link]
-
C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Wiley Online Library. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]
-
Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung. ChemRxiv. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Chloro-2,3,5-trimethylpyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,3,5-trimethylpyridine. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges in cross-coupling reactions, with a specific focus on preventing undesired homo-coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a significant problem in my reactions with this compound?
Homo-coupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a coupling partner react with each other.[1][2] In the context of reactions involving this compound, this can manifest in two primary ways:
-
Dimerization of the nucleophile: For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1][3]
-
Dimerization of the electrophile: While less common for aryl chlorides, under certain conditions, two molecules of this compound could potentially couple.
This side reaction is problematic as it consumes valuable starting materials, leading to a reduced yield of your desired heterobiaryl product. Furthermore, the resulting symmetrical byproducts can have similar physical properties to the target molecule, complicating purification efforts.[1]
Q2: What are the primary drivers of homo-coupling in my palladium-catalyzed reaction?
The formation of homo-coupling byproducts is primarily attributed to two key factors: the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3]
-
Oxygen: Dissolved oxygen in the solvent or atmosphere can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homo-coupling of the organoboron reagent in Suzuki reactions or the terminal alkyne in Sonogashira couplings (often referred to as Glaser coupling).[1][4][5]
-
Palladium(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, inefficient reduction to the active Pd(0) state can leave residual Pd(II) available to catalyze the homo-coupling pathway.[2][3]
The mechanism for boronic acid homo-coupling often involves the formation of a palladium peroxo complex when Pd(0) reacts with oxygen, which then reacts with two molecules of the boronic acid to produce the biaryl byproduct.[4]
Troubleshooting Guides: Specific Issues & Solutions
Issue 1: Significant formation of boronic acid homo-coupling byproduct in a Suzuki-Miyaura coupling reaction.
You've set up a Suzuki-Miyaura reaction to couple this compound with an arylboronic acid, but analysis of the crude product shows a substantial amount of the symmetrical biaryl derived from your boronic acid.
// Nodes start [label="High Homo-coupling Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Verify Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; degas [label="Action: Improve Degassing\n(Sparging, Freeze-Pump-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_catalyst [label="Evaluate Pd Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; add_reductant [label="Action: Add Mild Reducing Agent\n(e.g., Potassium Formate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_ligand [label="Action: Screen Ligands\n(Bulky, Electron-Rich)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; screen_bases [label="Action: Screen Weaker Bases\n(e.g., K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_solvents [label="Action: Test Anhydrous Solvents\n(Toluene, Dioxane, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Homo-coupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_inert [label="Is O2 the culprit?"]; check_inert -> degas [label="Yes"]; degas -> check_catalyst; check_inert -> check_catalyst [label="No"]; check_catalyst -> add_reductant [label="Using Pd(II) precatalyst?"]; add_reductant -> optimize_conditions; check_catalyst -> change_ligand [label="Ligand ineffective?"]; change_ligand -> optimize_conditions; optimize_conditions -> screen_bases; optimize_conditions -> screen_solvents; screen_bases -> end; screen_solvents -> end; } caption { label = "Troubleshooting workflow for Suzuki homo-coupling."; fontsize = 10; fontname = "Arial"; } }
Caption: Troubleshooting workflow for Suzuki homo-coupling.
-
Rigorous Exclusion of Oxygen: The presence of dissolved oxygen is a primary driver of homo-coupling.[3][6]
-
Protocol: Implement a robust degassing procedure. While purging with an inert gas like nitrogen or argon for 5-10 minutes is common, a more effective method is subsurface sparging, where the gas is bubbled through the solvent for an extended period (e.g., 20-30 minutes).[7][8] For highly sensitive reactions, three cycles of a "freeze-pump-thaw" procedure are recommended. Always maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Catalyst System Optimization: Your choice of catalyst and its activation are critical.
-
Rationale: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), any species that is not efficiently reduced to the active Pd(0) can initiate the homo-coupling cycle.[3][10]
-
Protocol: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst is introduced. This can help minimize the concentration of free Pd(II).[7][10] Alternatively, switching to a Pd(0) source like Pd₂(dba)₃ or using highly active pre-catalysts that form Pd(0) readily can be beneficial.
-
-
Strategic Ligand Selection: The ligand plays a crucial role in modulating the catalyst's activity and selectivity.
-
Rationale: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homo-coupling.[1][11]
-
Protocol: If you are using a less bulky ligand like PPh₃, consider switching to a more sterically demanding biarylphosphine ligand. A screening of ligands is often necessary to find the optimal choice for your specific substrate combination.
-
| Ligand Type | Examples | Rationale for Use |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promote fast reductive elimination, sterically hinder dimer formation.[11][12] |
| Ferrocenylphosphines | dppf | Often effective for heteroaromatic couplings, providing a good balance of stability and activity.[13][14] |
| Dialkylphosphines | t-Bu₃P, PCy₃ | Highly electron-donating, can increase the rate of oxidative addition for challenging chlorides.[11][12] |
-
Re-evaluate Base and Solvent Conditions: The reaction medium significantly influences the relative rates of cross-coupling versus homo-coupling.
-
Rationale: The choice of base and solvent affects the solubility of reagents and the activation of the boronic acid.[15][16][17] Aqueous basic conditions can sometimes promote the undesired homo-coupling of the arylboronic acid.[15]
-
Protocol: If you are using a strong aqueous base, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ in an anhydrous organic solvent such as dioxane, toluene, or THF.[16][18] This can sometimes reduce the rate of homo-coupling more significantly than the desired cross-coupling reaction.[1]
-
Issue 2: My Sonogashira or Buchwald-Hartwig reaction with this compound is yielding significant homo-coupled byproducts.
While Suzuki reactions are most notorious for boronic acid dimerization, similar issues can arise in other coupling reactions.
-
Cause: This side reaction is also an oxidative process, heavily promoted by the presence of oxygen and the copper co-catalyst typically used in Sonogashira reactions.[1][5]
-
Solution:
-
Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous degassing of solvents and maintaining an inert atmosphere is the first and most critical step.[1]
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper co-catalyst.
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often rely on specific ligands and bases (e.g., pyrrolidine) and can completely eliminate the Glaser coupling side reaction.[19]
-
Reducing Atmosphere: In some cases, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce alkyne homo-coupling.[5][20]
-
-
Cause: While classic homo-coupling is less of a concern, related side reactions can occur. The pyridine nitrogen of your substrate can coordinate to the palladium center, potentially deactivating the catalyst.[11] Furthermore, the choice of base is critical; very strong bases like NaOt-Bu can be incompatible with certain functional groups.[21]
-
Solution:
-
Ligand Choice is Key: The success of Buchwald-Hartwig amination, especially with heteroaryl chlorides, is highly dependent on using specialized, bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos). These ligands promote the desired C-N bond formation.[22]
-
Base Selection: Screen different bases. While NaOt-Bu is common, weaker bases like Cs₂CO₃ or K₃PO₄ may be required for sensitive substrates to avoid decomposition or other side reactions.[21]
-
Use of Pre-catalysts: Modern palladacycle pre-catalysts are often more efficient as they rapidly form the active LPd(0) species upon exposure to a base, leading to cleaner reactions.[23]
-
General Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homo-coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to suppress homo-coupling.
// Edges P1 -> P2 -> R1 -> R2 -> R3 -> R4 -> R5 -> W1 -> W2; }
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene, previously degassed) via syringe.
-
Final Degassing: Sparge the resulting suspension with a subsurface stream of nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.
By carefully controlling the reaction atmosphere, catalyst system, and other parameters, researchers can successfully minimize homo-coupling and achieve high yields of the desired cross-coupled products.
References
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Retrieved from [Link]
-
Anantharaj, S., & Venkataraman, D. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Nature Communications. Retrieved from [Link]
-
Li, J., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Retrieved from [Link]
-
Seltis. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2016). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (n.d.). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
Semantic Scholar. (2018). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: 4-Chloro-2,3,5-trimethylpyridine Reactions
Welcome to the technical support center for 4-Chloro-2,3,5-trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the workup procedures for reactions involving this compound. Our goal is to equip you with the expertise and practical insights needed to navigate your experiments successfully.
Introduction: The Chemistry of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring is inherently electron-deficient, and this effect is further modulated by the presence of the chloro and trimethyl substituents. The workup procedure for reactions involving this compound is critical for isolating the desired product in high yield and purity. This guide will delve into the nuances of these procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the workup of reactions involving this compound.
Q1: What is the primary challenge in the workup of this compound reactions?
The basicity of the pyridine nitrogen atom is a key consideration. During aqueous workup, the nitrogen can be protonated, leading to the partitioning of the product into the aqueous layer, especially under acidic conditions. This can result in significant product loss if not handled correctly.[1] Additionally, the formation of polychlorinated byproducts or tar can complicate purification.[2]
Q2: How do I choose the appropriate solvent for extraction?
The choice of extraction solvent depends on the polarity of your product and its stability. Common choices include:
-
Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds.
-
Ethyl acetate (EtOAc): A moderately polar solvent, good for extracting many pyridine derivatives.
-
Diethyl ether: A less polar option, useful if your product is less polar than the impurities.
It is crucial to ensure your product is not soluble in the aqueous layer. If you suspect product loss to the aqueous phase, you can back-extract the aqueous layer with your chosen organic solvent.[3]
Q3: My reaction mixture has formed an emulsion during extraction. What should I do?
Emulsions are common when working with pyridine derivatives due to their amphiphilic nature. To break an emulsion, you can try the following:
-
Addition of brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Addition of a small amount of a different organic solvent.
-
Filtration through a pad of Celite® or glass wool.
-
Centrifugation.
Q4: What are the best practices for washing the organic layer?
Washing the organic layer is crucial for removing residual reagents and byproducts. A typical washing sequence might include:
-
Water: To remove water-soluble impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution: To neutralize any acidic components.[4][5]
-
Brine: To remove excess water from the organic layer before drying.
Q5: How can I effectively remove the final product from the solvent?
Rotary evaporation is the standard method for removing the solvent. Be mindful of your product's volatility; if it is volatile, use a lower temperature and pressure to avoid loss.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the workup of this compound reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield After Workup | 1. Product is soluble in the aqueous layer.[3]2. Product is volatile and was lost during solvent removal.[3]3. Incomplete reaction.4. Product degradation during workup (e.g., acid or base sensitivity).[3] | 1. Check the pH of the aqueous layer. If acidic, neutralize and re-extract.2. Check the solvent in the rotovap trap for your product (e.g., by TLC or NMR).3. Monitor the reaction progress by TLC or LC-MS before starting the workup.4. Test the stability of your compound to acidic and basic conditions on a small scale before performing the full workup. |
| Formation of Tarry Byproducts | 1. Excessively high reaction temperature.2. Inappropriate catalyst or catalyst concentration.3. Extended reaction time.[2] | 1. Optimize the reaction temperature to the minimum required for the desired conversion.2. Experiment with different catalysts or lower the concentration of the current one.3. Shorten the reaction time or monitor the reaction closely to stop it at the optimal point. |
| Presence of Polychlorinated Impurities | 1. High molar ratio of chlorinating agent to pyridine.2. High reaction temperature.3. Prolonged reaction time.[2] | 1. Carefully control the stoichiometry of the chlorinating agent.2. Lower the reaction temperature.3. Monitor the reaction and quench it once the desired product is formed. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Co-elution of impurities with the product.2. Product streaking on the column.3. Product instability on silica gel. | 1. Try a different solvent system for elution.2. Add a small amount of a base like triethylamine to the eluent to prevent streaking of basic compounds.3. Consider alternative purification methods like distillation or recrystallization. |
Part 3: Experimental Protocol - Standard Workup Procedure
This protocol outlines a general workup procedure for a reaction involving this compound. Note: This is a general guide and may need to be adapted based on the specific reaction conditions and the properties of the product.
Step 1: Quenching the Reaction
-
Rationale: To stop the reaction and neutralize any reactive reagents.
-
Procedure:
Step 2: Liquid-Liquid Extraction
-
Rationale: To separate the desired product from the reaction mixture into an organic solvent.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to maximize product recovery.
-
Step 3: Washing the Combined Organic Layers
-
Rationale: To remove any remaining impurities.
-
Procedure:
-
Combine all the organic extracts.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities).
-
Brine (to remove excess water).
-
-
Step 4: Drying and Solvent Removal
-
Rationale: To remove residual water from the organic layer before concentrating the product.
-
Procedure:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Step 5: Purification
-
Rationale: To isolate the pure product from any remaining impurities.
-
Procedure: The crude product can be purified by:
Part 4: Visualizations
Diagram 1: Standard Workup Workflow
Caption: A logical flowchart of the standard workup procedure for this compound reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield during workup.
Part 5: Safety Precautions
Working with chlorinated pyridines and the reagents used in their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- Common side products in the chlorination of pyridine - Benchchem. (n.d.).
- Preventing the formation of over-chlorinated pyridines - Benchchem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2013).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022).
- Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- 10 - Organic Syntheses Procedure. (n.d.).
- Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions - Benchchem. (n.d.).
- Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. mdpi.com [mdpi.com]
- 8. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Safe Handling and Storage of 4-Chloro-2,3,5-trimethylpyridine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of 4-Chloro-2,3,5-trimethylpyridine. As a substituted pyridine, this compound shares characteristics with other chlorinated and alkylated pyridines, necessitating stringent adherence to safety protocols. This document provides in-depth technical guidance and answers to frequently encountered issues.
Section 1: Hazard Identification & Characterization (FAQs)
This section addresses the fundamental question of "What am I working with?" Understanding the inherent hazards of a chemical is the first step in ensuring laboratory safety. The hazard profile for this compound is based on data from structurally similar compounds, such as other chloropyridines and trimethylpyridines (collidines).
Q: What are the primary health hazards associated with this compound?
A: Based on analogous compounds, this compound is expected to be hazardous.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[2] Acute effects may include irritation to the skin, eyes, and respiratory system.[3][4] Some substituted pyridines are toxic upon skin contact or if swallowed.[1][5]
Key health concerns include:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[4][6]
-
Respiratory Irritation: Inhaling vapors may cause respiratory irritation, with symptoms like coughing and wheezing.[2]
-
Acute Toxicity: Expected to be harmful if swallowed and may be toxic in contact with the skin.[1]
Q: Is this compound a flammable substance?
A: Yes, it should be treated as a flammable liquid and vapor.[7][8] Pyridine and its derivatives are often flammable, and their vapors can form explosive mixtures with air.[8][9] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][7][10]
Hazard Summary Table
| Hazard Classification | Category | Precautionary Statement |
| Flammable Liquid | Category 3 / 4 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][7] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. Wear protective gloves and clothing.[1][3] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wash hands and skin thoroughly after handling.[4] |
| Serious Eye Damage/Irritation | Category 2A/2B | Causes serious eye irritation. Wear eye and face protection.[3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[11] |
Section 2: Personal Protective Equipment (PPE) - Troubleshooting Guide
Proper PPE is your primary defense against chemical exposure. The selection must be based on the specific hazards of the material you are handling.
Q: I'm not sure which gloves to use. Are standard nitrile gloves sufficient?
A: This is a critical question. While nitrile gloves are a common choice in labs, some sources suggest they are not recommended for pyridine, preferring butyl rubber or PVA gloves instead.[9] However, other general guidance for handling pyridine suggests nitrile or neoprene are acceptable.[2][12]
Causality: The effectiveness of a glove material depends on its ability to resist degradation and permeation by the specific chemical. Chlorinated solvents can be aggressive towards certain elastomers. Therefore, the best practice is to always consult the glove manufacturer's specific chemical resistance chart for this compound or a close surrogate like 2-chloropyridine or pyridine. If this data is unavailable, selecting a glove with broad chemical resistance, such as butyl rubber, is a more conservative and safer choice.
Q: When is a respirator necessary for handling this compound?
A: All handling of this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[2][9] This is the primary engineering control to prevent inhalation of harmful vapors.[12] A respirator may become necessary in specific situations where engineering controls are insufficient, such as:
-
Cleaning up a large spill outside of a fume hood.[9]
-
When weighing or transferring large quantities of the material if a fume hood is not available (which is strongly discouraged).
Important: If a respirator is required, personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program as per OSHA regulations.[7][9]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Section 3: Safe Handling & Experimental Workflow - FAQs
These questions address common procedural uncertainties during an experiment.
Q: What is the most critical precaution when handling this compound?
A: The single most critical precaution is to always handle this chemical in a well-ventilated area, specifically within a certified chemical fume hood .[2][8][9] This engineering control is fundamental to minimizing the risk of inhaling its potentially toxic and irritating vapors.
Q: How do I prevent static discharge when transferring the chemical?
A: Because this compound is a flammable liquid, static electricity can provide an ignition source for its vapors. To mitigate this risk, you must ground and bond containers and receiving equipment during transfers.[3][7][10] This involves using grounding straps to connect the dispensing container, the receiving container, and a common ground point, ensuring no static potential can build up. Use only non-sparking tools for opening and closing containers.[7][8][10]
Q: What chemicals or materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents and strong acids.[9][11] Reactions with these materials can be vigorous or violent, generating heat or toxic byproducts. Store this compound segregated from such chemicals.
Section 4: Storage - Troubleshooting Guide
Proper storage is essential for maintaining chemical integrity and preventing accidents.
Q: My lab has limited storage space. Can I store it with acids or oxidizers?
A: Absolutely not. Storing this compound with incompatible materials like strong acids and oxidizers is a serious safety hazard.[9][11] A leak or spill could lead to a dangerous reaction. It must be stored in a dedicated cabinet for flammable liquids, segregated from these other chemical classes.
Q: The cap on the bottle seems loose. What are the risks?
A: A loose cap is a significant risk and must be corrected immediately. The primary risks are:
-
Flammable Vapors: Vapors can escape, accumulate, and create a flammable or explosive atmosphere, which could be ignited by a nearby spark or heat source.[8]
-
Exposure: Escaping vapors present an inhalation hazard to anyone in the vicinity.[2]
-
Degradation: Pyridines can be hygroscopic, meaning they can absorb moisture from the air, which could affect the purity and reactivity of the compound.[2] Always ensure containers are tightly closed when not in use.[2][7][8][9][12]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Location | A cool, dry, and well-ventilated area.[2][9][12] | Prevents vapor buildup and degradation. |
| Ignition Sources | Away from heat, sparks, and open flames.[9][11] | Mitigates the risk of fire and explosion. |
| Container | Tightly closed, original, or compatible container.[2][7][9] | Prevents vapor release and contamination. |
| Segregation | Store separately from incompatible materials (e.g., strong acids, oxidizers).[9][11] | Prevents dangerous chemical reactions. |
| Security | Store in a secured area or locked cabinet.[7] | Restricts access to authorized personnel only. |
Section 5: Emergency Procedures - Step-by-Step Protocols
In the event of an accident, a swift and correct response is critical.[13]
Protocol 5.1: Skin or Eye Contact
-
Skin Contact: Immediately remove all contaminated clothing.[5][7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][9][12] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][7][9][12] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention from an ophthalmologist.
Protocol 5.2: Inhalation
-
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4][7]
Protocol 5.3: Ingestion
Protocol 5.4: Small Spill Cleanup (<100 mL within a fume hood)
-
Ensure you are wearing appropriate PPE (double gloves, safety goggles/face shield, lab coat).[5][9]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][2][9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[7][9]
-
Decontaminate the area with a suitable solvent and wash thoroughly.
Protocol 5.5: Large Spill Response (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.[9]
-
Isolate: Secure the area to prevent entry. Shut down any potential ignition sources if it is safe to do so.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or call 911.[9]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Emergency Response Decision Flow
Caption: Decision workflow for responding to incidents involving this compound.
Section 6: Waste Disposal - FAQ
Proper disposal is a legal and ethical requirement to protect human health and the environment.
Q: Can I neutralize the chemical and pour small amounts down the drain?
A: No. Absolutely not. this compound and its solutions must be collected as hazardous chemical waste.[9] Disposing of chlorinated organic compounds down the drain is prohibited by environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.[7]
Q: How should I label the waste container for this chemical?
A: All waste containers must be properly labeled as soon as the first drop of waste is added.[9] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". List all other components of the waste stream as well.
-
The associated hazards (e.g., "Flammable," "Toxic," "Irritant").
-
The accumulation start date. Pyridine-containing wastes are often assigned the EPA hazardous waste code D038.[14][15] Consult with your institution's Environmental Health & Safety (EHS) department for specific local requirements.[16]
References
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [URL: provided by search result 1]
- 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: provided by search result 2]
- 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: provided by search result 3]
- Safety Data Sheet for 2,4,6-trimethylpyridine. Sigma-Aldrich. [URL: provided by search result 4]
- Safety Data Sheet for 2,3,5-Collidine (2,3,5-Trimethylpyridine). Thermo Fisher Scientific. [URL: provided by search result 5]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024). [URL: provided by search result 6]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024). [URL: provided by search result 7]
- Safety Data Sheet for 2,4,6-Trimethylpyridine. Fisher Scientific. [URL: provided by search result 8]
- Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [URL: provided by search result 9]
- Pyridine Safety Data Sheet. Carl ROTH. [URL: provided by search result 10]
- 4-Chloro-2-methylpyridine Safety Data Sheet. ECHEMI. [URL: provided by search result 11]
- Safety Data Sheet for 4-Chloro-N-methylpyridine-2-carboxamide. Fisher Scientific. [URL: provided by search result 12]
- Safety Data Sheet for s-Collidine. Agar Scientific. (2021). [URL: provided by search result 13]
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). [URL: provided by search result 16]
- Chemical Waste Guidance. MIT Environmental Health & Safety. [URL: provided by search result 20]
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [URL: provided by search result 21]
Sources
- 1. agarscientific.com [agarscientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. wku.edu [wku.edu]
- 16. Chemical Waste – EHS [ehs.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2,3,5-trimethylpyridine and 4-Bromo-2,3,5-trimethylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines are foundational building blocks. Among them, 4-halo-2,3,5-trimethylpyridines serve as critical intermediates for introducing functional groups at the C4 position, often leading to the synthesis of complex bioactive molecules. The choice between a chloro or bromo substituent at this position is a pivotal decision in route design, carrying significant implications for reaction efficiency, cost, and scalability.
This guide provides an in-depth comparison of the reactivity of 4-chloro-2,3,5-trimethylpyridine and its bromo-analogue, 4-bromo-2,3,5-trimethylpyridine. We will dissect the fundamental chemical principles governing their differential reactivity, provide field-proven insights into their application in palladium-catalyzed cross-coupling reactions, and present actionable experimental protocols for researchers in drug development and process chemistry.
The Decisive Factor: The Carbon-Halogen Bond
The divergent reactivity of these two molecules is fundamentally rooted in the intrinsic properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond. While both are halogens, their position in the periodic table dictates significant differences in size, electronegativity, and, most critically, bond strength.
The C-Br bond is both longer and weaker than the C-Cl bond.[1][2] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it, rendering 4-bromo-2,3,5-trimethylpyridine the more reactive of the two in reactions that proceed via bond scission, such as the critical oxidative addition step in cross-coupling catalysis.[3][4]
| Property | Carbon-Chlorine (C-Cl) | Carbon-Bromine (C-Br) | Rationale |
| Average Bond Length (Aryl) | ~1.77 nm[2] | ~1.91 nm | Bromine is a larger atom with an additional electron shell compared to chlorine. |
| Bond Dissociation Energy | ~327 kJ/mol[4] | ~285 kJ/mol[4] | The longer bond length results in less effective orbital overlap, creating a weaker, more easily cleaved bond. |
| Reactivity Trend in Pd-Coupling | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [5] | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[5] | The rate-determining oxidative addition step is significantly faster for weaker C-X bonds. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[6][7] The first and often rate-limiting step of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[8][9][10] It is at this juncture that the difference between our two substrates becomes most apparent.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling reactions.
Causality in Oxidative Addition
-
4-Bromo-2,3,5-trimethylpyridine: Due to the weaker C-Br bond, this substrate undergoes oxidative addition to Pd(0) complexes relatively easily. This allows for the use of standard palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide range of phosphine ligands under moderate temperatures (typically 80-110 °C).
-
This compound: The stronger C-Cl bond presents a significantly higher activation barrier for oxidative addition.[8] Consequently, this substrate is far less reactive and often requires more specialized and highly active catalytic systems. These systems typically involve the use of electron-rich, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos or SPhos).[11] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are necessary to cleave the robust C-Cl bond.[12] Reaction temperatures are also generally higher.
A Case Study: The Buchwald-Hartwig Amination
The synthesis of 4-amino-2,3,5-trimethylpyridine derivatives is a common objective, making the Buchwald-Hartwig amination an ideal reaction to illustrate the reactivity differences.[13][14]
| Parameter | 4-Bromo-2,3,5-trimethylpyridine | This compound |
| Typical Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ / XPhos or RuPhos |
| Typical Base | NaOt-Bu or K₃PO₄ | NaOt-Bu or LHMDS |
| Typical Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Relative Catalyst Loading | Lower | Higher |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition dependent) |
Experimental Protocol: Comparative Amination
This protocol is designed as a self-validating system to directly observe the reactivity differential. Two reactions are run in parallel under conditions optimized for the more reactive bromide.
Caption: Experimental workflow for direct reactivity comparison.
Materials and Reagents:
-
4-bromo-2,3,5-trimethylpyridine (1.0 equiv)
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
Xantphos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Inert Atmosphere: All manipulations should be performed in a glovebox or using standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).
-
Vial Preparation (Reaction A - Bromo): To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromo-2,3,5-trimethylpyridine (e.g., 107 mg, 0.5 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), Xantphos (14.5 mg, 0.025 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol).
-
Vial Preparation (Reaction B - Chloro): To a second identical vial, add this compound (e.g., 78 mg, 0.5 mmol) and the same amounts of catalyst, ligand, and base as in Step 2.
-
Solvent and Reagent Addition: To each vial, add anhydrous toluene (2.5 mL) followed by morpholine (52 µL, 0.6 mmol).
-
Reaction Setup: Securely cap both vials and remove them from the glovebox. Place them in a pre-heated aluminum reaction block set to 100 °C.
-
Monitoring: Stir the reactions vigorously. After 4 hours, cool the reactions to room temperature, dilute a small aliquot with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to determine the conversion rate.
Expected Outcome and Protocol for the Chloro-Substrate
Under these conditions, the reaction with the bromo-substrate is expected to proceed to near completion, while the chloro-substrate will show minimal conversion. To achieve a successful reaction with this compound, a more robust catalytic system is required.
Optimized Protocol for this compound:
-
Catalyst System: Replace Pd₂(dba)₃/Xantphos with a more active pre-catalyst such as [Pd(XPhos)G3] (2 mol%).
-
Temperature: Increase the reaction temperature to 110-120 °C.
-
Reaction Time: Extend the reaction time to 12-24 hours.
This necessary adjustment underscores the practical consequences of the C-Cl bond strength, requiring more expensive reagents and more energy-intensive conditions to achieve the same transformation.
Strategic Considerations for Synthesis Design
The choice between the chloro and bromo analogue is a classic trade-off between reactivity and cost.
-
4-Bromo-2,3,5-trimethylpyridine is the substrate of choice for:
-
Early-stage discovery and route scouting: Its high reactivity ensures a greater probability of success with a wider range of coupling partners and standard catalytic systems.
-
Syntheses with sensitive functional groups: The milder conditions required minimize the risk of side reactions or degradation of other functionalities in the molecule.
-
Rapid analogue synthesis: Faster reaction times accelerate the drug discovery cycle.
-
-
This compound becomes a compelling option for:
-
Large-scale manufacturing and process development: Chlorine has a significantly lower atomic weight and cost compared to bromine, making the chloro-analogue more economically viable for producing materials at scale.
-
Cases where catalyst optimization is feasible: If the synthetic route is well-established, the initial investment in developing a robust catalytic system for the less reactive chloride can lead to substantial long-term cost savings.
-
Conclusion
While structurally similar, this compound and 4-bromo-2,3,5-trimethylpyridine exhibit a pronounced difference in chemical reactivity, driven by the fundamental strengths of the C-Cl and C-Br bonds. The bromo-derivative is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and broader applicability in early-stage research. Conversely, the chloro-derivative, though more challenging to activate, offers a significant cost and atom economy advantage, making it the preferred choice for large-scale synthesis once an optimized, highly active catalytic process has been established. The judicious selection of one over the other, based on the specific goals of the project—be it speed and versatility in discovery or cost-efficiency in manufacturing—is a hallmark of sophisticated chemical synthesis design.
References
- UVIC. (2013, October 7).
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ResearchGate. Amination of 4-chloropyridine using Cu(I)
- ResearchGate. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0)
- ResearchGate. (2025, August 10).
- University of Groningen Research Portal.
- Wikipedia.
- ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023, June 30).
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- The Student Room. (2009, December 9). Bond strenghts.
- The Suzuki Reaction. (2014, February 6).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- chemguide. An introduction to bond energy and bond length.
Sources
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Chloro-2,3,5-trimethylpyridine
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The substituted pyridine motif, in particular, is a privileged scaffold in a vast array of pharmaceuticals and functional materials. Among the various precursors, 4-Chloro-2,3,5-trimethylpyridine presents a unique challenge due to its sterically hindered and electronically deactivated nature. The successful functionalization of this substrate via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalytic system.
This guide provides an in-depth, objective comparison of palladium catalysts for the cross-coupling of this compound and its structural analogs. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to empower you to overcome the synthetic hurdles associated with this challenging substrate.
The Challenge of Sterically Hindered Chloropyridines
The cross-coupling of this compound is challenging for two primary reasons. First, the chlorine atom is a less reactive leaving group compared to bromine or iodine, making the initial oxidative addition step of the catalytic cycle more demanding.[1] Second, the presence of three methyl groups on the pyridine ring introduces significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[1] These factors necessitate the use of highly active and sterically tolerant catalyst systems.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has led to the development of several generations of catalysts, each with distinct advantages and limitations. Here, we compare the performance of key catalyst systems for the cross-coupling of challenging chloropyridines, with a focus on their applicability to sterically encumbered substrates like this compound.
Traditional Phosphine Ligand-Based Catalysts: The Workhorse
The classical Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) has long been a workhorse in cross-coupling chemistry. However, for challenging substrates such as chloropyridines, its efficacy is often limited, requiring higher catalyst loadings and elevated temperatures.[1]
The Advent of Bulky, Electron-Rich Ligands: The Buchwald Revolution
The development of bulky, electron-rich phosphine ligands by Professor Stephen L. Buchwald's group marked a paradigm shift in palladium catalysis. Ligands such as SPhos and XPhos dramatically enhance the catalytic activity of palladium, enabling the coupling of previously unreactive aryl chlorides under milder conditions and with lower catalyst loadings.[1] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
N-Heterocyclic Carbene (NHC) Ligands: A New Frontier
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability and steric bulk create highly active and stable catalysts. A notable example is the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, such as PEPPSI-IPr.[2][3] These precatalysts are often air- and moisture-stable, offering significant practical advantages in a laboratory setting.[3]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various chloropyridines, providing insights into their potential for coupling this compound.
| Catalyst System | Ligand | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂/Ligand-free | - | 2,3,5-Trichloropyridine | Phenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | High | 0.5 | [4] |
| Pd(PPh₃)₄ | PPh₃ | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [5] |
| XPhos Pd G3 | XPhos | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [5] |
| SPhos Pd G3 | SPhos | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [5] |
| PEPPSI™-IPr | IPr | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 | [5] |
| Calix[6]arene-PEPPSI-IPr | IPr | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 2 | 98 | 0.5 | [7] |
Note: The data presented is for analogous chloropyridine substrates due to the limited availability of direct comparative studies on this compound. These results, however, provide a strong basis for catalyst selection.
Mechanistic Insights: The Catalytic Cycles
Understanding the underlying mechanisms of these cross-coupling reactions is crucial for troubleshooting and optimization. Below are simplified catalytic cycles for the four major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling of this compound. Optimization of reaction conditions (temperature, reaction time, base, and solvent) is often necessary for this challenging substrate.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is adapted for sterically hindered chloropyridines and utilizes a highly active Buchwald G3 precatalyst.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C). For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Josiphos-type Ligand
This protocol is designed for the challenging C-N bond formation with a sterically hindered chloropyridine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
A Josiphos-type ligand (e.g., SL-J009-1) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add Pd(OAc)₂, the Josiphos-type ligand, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add the amine followed by this compound.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Conclusion and Recommendations
The cross-coupling of the sterically hindered and electronically deactivated this compound is a formidable synthetic challenge that necessitates the use of highly active palladium catalyst systems. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for less demanding substrates, their utility for this particular transformation is likely to be limited, requiring harsh reaction conditions and resulting in modest yields.[1]
For Suzuki-Miyaura couplings, the use of modern Buchwald-type ligands and precatalysts, such as those based on XPhos or SPhos, is strongly recommended.[5] For even greater activity and operational simplicity, N-heterocyclic carbene-based catalysts, particularly the PEPPSI-IPr system, have demonstrated exceptional performance in the coupling of challenging chloropyridines and are an excellent choice.[2][3]
In the case of Buchwald-Hartwig aminations, the selection of a bulky, electron-rich phosphine ligand is paramount. Given the steric congestion of the substrate, ligands from the Josiphos family or advanced biarylphosphine ligands like RuPhos and BrettPhos are likely to provide the best results.
Ultimately, the optimal catalyst for your specific application will depend on the nature of the coupling partner and the desired reaction conditions. The information and protocols provided in this guide serve as a robust starting point for your investigations, empowering you to navigate the complexities of cross-coupling with this challenging yet valuable synthetic building block.
References
-
Palladium PEPPSI-IPr Complex Supported on a Calix[6]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. Available at: [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available at: [Link]
-
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]
-
A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. ResearchGate. Available at: [Link]
-
Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction. PubMed. Available at: [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. Available at: [Link]
-
PEPPSI. Wikipedia. Available at: [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. National Institutes of Health. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. Available at: [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
PDF 1014.01 K. International Journal of New Chemistry. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Available at: [Link]
-
Combined experimental and theoretical study of the mechanism and enantioselectivity of palladium- catalyzed intermolecular Heck coupling. PubMed. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Johnson Matthey. Available at: [Link]
-
Organopalladium Catalysis as a Proving Ground for Data-Rich Approaches to Reaction Development and Quantitative Predictions. ChemRxiv. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. Available at: [Link]
-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyridine Synthesis: Modern Alternatives to Pre-functionalized Scaffolds
Introduction: Beyond Functionalization—The Case for De Novo Pyridine Synthesis
The pyridine ring is a cornerstone of modern chemistry, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. Traditionally, many synthetic campaigns have relied on the functionalization of pre-existing, substituted pyridine rings, such as 4-Chloro-2,3,5-trimethylpyridine. While effective, this approach can be limiting, tethering researchers to the substitution patterns of commercially available starting materials.
This guide provides a comparative analysis of key de novo synthetic strategies that build the pyridine core from simple, acyclic precursors. By constructing the ring from the ground up, chemists unlock unparalleled flexibility in controlling the final substitution pattern, enabling the exploration of novel chemical space. We will delve into the mechanisms, reagents, and performance of venerable named reactions and modern catalytic approaches, offering the field-proven insights necessary to select the optimal synthetic route for your specific target.
Classical Condensation Routes: Building Complexity from Simple Precursors
The foundational methods for pyridine construction rely on the elegant condensation of carbonyl compounds with a nitrogen source.[1] These time-tested reactions remain indispensable due to their operational simplicity and the use of readily available starting materials.[3]
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multi-component reaction is a robust method for creating dihydropyridines, which are then oxidized to the aromatic pyridine.[4][5] The reaction's driving force is the ultimate formation of a stable aromatic ring.[4][6]
Causality of Reagent Choice: The Hantzsch synthesis elegantly combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonium acetate or ammonia).[4] The β-ketoester provides the C2, C3, C5, and C6 atoms of the ring, the aldehyde supplies the C4 atom and its substituent, and ammonia provides the crucial nitrogen atom. This multicomponent approach is highly atom-efficient.[4]
Mechanism & Workflow: The reaction is believed to proceed through the initial formation of two key intermediates: an enamine (from the reaction of one β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and the second β-ketoester).[7][8] A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[7] A final oxidation step achieves aromatization.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Performance & Experimental Data: The Hantzsch synthesis is particularly effective for symmetrically substituted pyridines.[3] While classical conditions often required harsh reflux, modern modifications have introduced milder and more efficient protocols.[4]
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | 96 | [1] |
| Various | Ethyl acetoacetate | Ammonium acetate | Iodine / Reflux (for oxidation) | Methanol | High | [9] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [3]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) is stirred in ethanol (20 mL). The mixture is heated to reflux and monitored by TLC until the starting materials are consumed. After cooling, the precipitated product is collected by filtration and washed with cold ethanol.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of a suitable oxidizing agent, such as sodium nitrite (0.3 g) in water (1 mL), is added dropwise. The mixture is heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into water, and the precipitated pyridine product is collected by filtration, washed, and recrystallized.
Guareschi-Thorpe Condensation
This classical method provides a direct route to highly functionalized 2-pyridones, which are valuable tautomers of 2-hydroxypyridines and important pharmaceutical intermediates.[10]
Causality of Reagent Choice: The synthesis condenses a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound.[11][12] The cyanoacetamide acts as the nitrogen donor and provides C2 and C3, while the 1,3-dicarbonyl provides the remaining C4, C5, and C6 atoms of the pyridine ring.
Mechanism & Workflow: The reaction proceeds via an initial Knoevenagel condensation between the 1,3-dicarbonyl and the active methylene group of the cyanoacetamide, followed by a Thorpe-Ziegler type intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.
Caption: Workflow for the Guareschi-Thorpe Condensation.
Performance & Experimental Data: Recent advancements have established user-friendly and environmentally friendly protocols. The use of ammonium carbonate in an aqueous medium serves as both the nitrogen source and a promoter, leading to high yields and simple product isolation by precipitation.[10][11]
| Cyano-Component | 1,3-Dicarbonyl | Reagent | Solvent | Yield (%) | Reference |
| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | Water/Ethanol (1:1) | High (not specified) | [3] |
| Alkyl cyanoacetate | Various 1,3-dicarbonyls | Ammonium carbonate | Aqueous Medium | High | [10][11] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis [10][11]
-
A mixture of an alkyl cyanoacetate or cyanoacetamide (10 mmol), a 1,3-dicarbonyl compound (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.
-
The mixture is heated at 80°C for approximately 4 hours, during which the product typically precipitates from the reaction medium.
-
After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried, often requiring no further purification.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[13][14]
Causality of Reagent Choice: This reaction utilizes an enamine and an alkynone.[13] The enamine provides the N1, C2, C3, and C4 atoms, while the alkynone supplies the C5 and C6 atoms. This specific combination of synthons directly leads to the characteristic trisubstituted pattern.
Mechanism & Workflow: The synthesis begins with the condensation of the enamine and alkynone to form an aminodiene intermediate.[13] This intermediate then undergoes a thermally induced or acid-catalyzed cyclodehydration to form the final aromatic pyridine ring.[13][14][15]
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
Performance & Experimental Data: The cyclodehydration step often requires high temperatures. However, the use of acid catalysts can significantly lower the required reaction temperature.[13] This method is highly valued for its predictability in generating the 2,3,6-substitution pattern.
| Enamine Source | Alkynone | Catalyst | Conditions | Product Type | Reference |
| β-Aminocrotonic esters | Ethynylketones | Acid-catalyzed | Heat | 2,3,6-Trisubstituted Pyridines | [15] |
| Various enamines | Various alkynones | Acetic acid, Amberlyst 15, ZnBr₂, Yb(OTf)₃ | Lowered Temperature | 2,3,6-Trisubstituted Pyridines | [13] |
Experimental Protocol: General Bohlmann-Rahtz Synthesis
-
Step 1: Aminodiene Formation: An enamine (1 eq.) is condensed with an alkynone (1 eq.) in a suitable solvent. The reaction is typically monitored by TLC for the disappearance of starting materials.
-
Step 2: Cyclodehydration: The aminodiene intermediate is subjected to heat, often in the presence of an acid catalyst like acetic acid or a Lewis acid, to induce cyclization and dehydration, affording the 2,3,6-trisubstituted pyridine. The product is then isolated using standard workup and purification procedures.
Modern Approaches: Transition-Metal Catalyzed Cycloadditions
Transition-metal catalysis has revolutionized pyridine synthesis, enabling the construction of the heterocyclic core through highly efficient and atom-economical cycloaddition reactions that are often difficult or impossible to achieve under thermal conditions.[16][17]
Causality of Reagent Choice: The most prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles.[17] In this elegant transformation, two alkyne molecules and one nitrile molecule are assembled on a metal template. The two alkyne units form the C2-C3 and C4-C5 bonds, while the nitrile provides the N1 and C6 atoms, leading directly to a substituted pyridine.
Mechanism & Workflow: While the exact mechanism can vary with the metal catalyst, a general pathway involves the oxidative coupling of the reactants on the metal center to form a metallacyclic intermediate. Reductive elimination from this intermediate then releases the aromatic pyridine product and regenerates the catalyst.
Caption: Generalized workflow for a metal-catalyzed [2+2+2] cycloaddition.
Performance & Experimental Data: These methods offer a convergent and atom-efficient route to pyridines, often with excellent control over regioselectivity. A variety of transition metals, including rhodium, ruthenium, iridium, and iron, have been employed to catalyze these transformations.[17][18]
| Reaction Type | Reagents | Catalyst System | Key Advantage | Reference |
| [2+2+2] Cycloaddition | Alkynes, Nitrile | Ru(II) | High atom economy | [17] |
| Hydroacylation/Annulation | Aldehydes, Alkynes, NH₄OAc | Rhodium | Forms pyridines from simple aldehydes | [17] |
| Cyclization | Ketoxime acetates, Aldehydes | Iron | Use of an inexpensive, earth-abundant metal | [17] |
| C-H Functionalization | Pyridine, Aldehydes | Silyl-Iridium complex | Direct C3-alkylation of pyridine | [19] |
Experimental Protocol: Representative Rh-Catalyzed Synthesis of Pyridines [17]
-
To a reaction vessel under an inert atmosphere, add the aldehyde (1 eq.), alkyne (1-2 eq.), ammonium acetate (NH₄OAc), and a rhodium catalyst (e.g., a Rh(I) complex) in a suitable solvent.
-
The reaction mixture is heated for a specified time until analysis shows completion.
-
After cooling, the reaction is worked up by removing the solvent and purifying the residue by column chromatography to yield the substituted pyridine.
Comparative Guide to Pyridine Synthesis Methods
Choosing the right synthetic strategy is critical and depends on the target molecule's substitution pattern, the availability of starting materials, and desired scale. The table below provides a high-level comparison to guide this decision-making process.
| Method | Typical Substitution Pattern | Key Reagents | Key Advantages | Key Limitations |
| Hantzsch Synthesis | Symmetrical 2,6-dialkyl-3,5-dicarbalkoxy | Aldehyde, β-Ketoester, Ammonia | Multi-component, high atom economy, simple reagents.[4] | Requires a separate oxidation step; best for symmetrical products. |
| Guareschi-Thorpe | 2-Pyridones (2-Hydroxypyridines) | Cyanoacetamide, 1,3-Dicarbonyl | Direct route to valuable pyridones; green protocols available.[10][11] | Primarily yields 2-pyridone structures. |
| Bohlmann-Rahtz | 2,3,6-Trisubstituted | Enamine, Alkynone | Predictable regiochemical outcome.[13] | Can require high temperatures; synthesis of precursors. |
| Metal-Catalyzed | Highly variable, polysubstituted | Alkynes, Nitriles, Aldehydes, etc. | Highly convergent, atom-economical, excellent scope.[17] | Catalyst cost and sensitivity; may require inert atmosphere. |
Conclusion
The synthesis of substituted pyridines has evolved far beyond the functionalization of existing rings. By embracing de novo strategies, researchers can access a vastly broader range of molecular architectures. Classical condensation reactions like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer robust and cost-effective routes from simple acyclic precursors. In parallel, modern transition-metal catalyzed cycloadditions provide an elegant and highly efficient means to construct complex pyridines with precision. The optimal choice is dictated by the specific synthetic challenge at hand, and a thorough understanding of these diverse methodologies is essential for the modern medicinal, agricultural, and materials scientist.
References
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Guareschi-Thorpe Condensation. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]
-
Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop. Available at: [Link]
-
Route to Highly Substituted Pyridines - PubMed. Available at: [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. Available at: [Link]
-
Hantzsch Pyridine Synthesis - Scribd. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Guareschi-Thorpe synthesis of pyridine - Química Organica.org. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Metal-catalysed Pyridine Ring Synthesis - Wordpress. Available at: [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]
-
Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - SynArchive. Available at: [Link]
-
Bohlmann–Rahtz pyridine synthesis - Wikipedia. Available at: [Link]
-
Pyridine - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 17. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 4-Chloro-2,3,5-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
Pyridines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a variety of chemical transformations make them indispensable building blocks. Among these, 4-Chloro-2,3,5-trimethylpyridine stands out as a versatile intermediate. The chlorine atom at the 4-position serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The trimethyl-substituted pyridine core, also known as a collidine derivative, offers a specific steric and electronic environment that can be leveraged to fine-tune the properties of the final molecule.
This guide provides an in-depth analysis of the reaction kinetics of this compound, primarily focusing on the SNAr mechanism. We will delve into the factors governing its reactivity, compare it with alternative synthetic strategies, and provide detailed experimental protocols for kinetic analysis. Our objective is to equip researchers with the necessary insights to effectively utilize this important chemical entity.
Part 1: Unraveling the Reaction Kinetics of this compound
The principal reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characterized by the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of the chloride leaving group.
The SNAr Mechanism: A Step-by-Step Look
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C4). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring, including the nitrogen atom.
-
Elimination of the Leaving Group: In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: The SNAr mechanism for this compound.
Factors Influencing Reaction Kinetics
The rate of the SNAr reaction is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles will react faster. The nucleophilicity is dependent on factors such as the charge, basicity, and polarizability of the nucleophile.
-
Solvent: Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
Leaving Group Ability: The nature of the leaving group is critical. For halopyridines, the reactivity order is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, and the more electronegative fluorine atom makes the carbon atom more electrophilic.
-
Electronic and Steric Effects of Substituents: The three methyl groups on the pyridine ring of this compound play a crucial role in modulating its reactivity.
-
Electronic Effects: Methyl groups are electron-donating through induction. This slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted chloropyridine.
-
Steric Effects: The methyl groups at the 2- and 5-positions can provide some steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate. The methyl group at the 3-position has a less significant steric impact on the reaction at the 4-position.
-
Comparative Kinetic Analysis: A Predictive Approach
| Compound | Relevant Substituents | Predicted Relative Rate of SNAr | Rationale |
| 4-Chloropyridine | None | Fastest | No electron-donating or sterically hindering groups. |
| 4-Chloro-2,6-lutidine | Two ortho-methyl groups | Slowest | Significant steric hindrance from the two methyl groups flanking the reaction center, impeding the approach of the nucleophile. |
| This compound | Methyl groups at 2, 3, and 5 positions | Intermediate | Moderate steric hindrance from the 2- and 5-methyl groups. Electron-donating effect of the three methyl groups slightly deactivates the ring. |
| 2-Chloropyrimidine | Two ring nitrogens | Faster than 4-chloropyridine | The second nitrogen atom in the pyrimidine ring is strongly electron-withdrawing, significantly activating the ring for nucleophilic attack.[1] |
Note: This is a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Part 2: Experimental Protocol for Kinetic Analysis
To obtain quantitative data on the reaction kinetics of this compound, a well-designed experimental protocol is essential. UV-Vis spectrophotometry is a common and effective technique for monitoring the progress of SNAr reactions, particularly when the product has a different UV-Vis absorption spectrum from the reactants.
Step-by-Step Protocol for a Pseudo-First-Order Kinetic Study
This protocol is designed to determine the second-order rate constant for the reaction between this compound and a nucleophile under pseudo-first-order conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable polar aprotic solvent (e.g., 10 mM in acetonitrile).
-
Prepare a series of stock solutions of the chosen nucleophile (e.g., sodium methoxide) in the same solvent at concentrations significantly higher than the substrate (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). This ensures pseudo-first-order conditions where the concentration of the nucleophile remains effectively constant throughout the reaction.
-
-
Instrumentation and Measurement:
-
Use a temperature-controlled UV-Vis spectrophotometer. Set the temperature to the desired reaction temperature (e.g., 25 °C).
-
Determine the wavelength of maximum absorbance (λmax) of the expected product where the starting material has minimal absorbance.
-
In a cuvette, mix a known volume of the nucleophile solution with the solvent.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the experiment for each concentration of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting straight line will be the second-order rate constant (k2).
-
Caption: Workflow for the experimental determination of reaction kinetics.
Part 3: Comparison with Alternative Synthetic Strategies
While nucleophilic aromatic substitution is the most direct method for functionalizing this compound, it is important to consider alternative strategies for the synthesis of the core trimethylpyridine structure and its subsequent chlorination.
Alternative 1: De Novo Synthesis of the 2,3,5-Trimethylpyridine Ring
The synthesis of the 2,3,5-trimethylpyridine (2,3,5-collidine) ring can be achieved through various condensation reactions. One common approach involves the reaction of aldehydes and ketones with ammonia or an ammonia source.
Example Synthetic Route:
A reported synthesis of 2,3,5-trimethylpyridine involves the reaction of 3-amino-2-methylpropenal with methylethylketone in the presence of an acid catalyst. The optimal conditions for this synthesis were found to be a temperature of 150 °C, a reaction time of 24 hours, and a CH3COOH/pTsOH catalyst system.[2]
-
Advantages: This method allows for the construction of the pyridine ring from readily available starting materials. It offers a different retrosynthetic disconnection which can be advantageous if the starting chloropyridine is not commercially available or is expensive.
-
Disadvantages: This is a multi-step process that may have a lower overall yield compared to a direct substitution reaction. The subsequent chlorination step would add another level of complexity and potential for side products.
Alternative 2: Chlorination of 2,3,5-Trimethylpyridine
If 2,3,5-trimethylpyridine is readily available, direct chlorination can be a viable route to this compound. However, electrophilic aromatic substitution on pyridine rings is generally challenging due to the electron-deficient nature of the ring. Moreover, controlling the regioselectivity of the chlorination can be difficult.
General Chlorination Methods for Pyridines:
-
High-Temperature Chlorination: Reaction with chlorine gas at high temperatures can lead to a mixture of chlorinated pyridines. This method often suffers from a lack of selectivity and can lead to over-chlorination.
-
Using Chlorinating Agents: Reagents like phosphorus pentachloride (PCl5) or phosphoryl chloride (POCl3) can be used to chlorinate pyridine derivatives, often through the formation of an N-pyridinium intermediate.
Challenges:
-
Regioselectivity: Directing the chlorination specifically to the 4-position in the presence of three activating methyl groups can be challenging. A mixture of isomers is likely to be formed, requiring purification.
-
Harsh Conditions: These reactions often require harsh conditions, which may not be compatible with other functional groups on the molecule.
Conclusion: A Versatile Building Block with Predictable Reactivity
This compound is a valuable synthetic intermediate whose reactivity is primarily governed by the SNAr mechanism. While direct kinetic data is scarce, its reactivity can be logically predicted based on the electronic and steric effects of the methyl substituents. For quantitative analysis, a straightforward experimental protocol using UV-Vis spectrophotometry can be employed.
Compared to de novo synthesis of the substituted pyridine ring, functionalization via SNAr on this compound is often a more direct and efficient approach, provided the starting material is accessible. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions when working with this versatile building block.
References
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Ramesh, P., Sundar, P. V., & Murti, P. S. R. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society. [Link]
Sources
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 4-Chloro-2,3,5-trimethylpyridine
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 4-Chloro-2,3,5-trimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and comparative analysis of key derivatives, supported by experimental data and protocols. Our focus is on elucidating the causal relationships behind experimental choices and ensuring the scientific integrity of the presented methodologies.
Introduction: The Synthetic Potential of this compound
This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the chloro-substituent at the 4-position, which is susceptible to nucleophilic substitution, and the potential for modification of the pyridine nitrogen. This guide will explore the synthesis and characterization of three key derivatives: 4-Methoxy-2,3,5-trimethylpyridine , This compound N-oxide , and 4-Amino-2,3,5-trimethylpyridine . These compounds are intermediates in the synthesis of various pharmaceutical agents, including proton pump inhibitors like omeprazole.[1][2]
The strategic placement of the methyl groups and the chloro-substituent influences the electronic and steric environment of the pyridine ring, dictating its reactivity and the properties of its derivatives. Understanding the characterization of these novel compounds is crucial for quality control and for predicting their behavior in subsequent synthetic steps.
Synthesis of Novel Derivatives
The derivatization of this compound primarily involves nucleophilic substitution at the 4-position and oxidation of the pyridine nitrogen. The following sections detail the synthetic pathways for key derivatives.
Synthesis of 4-Methoxy-2,3,5-trimethylpyridine
The synthesis of 4-Methoxy-2,3,5-trimethylpyridine is a classic example of nucleophilic aromatic substitution. The chloro group is displaced by a methoxide ion.
Experimental Protocol:
-
In a reaction vessel, dissolve this compound in a dry aprotic polar solvent such as dimethyl sulfoxide (DMSO).[3]
-
Add sodium methoxide to the solution. The reaction mixture is then heated with stirring to approximately 55-60°C for several hours.[3]
-
Upon completion, the reaction mixture is diluted with water and extracted with a non-polar organic solvent like toluene.
-
The organic layer is washed with water to remove any remaining DMSO and other water-soluble impurities.
-
The organic phase is then treated to isolate the final product, which can be further purified by distillation.
The choice of an aprotic polar solvent like DMSO is critical as it solvates the cation (Na+) while leaving the methoxide anion relatively free, thereby enhancing its nucleophilicity and promoting the reaction rate.[3]
Synthesis of this compound N-oxide
Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more electron-deficient and influencing the reactivity of its substituents.
Experimental Protocol:
-
Heat the solution to 60°C.
-
Slowly add hydrogen peroxide (H₂O₂) to the heated solution.[3][4]
-
Maintain the temperature for several hours, then increase to 90°C for a couple of hours to ensure complete reaction.[3][4]
-
After cooling, evaporate the solvent. The residue is then worked up from an alkaline aqueous solution with an organic solvent to remove any unreacted starting material.
-
The aqueous phase, containing the N-oxide, is saturated with sodium chloride and extracted multiple times with methylene chloride.
-
The combined organic extracts are dried and the solvent is evaporated to yield the product.[3][4]
The use of a peroxide in an acidic medium is a standard method for the N-oxidation of pyridines. The acid protonates the pyridine nitrogen, making it more susceptible to oxidation.
Synthesis of 4-Amino-2,3,5-trimethylpyridine
While direct amination of this compound can be challenging, a common route involves the reduction of a nitro-substituted precursor. The synthesis of 4-Amino-2,3,5-trimethylpyridine monohydrate has been reported starting from 4-nitro-2,3,5-trimethylpyridine-N-oxide.[5][6]
Experimental Protocol (via reduction):
-
Combine 4-nitro-2,3,5-trimethylpyridine-N-oxide and Raney nickel in ethanol in a three-necked flask.[5]
-
Add hydrazine hydrate dropwise while maintaining the temperature below 35°C.[5]
-
Heat the mixture to reflux and continue the dropwise addition of hydrazine hydrate.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The ethanol is partially concentrated under vacuum, and the residue is allowed to crystallize to yield colorless, needle-shaped crystals of 4-Amino-2,3,5-trimethylpyridine monohydrate.[5]
This reduction method is effective for converting nitro groups to primary amines. Raney nickel is a common catalyst for such hydrogenations, and hydrazine hydrate serves as the hydrogen source.
Characterization of Synthesized Compounds
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compounds. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key characterization data for the synthesized derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key IR Absorptions (cm⁻¹) |
| This compound | C₈H₁₀ClN | 155.63 | 2.3 (s, 6H, 2- & 3-CH₃), 2.5 (s, 3H, 5-CH₃), 8.25 (s, 1H, 6-H)[3][4] | Predicted: ~3000 (C-H), ~1600 (C=C, C=N), ~1050 (C-Cl) |
| 4-Methoxy-2,3,5-trimethylpyridine | C₉H₁₃NO | 151.21 | Predicted: ~2.2-2.5 (m, 9H, CH₃), ~3.8 (s, 3H, OCH₃), ~8.1 (s, 1H, 6-H)[1] | Predicted: ~3000 (C-H), ~1600 (C=C, C=N), ~1250 (C-O) |
| This compound N-oxide | C₈H₁₀ClNO | 171.63 | 2.3 (s, 3H, 2-CH₃), 2.4 (s, 3H, 3-CH₃), 2.55 (s, 3H, 5-CH₃), 8.2 (s, 1H, 6-H)[3][4] | Predicted: ~3000 (C-H), ~1600 (C=C, C=N), ~1250 (N-O) |
| 4-Amino-2,3,5-trimethylpyridine | C₈H₁₂N₂ | 136.19 | Predicted: ~2.1-2.4 (m, 9H, CH₃), ~4.0-5.0 (br s, 2H, NH₂), ~7.8 (s, 1H, 6-H) | Predicted: ~3400-3200 (N-H), ~3000 (C-H), ~1620 (N-H bend) |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The chemical shifts of the methyl protons and the aromatic proton are indicative of the electronic environment of the pyridine ring. In the N-oxide, the deshielding effect of the N-O bond causes a downfield shift of the aromatic proton at the 6-position. The introduction of the electron-donating methoxy and amino groups would be expected to cause an upfield shift of this proton compared to the chloro-derivative.
-
IR Spectroscopy: The presence of characteristic functional group vibrations confirms the successful transformation. For the methoxy derivative, the C-O stretching vibration is a key indicator. For the N-oxide, the N-O stretching vibration is characteristic. The amino derivative is identified by the N-H stretching and bending vibrations.
-
Mass Spectrometry: MS provides the molecular weight of the compounds, confirming their elemental composition. The fragmentation patterns can also offer structural information.
Comparative Analysis of Novel Compounds vs. Alternatives
A direct comparison with commercially available alternatives is often not feasible as these novel compounds are typically synthesized as intermediates for specific applications. The more relevant comparison is between the derivatives themselves, highlighting how functional group modifications alter their properties and potential reactivity.
-
4-Methoxy-2,3,5-trimethylpyridine vs. This compound: The methoxy derivative is more electron-rich than the chloro-derivative. This increased electron density on the pyridine ring enhances its basicity and can influence its coordination properties with metal catalysts in subsequent cross-coupling reactions.
-
This compound N-oxide vs. This compound: The N-oxide is a more polar and water-soluble compound. The N-O bond can also be a site for further reactions, such as deoxygenation or rearrangement.
-
4-Amino-2,3,5-trimethylpyridine vs. This compound: The amino group is a strong electron-donating group and a primary nucleophile. This derivative can undergo a variety of reactions at the amino group, such as acylation, alkylation, and diazotization, opening up pathways to a wider range of functionalized pyridine compounds.
Visualizing Synthetic and Analytical Workflows
To provide a clearer understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the synthetic pathways and the general analytical workflow for characterization.
Caption: Synthetic pathways from this compound.
Caption: General analytical workflow for compound characterization.
Conclusion
The characterization of novel compounds synthesized from this compound is a systematic process that relies on a combination of robust synthetic methods and comprehensive analytical techniques. This guide has demonstrated the synthesis of key methoxy, N-oxide, and amino derivatives and has provided a framework for their characterization and comparative analysis. By understanding the interplay between the structure of these compounds and their spectroscopic signatures, researchers can confidently advance their synthetic endeavors in the development of new and improved pharmaceutical agents.
References
- Brändström, A. E., Lindberg, P. A., & Junggren, U. T. (1987). Chemical intermediates and methods for their preparation. European Patent No. EP 0226558 A2.
-
Brändström, A. E., Lindberg, P. A., & Junggren, U. T. (1987). Chemical intermediates and methods for their preparation. European Patent Office. [Link]
- Hofmann, J., et al. (2004). Preparation of substituted pyridine N-oxide compounds. U.S. Patent Application No. 10/474,849.
-
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. Semantic Scholar. [Link]
- Sou, P. K., et al. (1989). Benzimidazole compounds having anti-ulcer activity. U.S. Patent No. 4,853,393.
- Brändström, A. E., Lindberg, P. A., & Junggren, U. T. (1988). 2,4-dichloro-3,5,6-trimethylpyridine. U.S. Patent No. 4,785,113.
-
Thieme. (2005). Product Class 1: Pyridines. Thieme E-Books & E-Journals. [Link]
-
ResearchGate. (2025). Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 86604-79-7,4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE. LookChem. [Link]
-
Dai, L. Y., et al. (2009). 4-Amino-2,3,5-trimethylpyridine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1329. [Link]
- Brändström, A. E., Lindberg, P. A., & Junggren, U. T. (1984). Intermediates for the preparation of omeprazole.
-
Dai, L. Y., et al. (2009). 4-Amino-2,3,5-trimethyl-pyridine Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1329. [Link]
-
European Patent Office. (2006). STABILIZED COMPOSITION. European Patent No. EP 1875911 A1. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,3,5-trimethylpyridine 1-oxide. PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylpyridine. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 3. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-Amino-2,3,5-trimethylpyridine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2,3,5-trimethyl-pyridine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity in Reactions of 4-Chloro-2,3,5-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of heterocyclic chemistry, the regiochemical outcome of reactions involving substituted pyridines is a critical determinant of synthetic strategy and efficiency. This guide provides an in-depth comparative analysis of the regioselectivity observed in key reactions of 4-Chloro-2,3,5-trimethylpyridine, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. By examining the interplay of electronic and steric factors, alongside the influence of reaction conditions, this document aims to equip researchers with the predictive understanding necessary for the rational design of synthetic routes.
Introduction: The Electronic and Steric Landscape of this compound
This compound, also known as 4-chloro-2,3,5-collidine, presents a unique substitution pattern that dictates its reactivity. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This inherent electronic property is further modulated by the substituents:
-
Chloro Group (C4): An electron-withdrawing group that further activates the C4 position for nucleophilic attack. It also serves as a leaving group in both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
-
Methyl Groups (C2, C3, C5): These electron-donating groups (EDGs) increase the electron density of the pyridine ring, which can influence the sites of electrophilic attack and metalation. Sterically, the methyl group at C2 can hinder reactions at the adjacent nitrogen and C3 position.
This intricate balance of electronic and steric effects gives rise to distinct regioselective preferences in different reaction classes. This guide will dissect these preferences in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metalation-based functionalization.
Nucleophilic Aromatic Substitution (SNAr): A Clear Preference for C4
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing chloropyridines. In the case of this compound, the reaction proceeds with high regioselectivity at the C4 position.
Causality Behind C4 Selectivity:
The high selectivity for nucleophilic attack at the C4 position is a consequence of both electronic and steric factors. Electronically, the C4 position is activated by the electron-withdrawing nature of the nitrogen atom and the chloro substituent itself. The formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, is stabilized by resonance structures that delocalize the negative charge onto the electronegative nitrogen atom. This stabilization is most effective when the attack occurs at the C2 or C4 positions.
However, the presence of a methyl group at the C2 position sterically hinders the approach of a nucleophile, making the C4 position the more accessible and, therefore, the kinetically favored site of attack.
Experimental Evidence: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine
A well-documented example of this regioselectivity is the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important intermediate for gastric acid inhibitors[1].
Table 1: Nucleophilic Substitution of this compound with Sodium Methoxide [1]
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| This compound | Sodium methoxide | Dimethylsulfoxide (DMSO) | 55-60°C, 8 hours | 4-Methoxy-2,3,5-trimethylpyridine | 78% |
This reaction demonstrates the clean and efficient displacement of the C4-chloro group, with no significant formation of other isomers reported. A similar reaction on the corresponding N-oxide also shows exclusive substitution at the C4 position[1].
Experimental Protocol: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine[1]
-
To a stirred solution of this compound (60 g, 0.39 mol) in dry dimethylsulfoxide (180 ml), add sodium methoxide (21.7 g, 0.40 mol).
-
Heat the reaction mixture to 55-60°C for 8 hours.
-
After cooling, dilute the reaction mixture with water (600 ml).
-
Extract the product with toluene (3 x 100 ml).
-
Wash the combined organic layers with water (2 x 50 ml).
-
The organic phase is then washed with water at pH 4.1 to remove any basic impurities. This washing step is repeated twice.
-
Evaporation of the toluene affords 4-methoxy-2,3,5-trimethylpyridine.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Unlocking C-C and C-N Bond Formation
While SNAr reactions are effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position. The regioselectivity in these reactions is primarily dictated by the position of the chloro leaving group.
Comparative Analysis of Common Cross-Coupling Reactions:
While specific experimental data for this compound in a wide range of cross-coupling reactions is not extensively published in readily accessible literature, we can infer the expected regioselectivity based on well-established principles for substituted chloropyridines.
Table 2: Predicted Regioselectivity and Comparison of Cross-Coupling Reactions
| Reaction Name | Typical Reagents | Key Advantages | Expected Regioselectivity on this compound |
| Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, Base | High functional group tolerance, commercially available reagents, low toxicity. | Exclusive coupling at the C4 position. |
| Stille | Organostannanes, Pd catalyst | Mild reaction conditions, tolerant of many functional groups. | Exclusive coupling at the C4 position. |
| Buchwald-Hartwig | Amines, Pd catalyst, Base, Ligand | Forms C-N bonds, wide scope of amines. | Exclusive amination at the C4 position. |
| Negishi | Organozinc reagents, Pd or Ni catalyst | High reactivity of organozinc reagents. | Exclusive coupling at the C4 position. |
| Kumada | Grignard reagents, Pd or Ni catalyst | High reactivity of Grignard reagents. | Exclusive coupling at the C4 position. |
| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, Base | Forms C(sp)-C(sp2) bonds. | Exclusive alkynylation at the C4 position. |
The consistent prediction of C4 selectivity across these diverse cross-coupling reactions underscores the directing effect of the chloro substituent at this position. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and regiochemistry-determining step in the catalytic cycle.
Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Metalation and Subsequent Functionalization: Exploring C-H Activation
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, the regioselectivity of metalation is influenced by the directing ability of the substituents and the nature of the metalating agent.
Given the substitution pattern, several positions could potentially undergo deprotonation or halogen-metal exchange:
-
C6-H: This position is ortho to the nitrogen and could be activated for deprotonation.
-
C4-Cl: Halogen-metal exchange at this position would lead to a 4-pyridyl organometallic species.
While specific experimental data for the metalation of this compound is scarce in the literature, we can draw parallels from related systems. The regioselectivity of lithiation on substituted pyridines is highly dependent on the directing group and the organolithium reagent used.
For this compound, a halogen-metal exchange at the C4 position using reagents like n-butyllithium or isopropylmagnesium chloride would be a plausible pathway to generate a 4-pyridyl organometallic intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.
Deprotonation at the C6 position is also a possibility, especially with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). The directing effect of the pyridine nitrogen would favor metalation at an ortho position. The steric hindrance from the C5-methyl group might influence the accessibility of the C6-proton.
Logical Flow for Metalation and Functionalization
Caption: Potential pathways for metalation and functionalization.
Conclusion and Future Outlook
The regioselectivity of reactions involving this compound is a clear illustration of the fundamental principles of heterocyclic chemistry.
-
Nucleophilic aromatic substitution overwhelmingly favors the C4 position due to a combination of electronic activation and steric accessibility.
-
Palladium-catalyzed cross-coupling reactions are also highly regioselective for the C4 position , driven by the initial oxidative addition step at the C-Cl bond.
-
Metalation-based functionalization presents more complex possibilities, with potential for either halogen-metal exchange at C4 or deprotonation at C6 , depending on the choice of the metalating agent and reaction conditions.
While the reactivity at the C4 position is well-established for nucleophilic substitution, a significant opportunity exists for further exploration of cross-coupling and metalation reactions on this versatile substrate. Such studies would not only expand the synthetic utility of this compound but also provide deeper insights into the subtle factors governing regioselectivity in polysubstituted pyridine systems. This guide serves as a foundational resource for researchers embarking on such investigations, enabling more informed and efficient synthetic design.
References
- Brändström, A., Lindberg, P., & Bergman, R. (1987). Chemical intermediates and methods for their preparation.
Sources
A Comparative Guide to the Electronic Effects of Substituents on 4-Chloro-2,3,5-trimethylpyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its reactivity and biological activity intricately governed by the nature and position of its substituents. This guide provides an in-depth technical comparison of 4-Chloro-2,3,5-trimethylpyridine, dissecting the electronic and steric influences of its chloro and trimethyl substituents on its reactivity. By juxtaposing its predicted properties with experimentally determined data for analogous pyridine derivatives, this document aims to provide a robust framework for anticipating its chemical behavior and informing its application in synthetic and medicinal chemistry.
Unraveling the Electronic Landscape of Substituted Pyridines
The reactivity of the pyridine ring is a delicate interplay of inductive and resonance effects conferred by its substituents. The nitrogen heteroatom itself imparts a significant dipole moment, rendering the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution compared to benzene.[1] However, this electron deficiency makes the pyridine ring amenable to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[2]
The substituents on this compound each contribute uniquely to the overall electronic environment:
-
Chloro Group (at C4): The chlorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the sigma framework via the inductive effect (-I) due to its high electronegativity.[3] Conversely, it can donate a lone pair of electrons into the pi-system, exhibiting an electron-donating resonance effect (+R) .[3][4] In many contexts, the inductive effect of chlorine dominates, leading to a net deactivation of the aromatic ring towards electrophiles but activation towards nucleophiles at the ipso-carbon.
-
Methyl Groups (at C2, C3, and C5): Alkyl groups, such as methyl, are generally considered electron-donating through an inductive effect (+I) .[5][6] They push electron density into the pyridine ring, thereby increasing its electron density. Methyl groups can also participate in hyperconjugation, which further contributes to their electron-donating character.
The combination of these effects in this compound results in a nuanced reactivity profile, which can be quantitatively assessed through parameters like the acid dissociation constant (pKa) of its conjugate acid.
Comparative Analysis of Basicity (pKa)
The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is a direct measure of the electron density at the nitrogen atom. Electron-donating groups increase basicity (raise the pKa), while electron-withdrawing groups decrease it (lower the pKa).
| Compound | Structure | pKa (Conjugate Acid) | Reference(s) |
| Pyridine | 5.23 | [1] | |
| 2,4,6-Collidine | 7.43 | [7][8] | |
| 2,3,5-Collidine | ~6.53 (Predicted) | [9] | |
| 4-Chloropyridine | 3.83 | [4] | |
| This compound | Estimated: ~5.5 - 6.5 | N/A |
Analysis of pKa Data and Estimation:
-
The three electron-donating methyl groups in the collidine isomers significantly increase the basicity compared to pyridine.
-
The presence of two methyl groups ortho to the nitrogen in 2,4,6-collidine, despite the potential for steric hindrance, contributes to its high basicity through a strong combined inductive effect.[10][11]
-
Conversely, the electron-withdrawing chloro group in 4-chloropyridine drastically reduces basicity.
-
For this compound, the three electron-donating methyl groups will increase the basicity relative to 4-chloropyridine. However, the potent electron-withdrawing inductive effect of the 4-chloro substituent will counteract the effect of the methyl groups, leading to a pKa that is predicted to be lower than that of the collidine isomers but higher than that of 4-chloropyridine. The methyl group at the 2-position will also introduce some steric hindrance around the nitrogen, which can slightly decrease the basicity by impeding solvation of the pyridinium ion.[12]
Predicted Reactivity in Key Transformations
The electronic and steric features of this compound suggest a distinct reactivity profile in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro substituent makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen, particularly at the 4-position, facilitates the formation of the resonance-stabilized Meisenheimer intermediate, which is the rate-determining step in many SNAr reactions.[4][13] The methyl groups at the 2, 3, and 5-positions, being electron-donating, will slightly decrease the rate of SNAr compared to an unsubstituted 4-chloropyridine by destabilizing the negatively charged intermediate. However, the activation provided by the pyridine nitrogen and the chloro leaving group is substantial, and SNAr at the 4-position is expected to be a facile process.
Comparison with Other Chloropyridines:
-
Reactivity Order: In general, the reactivity of chloropyridines in SNAr reactions follows the order 2-chloropyridine ≈ 4-chloropyridine > 3-chloropyridine. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when attack occurs at the 2- or 4-position, but not at the 3-position.[14]
-
Effect of Methyl Groups: The presence of methyl groups in this compound will likely make it less reactive in SNAr than 4-chloropyridine due to their electron-donating nature. However, it is expected to be significantly more reactive than a hypothetical 3-chloro-trimethylpyridine isomer.
Reactivity at the Nitrogen Atom: Basicity and Nucleophilicity
As discussed in the context of pKa, the nitrogen atom of this compound is a moderately strong base. Its nucleophilicity, which is a kinetic parameter, will also be influenced by both electronic and steric factors.
-
Electronic Effects: The three methyl groups enhance the electron density on the nitrogen, increasing its nucleophilicity. The 4-chloro group, through its inductive effect, will reduce the nucleophilicity.
-
Steric Effects: The methyl group at the 2-position will provide steric hindrance around the nitrogen atom, potentially slowing down reactions with bulky electrophiles.[11] This effect is less pronounced than in 2,6-disubstituted pyridines like 2,4,6-collidine, which is known to be a strong, non-nucleophilic base due to significant steric shielding of the nitrogen.[10]
Therefore, this compound is expected to be a reasonably good nucleophile, likely more so than 2,4,6-collidine, but less so than a collidine isomer without ortho substituents, such as 3,4,5-collidine.
Experimental Protocols
Protocol for Determination of pKa by UV-Vis Spectrophotometry
This protocol provides a general method for determining the pKa of a pyridine derivative.
Reagents and Equipment:
-
Pyridine derivative of interest
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, etc.)
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
Buffer solutions of known pH
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the pyridine derivative in deionized water or a suitable co-solvent if solubility is an issue.
-
Prepare a series of solutions with a constant concentration of the pyridine derivative and varying pH values using the HCl, NaOH, and buffer solutions.
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of each prepared solution.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and unprotonated forms of the pyridine.
-
Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH.
-
The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
Protocol for a Comparative Kinetic Study of Nucleophilic Aromatic Substitution
This protocol outlines a method to compare the rates of reaction of different chloropyridines with a nucleophile.[4]
Reagents and Equipment:
-
This compound and other chloropyridine derivatives for comparison
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and septa
Procedure:
-
Prepare stock solutions of the chloropyridine substrates and the nucleophile in the chosen anhydrous solvent under an inert atmosphere.
-
Set the temperature of the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the λmax of the expected substitution product. The starting materials should have minimal absorbance at this wavelength.
-
In a cuvette, place a solution of the nucleophile at a concentration significantly higher than the chloropyridine to ensure pseudo-first-order kinetics.
-
Initiate the reaction by injecting a small volume of the chloropyridine stock solution into the cuvette, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction reaches completion (absorbance plateaus).
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment for each chloropyridine derivative to obtain their respective kobs values for a direct comparison of their reactivities.
Visualizing the Interplay of Electronic Effects
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 8. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 9. 695-98-7 CAS MSDS (2,3,5-Collidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 4-Chloro-2,3,5-trimethylpyridine: A Comparative Yield Analysis
Introduction: The Synthetic Challenge and Strategic Importance of 4-Substituted-2,3,5-trimethylpyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Among its many derivatives, 4-substituted-2,3,5-trimethylpyridines represent a class of intermediates with significant potential in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's biological activity and physical properties. The starting material, 4-Chloro-2,3,5-trimethylpyridine, presents a unique synthetic challenge due to the steric hindrance posed by the three methyl groups flanking the reactive C4 position. This steric congestion can significantly impact the efficiency of traditional cross-coupling reactions.
This guide provides an in-depth comparative analysis of various cross-coupling methodologies for the functionalization of this compound. By examining the available experimental data, we will dissect the nuances of each method, offering insights into the factors that govern reaction yields and providing a practical framework for selecting the optimal synthetic route.
The Landscape of Cross-Coupling Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]. The general catalytic cycle for many of these transformations, including the Suzuki, Stille, Kumada, and Negishi reactions, follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the organometallic reagent (M-R') defines the specific named reaction (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling, Grignard reagents in Kumada coupling, and organozinc reagents in Negishi coupling). For C-N bond formation, the Buchwald-Hartwig amination follows a similar cycle involving an amine instead of an organometallic reagent[1][2].
The reactivity of the C-Cl bond in this compound is a critical factor. Generally, the reactivity of halopyridines in palladium-catalyzed cross-coupling follows the trend I > Br > Cl > F[16]. The stronger C-Cl bond requires more forcing reaction conditions or more active catalyst systems to undergo oxidative addition, which is often the rate-limiting step[16]. Furthermore, the steric hindrance from the adjacent methyl groups on the pyridine ring can impede the approach of the bulky palladium catalyst, further challenging the reaction efficiency.
Comparative Yield Analysis: A Data-Driven Approach
Direct comparative studies on the cross-coupling of this compound are scarce in the literature. However, by compiling and analyzing data from various sources, including patents and analogous reactions on sterically hindered chloropyridines, we can construct a comparative framework.
| Cross-Coupling Method | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Temperature (°C) | Reported Yield (%) | Reference |
| Nucleophilic Alkoxylation | Sodium Methoxide | None | DMSO | - | 55-60 | High (implied) | EP0226558A2 |
| Buchwald-Hartwig Amination | Amines | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., RuPhos, BrettPhos) | Toluene, Dioxane, or THF | NaOtBu, K₃PO₄, or Cs₂CO₃ | 80-110 | Predicted Moderate to High | [16] |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | Toluene/EtOH/H₂O or Dioxane | Na₂CO₃, K₂CO₃, or K₃PO₄ | 80-110 | Predicted Moderate | [2] |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | Room Temp to 60 | Predicted Moderate | [8] |
| Heck Coupling | Alkenes | Pd(OAc)₂ / PPh₃ | DMF or NMP | Et₃N or K₂CO₃ | 100-140 | Predicted Low to Moderate | [14] |
| Kumada Coupling | Grignard Reagents | NiCl₂(dppp) or Pd(PPh₃)₄ | THF or Et₂O | - | Room Temp to 65 | Predicted Moderate | [4][13] |
| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄ or Ni(acac)₂ | THF | - | Room Temp to 60 | Predicted High | [5][9] |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Toluene or DMF | - | 80-110 | Predicted High | [3][6][7] |
Note: Predicted yields are based on general principles for sterically hindered chloropyridines and may vary significantly based on specific reaction conditions and coupling partners.
In-Depth Analysis of Key Methodologies
Nucleophilic Alkoxylation: A High-Yielding Benchmark
While not a traditional palladium-catalyzed cross-coupling reaction, the nucleophilic aromatic substitution of the chloro group with an alkoxide provides a valuable high-yield benchmark. A European patent describes the reaction of this compound with sodium methoxide in dimethyl sulfoxide (DMSO) at 55-60°C to afford 4-methoxy-2,3,5-trimethylpyridine[17]. Although a specific yield for the isolated product is not explicitly stated for the non-N-oxide version, the process is described as high-yielding, with the corresponding N-oxide derivative being obtained in 92% yield under similar conditions[17]. This demonstrates that, under appropriate conditions, the C4 position is accessible for substitution despite the steric hindrance.
Experimental Protocol: Synthesis of 4-methoxy-2,3,5-trimethylpyridine
-
To a stirred solution of this compound (1.0 eq) in dry dimethyl sulfoxide (DMSO), add sodium methoxide (1.05 eq).
-
Heat the reaction mixture to 55-60°C and maintain for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by distillation or column chromatography.
Buchwald-Hartwig Amination: Accessing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds[1][2]. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition of the C-Cl bond[16]. Ligands such as RuPhos, BrettPhos, or Josiphos are often employed for such transformations, typically in combination with a strong base like sodium tert-butoxide (NaOtBu) and a palladium precursor like Pd(OAc)₂[16]. The reaction temperature is also a key parameter, often requiring elevated temperatures to achieve reasonable conversion[16].
Figure 2: General experimental workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., RuPhos, 4-10 mol%) in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and arylboronic acids[2]. The steric hindrance of this compound can make this reaction challenging. A study on the Suzuki coupling of 3,5-diaryl-2,4,6-trimethylpyridines from bromo-derivatives highlights the successful application of this methodology on similarly substituted pyridine rings, suggesting its feasibility for our target substrate[2]. The choice of catalyst, ligand, base, and solvent system is crucial for achieving good yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a mixture of solvents such as toluene, ethanol, and water.
-
Degas the mixture and heat to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling reactions presents a significant synthetic challenge due to steric hindrance and the relative inertness of the C-Cl bond. While direct comparative yield data for this specific substrate is limited, analysis of related systems and general principles of cross-coupling chemistry allows for a rational approach to method selection.
Nucleophilic alkoxylation stands out as a high-yielding method for introducing alkoxy groups. For C-N bond formation, the Buchwald-Hartwig amination with bulky phosphine ligands offers a promising route, although optimization of reaction conditions is crucial. For C-C bond formation, the Negishi and Stille couplings are predicted to be highly effective due to the high reactivity of the organozinc and organotin reagents, respectively. The Suzuki-Miyaura and Kumada couplings are also viable options but may require more rigorous optimization. The Heck and Sonogashira reactions are likely to be more challenging due to the steric hindrance around the reaction center.
Future research should focus on systematic, comparative studies of these cross-coupling methods on this compound to generate a comprehensive dataset of yields and optimal conditions. The development of novel catalyst systems with enhanced activity and steric tolerance will be key to unlocking the full synthetic potential of this valuable intermediate.
References
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- Hässle AB. (1987). Chemical intermediates and methods for their preparation.
- Cimerman, Z., & Pezdirc, M. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 933–940.
-
Wikipedia. (2023). Stille reaction. In Wikipedia. [Link]
-
Wikipedia. (2023). Kumada coupling. In Wikipedia. [Link]
-
Wikipedia. (2023). Negishi coupling. In Wikipedia. [Link]
-
NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
- Organic Syntheses. (2011). Bipyridine. Organic Syntheses, 88, 1-10.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction. Alfa Chemistry.
- BenchChem. (2025).
- Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling.
- Chem-Station. (2014). Negishi Cross Coupling Reaction.
- TCI Chemicals. (n.d.).
- NROChemistry. (n.d.). Kumada Coupling. NROChemistry.
- Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction. Alfa Chemistry.
-
Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 4-Chloro-2,3,5-trimethylpyridine and its Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a critical step in the research and development pipeline. Among these, substituted pyridines are of significant interest due to their prevalence in bioactive molecules. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2,3,5-trimethylpyridine and its non-chlorinated analog, 2,3,5-trimethylpyridine. By presenting and interpreting experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these and similar molecules.
The Significance of Spectroscopic Analysis in Pyridine Chemistry
The precise identification and characterization of pyridine derivatives are paramount for understanding their chemical behavior, reactivity, and potential biological activity. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule. The introduction of a chlorine atom and methyl groups to the pyridine ring induces distinct changes in the spectroscopic signatures, which, when properly understood, can serve as diagnostic markers for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily 1H and 13C, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol: 1H and 13C NMR
A standardized protocol is crucial for acquiring high-resolution and reproducible NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass all expected proton signals (typically 0-10 ppm for pyridine derivatives).
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width is required (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the 13C isotope.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Comparative 1H NMR Data
The chemical shifts (δ) in 1H NMR are highly sensitive to the electronic environment of the protons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the ring protons, causing them to resonate at higher chemical shifts compared to benzene protons. Methyl groups are electron-donating and will shield nearby protons, shifting their signals to lower ppm values. The introduction of an electronegative chlorine atom will further deshield adjacent protons.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2,3,5-trimethylpyridine | H-6 | ~8.2 | Singlet (s) | 1H |
| H-4 | ~7.3 | Singlet (s) | 1H | |
| CH3-2 | ~2.4 | Singlet (s) | 3H | |
| CH3-3 | ~2.2 | Singlet (s) | 3H | |
| CH3-5 | ~2.3 | Singlet (s) | 3H | |
| This compound | H-6 | ~8.3 | Singlet (s) | 1H |
| CH3-2 | ~2.5 | Singlet (s) | 3H | |
| CH3-3 | ~2.3 | Singlet (s) | 3H | |
| CH3-5 | ~2.4 | Singlet (s) | 3H |
Note: The absence of a proton at the 4-position in this compound simplifies the aromatic region of its 1H NMR spectrum.
Comparative 13C NMR Data
Similar to 1H NMR, the chemical shifts in 13C NMR are influenced by the electronic environment of the carbon atoms. The nitrogen atom causes a significant downfield shift for the adjacent carbons (C-2 and C-6). The chlorine atom, being electronegative, will also cause a downfield shift on the carbon it is attached to (C-4), but its effect on other carbons can be more complex due to resonance effects.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2,3,5-trimethylpyridine | C-2 | ~155 |
| C-3 | ~132 | |
| C-4 | ~137 | |
| C-5 | ~129 | |
| C-6 | ~147 | |
| CH3-2 | ~23 | |
| CH3-3 | ~18 | |
| CH3-5 | ~19 | |
| This compound | C-2 | ~156 |
| C-3 | ~133 | |
| C-4 | ~145 | |
| C-5 | ~131 | |
| C-6 | ~148 | |
| CH3-2 | ~24 | |
| CH3-3 | ~19 | |
| CH3-5 | ~20 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR (KBr Pellet)
For solid samples, the KBr pellet method is a common and effective sample preparation technique.[1]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the pyridine derivative with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) using an agate mortar and pestle.[2]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for FTIR spectroscopic analysis.
Comparative FTIR Data
The FTIR spectra of pyridine derivatives exhibit several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl groups appear above 3000 cm-1. The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm-1 region. The C-Cl stretching vibration in this compound is expected to appear in the fingerprint region, typically below 800 cm-1.
| Wavenumber Range (cm-1) | Vibrational Mode | Expected Appearance in 2,3,5-trimethylpyridine | Expected Appearance in this compound |
| 3100-3000 | Aromatic C-H Stretch | Present | Present |
| 3000-2850 | Aliphatic C-H Stretch (Methyl) | Present | Present |
| 1600-1550 | C=C and C=N Ring Stretching | Strong to medium bands | Strong to medium bands, slight shift possible |
| 1500-1400 | C=C and C=N Ring Stretching | Multiple bands | Multiple bands, slight shifts possible |
| 1400-1350 | C-H Bending (Methyl) | Present | Present |
| Below 800 | C-Cl Stretch | Absent | Present (typically a strong band) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like pyridine derivatives.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-polymethylsiloxane column).
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Comparative Mass Spectrometry Data
The mass spectrum of 2,3,5-trimethylpyridine will show a molecular ion peak (M+•) at m/z 121. For this compound, the presence of chlorine is readily identified by the isotopic pattern of the molecular ion. Chlorine has two common isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks, one at M+• and another at (M+2)+•, with a relative intensity ratio of approximately 3:1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+•) (m/z) | Key Fragmentation Pathways |
| 2,3,5-trimethylpyridine | C8H11N | 121.18 | 121 | Loss of a methyl radical (M-15) to give a peak at m/z 106. |
| This compound | C8H10ClN | 155.63 | 155 and 157 (approx. 3:1 ratio) | Loss of a chlorine radical (M-35/37) to give a peak at m/z 120. Loss of a methyl radical (M-15). |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, the absorption of UV radiation corresponds to π → π* and n → π* transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
Diagram of the UV-Vis Experimental Workflow:
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2,3,5-trimethylpyridine for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are of paramount importance. The proper handling and disposal of chemical reagents are foundational to a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-2,3,5-trimethylpyridine, a compound that, like many of its chlorinated pyridine relatives, requires careful management due to its potential hazards. Adherence to these procedures is crucial for minimizing risks and ensuring environmental stewardship.
Hazard Assessment and Precautionary Measures
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazardous properties from related compounds like other chlorinated and methylated pyridines.
Pyridine and its derivatives are often flammable, toxic, and irritants[1]. Chlorinated pyridines, in particular, are treated as hazardous waste, and their disposal is regulated by state and federal laws[2]. The presence of both chlorine and methyl groups on the pyridine ring can influence its reactivity, toxicity, and environmental fate.
Key Anticipated Hazards:
-
Flammability: Pyridine derivatives can be flammable liquids and vapors[3][4].
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[5].
-
Irritation: Causes skin and serious eye irritation[6][7][8][9].
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.
The first line of defense against these hazards is the consistent and correct use of Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact[10]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of the chemical[1]. |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination[1]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid the inhalation of potentially harmful vapors[1][10]. |
Spill Management: Immediate Actions
In the event of a spill, a swift and appropriate response is critical to contain the hazard and prevent exposure.
For Small Spills:
-
Evacuate and Ventilate: If safe to do so, ensure the immediate area is clear of personnel and increase ventilation.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or silica gel[1][3].
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container[3][11].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency response[1].
-
Secure the Area: Prevent entry to the affected area until it has been deemed safe by EHS professionals.
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be treated as hazardous waste[1][2].
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: All waste streams containing this compound must be classified as hazardous waste[1].
-
Segregate: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and acids[10].
Step 2: Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated organic compounds.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup[10].
-
Away from Ignition Sources: Keep the waste container away from heat, sparks, and open flames[3][4][11].
Step 4: Final Disposal
-
EHS Coordination: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal facility.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations[1][2]. Incineration at high temperatures is a common disposal method for chlorinated organic compounds[2][12].
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination Procedures
All non-disposable equipment, including glassware and reusable containers that have come into contact with this compound, must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
Contaminated clothing should be removed immediately and laundered separately from other laboratory or personal attire[3]. If clothing is heavily contaminated, it may need to be disposed of as hazardous waste.
By adhering to these rigorous safety and disposal protocols, we can ensure a secure working environment and maintain our commitment to environmental responsibility. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Unknown. (n.d.). Pyridine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Unknown. (2021). 2,3,5-Collidine Safety Data Sheet.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ECHEMI. (n.d.). 4-Chloro-2-methylpyridine SDS.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Agar Scientific. (2021). Safety data sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 2,3,5-Collidine Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. agarscientific.com [agarscientific.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Chloro-2,3,5-trimethylpyridine
For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-2,3,5-trimethylpyridine. The procedural guidance herein is synthesized from the safety profiles of structurally related compounds, including various chlorinated and methylated pyridines, to establish a robust framework for risk mitigation. Our commitment is to empower you with the knowledge to work safely, ensuring that scientific advancement and personal well-being are held in the highest regard.
Understanding the Hazard Profile
Anticipated Hazards Include:
-
Flammability: Many pyridine derivatives are flammable liquids and vapors.[1] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Toxicity: These compounds can be toxic if they come into contact with the skin, are inhaled, or are swallowed.[1][2]
-
Irritation: They are often causes of skin and serious eye irritation.[1][3][4][5] Inhalation may also lead to respiratory irritation.[1][3][5]
-
Aquatic Toxicity: Some pyridine derivatives are harmful to aquatic life with long-lasting effects.[1]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the anticipated chemical properties of the compound.
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye and Face Protection | Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[3][4][5] |
| Hand Protection | Chemically resistant, impervious gloves such as Butyl rubber. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[7][8] | Prevents skin contact, a primary route of exposure that can lead to irritation and toxicity.[1][2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if aerosols are generated.[1][6] | Minimizes the inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[1][2] Proper fit testing and training are essential before using a respirator. |
| Protective Clothing | A fully-buttoned lab coat or a chemical-protective suit.[6] Closed-toe shoes are mandatory.[9][10] | Provides a barrier against skin contact from spills or splashes.[9] |
Operational and Disposal Plans: A Lifecycle Approach to Safety
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leaks.[6] The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11] The storage area should be clearly labeled with the appropriate hazard warnings and kept locked to restrict access.[1][6]
Handling and Use
All manipulations of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11][12] Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[6] General safe laboratory practices, such as not eating, drinking, or smoking in the lab, and washing hands thoroughly after handling, are to be strictly followed.[6][13]
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Minor Spill: If the spill is small and can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE may proceed.[7] Gently cover the spill with an inert absorbent material to prevent the generation of dust or aerosols.[6]
-
Major Spill: For larger spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[6]
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions should be collected in a designated, properly labeled hazardous waste container.[10]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[6]
Experimental Protocols: Step-by-Step Guidance
The following are generalized, step-by-step methodologies for common laboratory procedures. These should be adapted to the specific requirements of your experiment and your institution's safety protocols.
Preparation of a Stock Solution
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial within the fume hood.
-
Dissolution: Add the appropriate solvent to the vial. Cap the vial and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the vial with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a properly designated and labeled secondary container in a cool, well-ventilated area.
Quenching a Reaction
-
Preparation: Ensure all necessary quenching reagents and a cooling bath are readily accessible within the fume hood.
-
Cooling: Cool the reaction mixture to the appropriate temperature using an ice bath or other cooling system.
-
Quenching: Slowly and carefully add the quenching agent to the reaction mixture with stirring. Be mindful of any potential exothermic reactions.
-
Work-up: Proceed with the experimental work-up as planned, continuing to work within the fume hood.
-
Waste Disposal: Segregate all waste generated during the quenching and work-up process into the appropriate hazardous waste containers.
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes in the safe handling of this compound.
Caption: PPE Selection Workflow
Caption: Spill Response Procedure
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety that protects both the individual and the integrity of the research.
References
- SAFETY D
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01).
- SAFETY D
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- SAFETY D
- SAFETY D
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
- SAFETY D
- SAFETY D
- Personal protective equipment for handling Pyridine-2,6-diethanol - Benchchem.
- 4-Chloro-2-methylpyridine SDS, 3678-63-5 Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY D
- SAFETY D
- Safety data sheet - Agar Scientific. (2021-03-12).
- School Chemistry Labor
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agarscientific.com [agarscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdc.gov [cdc.gov]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
